Massoia Lactone
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-pentyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDIAPMWNCQWNW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885943 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, pale yellow liquid with a sweet, herbaceous odour | |
| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and fat; insoluble in water | |
| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.987 (20°/20°) | |
| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51154-96-2 | |
| Record name | Massoia lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Massoilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASSOIA LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847O2V0IOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Massoia Lactone: A Technical Guide to its Natural Sources, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, is a compound of significant interest due to its pleasant coconut-like aroma and diverse biological activities. Predominantly found in the bark of the Indonesian tree Cryptocarya massoy, this molecule has garnered attention in the flavor and fragrance industries, as well as in the pharmaceutical and agricultural sectors for its potent antifungal and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its extraction and the composition of its essential oil. Furthermore, it delves into the various synthetic and biosynthetic methodologies developed for its production, offering a comparative analysis of their yields. Detailed experimental protocols for key extraction and synthesis procedures are provided. The guide also elucidates the molecular mechanisms underlying its antifungal and anticancer activities through signaling pathway diagrams and presents a typical experimental workflow for its analysis.
Natural Sources and Extraction
This compound is primarily sourced from the bark of Cryptocarya massoy (Lauraceae), a tree native to Papua, Indonesia.[1] It is also found in smaller quantities in other natural sources, including certain fungal species and as a volatile component in the secretion of formicine ants of the genus Camponotus.[2] The C-10 homolog, (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one, is the most abundant and commercially significant form. Homologs with varying alkyl chain lengths, such as C-12 and C-14 massoia lactones, are also present in the essential oil.[2]
Composition of Cryptocarya massoy Essential Oil
The essential oil obtained from C. massoy is rich in massoia lactones. The relative abundance of the different homologs can vary depending on the part of the tree from which the oil is extracted.
| Component | Bark Oil (%) | Heartwood Oil (%) | Fruit Oil (%) |
| C-10 this compound | 56.2 - 64.8[1][2] | Major Component[2] | < 2.0[2] |
| C-12 this compound | 16.5 - 17.4[1][2] | Present[2] | Trace |
| C-14 this compound | 1.4[2] | Trace[2] | Not Detected |
| Benzyl Benzoate | 12.7 - 13.4[1][2] | Not Detected[2] | Major Component |
| δ-Decalactone | 1.5[1] | Present[2] | Not Detected |
| Benzyl Salicylate | 1.8[1] | Not Detected | Not Detected |
Extraction Methodologies
1.2.1. Hydrodistillation
A traditional method for extracting essential oils from plant materials.
Experimental Protocol:
-
Material Preparation: The bark of Cryptocarya massoy is air-dried and ground into a coarse powder.
-
Apparatus Setup: A Clevenger-type apparatus is used for hydrodistillation.
-
Distillation: A known quantity of the powdered bark is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile oil, is condensed.
-
Collection: The condensed mixture of oil and water is collected in a separating funnel. The oil, being less dense, forms a layer above the water and is separated.
-
Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The essential oil is stored in a sealed, dark glass vial at low temperature to prevent degradation.
1.2.2. Supercritical CO₂ Extraction
A more modern and environmentally friendly method that preserves delicate aromatic compounds.
Experimental Protocol:
-
Material Preparation: Dried and ground C. massoy bark is packed into an extraction vessel.
-
System Pressurization: Supercritical carbon dioxide is pumped into the vessel at a specific temperature and pressure (e.g., 60°C and 200 bar).
-
Extraction: The supercritical CO₂ acts as a solvent, dissolving the massoia lactones from the plant material.
-
Separation: The CO₂-extract mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil.
-
Fractional Distillation: The crude extract can be further purified by fractional distillation to separate and concentrate the C-10 and C-12 lactone fractions to high purity (up to 95% for C-10 and 85% for C-12).
Synthesis of this compound
Both chemical and biosynthetic routes have been developed for the production of this compound, offering alternatives to its extraction from natural sources.
Chemical Synthesis
Various strategies have been employed for the chemical synthesis of this compound, often focusing on enantioselective methods to obtain the biologically active (R)-enantiomer.
| Synthesis Route | Key Steps | Overall Yield (%) | Reference |
| From Hexanoic Acid and Acetoacetic Ester | 1. Preparation of hexanoyl ethyl acetate. 2. Pyrocondensation to a pyran-dione intermediate. 3. Decaproylation. 4. High-pressure hydrogenation. 5. Dehydration. | Not explicitly stated, but individual steps have high yields (80-95%).[3] | [3] |
| Enantioselective Synthesis via Sharpless Epoxidation | 1. Sharpless asymmetric epoxidation of an allylic alcohol. 2. Regioselective reductive opening of the epoxide. 3. Oxidation and Horner-Wadsworth-Emmons olefination. 4. Cyclization. | ~91% for the final cyclization step.[4] | [4] |
| Ring-Closing Metathesis (RCM) | Esterification of a secondary alcohol with undec-10-enoyl chloride followed by RCM using a Grubbs catalyst. | Good yields for the RCM step.[5] | [5] |
| From n-Hexanal and Allyl Chloride | 1. Grignard reaction. 2. Epoxidation. 3. Cyanation. 4. Hydrolysis and lactonization. | 67% for the final lactonization step. |
Experimental Protocol: Enantioselective Synthesis of (R)-Massoia Lactone via Sharpless Epoxidation
-
Preparation of the Allylic Alcohol: The synthesis begins with a suitable allylic alcohol precursor.
-
Sharpless Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless epoxidation conditions using titanium(IV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidant like tert-butyl hydroperoxide. The choice of L-(+)- or D-(-)-diethyl tartrate determines the stereochemistry of the resulting epoxide. For (R)-massoia lactone, the appropriate tartrate is used to generate the desired stereocenter.
-
Regioselective Epoxide Opening: The resulting epoxy alcohol undergoes regioselective reductive opening to form a diol.
-
Oxidation and Olefination: The primary alcohol of the diol is selectively protected, and the secondary alcohol is oxidized to a ketone. Subsequent olefination, for example, using a Horner-Wadsworth-Emmons reaction, introduces the α,β-unsaturation.
-
Deprotection and Lactonization: Removal of the protecting group followed by acid-catalyzed cyclization yields (R)-massoia lactone.
Biosynthesis and Fermentative Production
Microbial fermentation presents a sustainable alternative for this compound production. Several fungal species have been identified as producers.
| Microbial Source | Production Method | Yield | Reference |
| Aureobasidium melanogenum | Fermentation and release from liamocins. | Not specified in direct g/L of this compound, but the precursor liamocin can be produced at high titers. | |
| Cordyceps sinensis | Submerged fermentation. | 2.98–3.77 mg/g of mycelium.[2] | [2] |
| Kabatiella caulivora | Fungal culture and ethyl acetate extraction. | Not quantified.[2] | [2] |
Experimental Protocol: Fungal Fermentation and Extraction
-
Culture Preparation: A pure culture of the desired fungal strain (e.g., Aureobasidium pullulans) is grown in a suitable liquid medium containing a carbon source (e.g., glucose), nitrogen source, and essential minerals.
-
Fermentation: The culture is incubated under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound or its precursors.
-
Extraction: The fungal biomass and culture broth are separated. The desired compounds are extracted from the broth and/or biomass using a suitable solvent such as ethyl acetate.
-
Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.
Biological Activities and Mechanisms of Action
This compound exhibits significant antifungal and anticancer properties, which are subjects of ongoing research.
Antifungal Activity
This compound demonstrates broad-spectrum antifungal activity against various plant and human pathogenic fungi.[6]
Mechanism of Action:
The antifungal action of this compound is multifaceted:
-
Cell Membrane Disruption: It causes the formation of pores in the fungal cell membrane, leading to increased permeability.
-
Ergosterol Content Reduction: It interferes with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, compromising its integrity and function.
-
Induction of Oxidative Stress: It leads to a rise in intracellular reactive oxygen species (ROS), causing cellular damage.
-
Leakage of Intracellular Components: The compromised cell membrane results in the leakage of essential cellular components, ultimately leading to cell death (cellular necrosis).[7]
Anticancer Activity
This compound has shown cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The anticancer mechanism of this compound involves the induction of apoptosis through:
-
Mitochondrial Membrane Potential Disruption: It causes a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8]
-
Caspase Activation: It triggers the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7), which are central to the apoptotic cascade.[9][10]
Experimental Workflow: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound in complex mixtures like essential oils.
Typical GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium.[1]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-100°C), then ramp up to a higher temperature (e.g., 240-250°C) at a controlled rate (e.g., 3-5°C/min).[6][11]
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-550).
Conclusion
This compound remains a molecule of high interest for both academic and industrial research. While extraction from its natural source, Cryptocarya massoy, is a well-established method, concerns over sustainability have driven the development of various chemical and biosynthetic production routes. The potent antifungal and anticancer activities of this compound, coupled with a growing understanding of its mechanisms of action, highlight its potential for the development of new therapeutic and agricultural agents. Further research into optimizing synthesis and fully elucidating its biological pathways will be crucial for realizing its full potential.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. bio-conferences.org [bio-conferences.org]
- 3. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 10. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Massoia Lactone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, is a significant bioactive compound predominantly extracted from the bark of the Massoia tree (Cryptocarya massoy).[1] Historically utilized for its potent, sweet, coconut-like aroma in the food and fragrance industries, recent scientific investigations have unveiled a spectrum of pharmacological activities, positioning it as a molecule of interest for drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antimicrobial and antibiofilm potential. Detailed experimental protocols for its extraction, analysis, and biological evaluation are also presented to support further research and development.
Chemical Structure and Properties
This compound is chemically designated as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one.[3] Its structure features a six-membered lactone ring with a pentyl side chain, which is responsible for its characteristic aroma and contributes to its biological activity. The C-10 variant is the most abundant and well-studied homolog.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one[3] |
| Synonyms | (R)-5-hydroxy-2-decenoic acid lactone, Cocolactone, 5-Pentylpent-2-en-5-olide, C-10 this compound[3] |
| CAS Number | 51154-96-2 ((R)-enantiomer)[3] |
| Molecular Formula | C₁₀H₁₆O₂[3] |
| SMILES | CCCCC[C@@H]1CC=CC(=O)O1[3] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 168.23 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Odor | Sweet, coconut, creamy, lactonic[1] |
| Density | 0.982 g/cm³[1] |
| Boiling Point | 286–287 °C[1] |
| Melting Point | -95.2 °C[1] |
| Solubility | Soluble in alcohol and fat; insoluble in water[6] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antifungal and antibiofilm properties being the most extensively studied. It has also demonstrated cytotoxic and immunomodulatory effects.
Antifungal and Antibiofilm Activity
This compound has shown potent activity against a variety of fungal pathogens, including Candida species and crop pathogens like Fusarium graminearum.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell necrosis.[2][4]
The compound is also a potent inhibitor of biofilm formation and is capable of degrading pre-formed biofilms.[4] This activity is attributed to its ability to penetrate the extracellular polymeric substance (EPS) matrix of the biofilm, leading to cell lysis within the biofilm community.[4][7] This makes it a promising candidate for addressing biofilm-associated infections, which are notoriously resistant to conventional antimicrobial agents.
dot
Caption: Proposed antifungal mechanism of this compound.
Cytotoxicity and Immunomodulatory Effects
Studies have indicated that this compound exhibits concentration-dependent cytotoxicity against various cell lines, including Vero cells and human fibroblasts.[8][9] This cytotoxic activity is linked to its α,β-unsaturated δ-lactone structure.[8] Additionally, this compound has been shown to possess immunomodulatory properties, with reports of it activating macrophage phagocytosis.[10]
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound.
Extraction of this compound from Cryptocarya massoy Bark
This protocol is based on the hydro-distillation method commonly used for essential oil extraction.
Materials:
-
Dried and pulverized Cryptocarya massoy bark
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Separating funnel
-
Anhydrous sodium sulfate
Procedure:
-
Place a known quantity of pulverized C. massoy bark into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus for hydro-distillation.
-
Heat the flask using a heating mantle to boil the water. The steam and volatile components will rise, condense, and be collected in the burette of the Clevenger apparatus.
-
Continue the distillation for a minimum of 4-6 hours or until no more oil is collected.
-
Allow the apparatus to cool, and then carefully collect the oil from the burette.
-
Separate the oil from any co-distilled water using a separating funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, dark glass vial at 4°C.
dot
Caption: Workflow for the extraction of massoia bark essential oil.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general procedure for the qualitative and quantitative analysis of this compound in an essential oil sample.
Materials and Equipment:
-
Massoia bark essential oil sample
-
Volatile solvent (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a volatile solvent to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Separation:
-
Set the injector temperature (e.g., 250°C).
-
Program the oven temperature, for example: start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection:
-
Set the ion source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C).
-
Acquire mass spectra over a range of m/z 40-550.
-
-
Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).
-
Confirm identifications by comparing their retention indices with literature values.
-
Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.
-
Broth Microdilution Assay for Antifungal Susceptibility
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight and then dilute it in the broth medium to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform a two-fold serial dilution in the 96-well plate using the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted this compound. Include a positive control (inoculum without this compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Crystal Violet Assay for Biofilm Inhibition and Eradication
This protocol can be adapted to assess both the inhibition of biofilm formation and the eradication of pre-formed biofilms.
Materials:
-
This compound
-
Biofilm-forming microbial strain (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
For Biofilm Inhibition (MBIC):
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
-
For Biofilm Eradication (MBEC):
-
Inoculate the wells with the microbial suspension and incubate for 24-48 hours to allow mature biofilms to form.
-
Gently remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms and incubate for another 24 hours.
-
-
Staining and Quantification:
-
After the respective incubation periods, discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Dry the plate.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBIC₅₀ or MBEC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation or eradication compared to the untreated control.
-
dot
Caption: Experimental workflow for biofilm assays.
Conclusion
This compound is a multifaceted natural compound with well-defined chemical properties and a growing body of evidence supporting its potent biological activities, particularly as an antifungal and antibiofilm agent. Its mechanism of disrupting microbial cell membranes and biofilms presents a promising avenue for the development of new therapeutics to combat resistant infections. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this compound and its derivatives. Future research should focus on in-depth mechanistic studies, in vivo efficacy, and toxicological assessments to translate the promising in vitro findings into clinical applications.
References
- 1. youtube.com [youtube.com]
- 2. static.igem.org [static.igem.org]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miraclebotanicals.com [miraclebotanicals.com]
- 6. lgbwholesale.com [lgbwholesale.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to Massoia Lactone Homologs (C10, C12, and C14) for Researchers and Drug Development Professionals
Introduction
Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, and its homologs are gaining significant attention within the scientific community for their diverse biological activities and potential therapeutic applications.[1] Primarily extracted from the bark of the Massoia tree (Cryptocarya massoy), these compounds are characterized by a six-membered lactone ring with an alkyl side chain of varying length.[2] This guide focuses on the C10, C12, and C14 homologs of this compound, providing a comprehensive overview of their chemical properties, synthesis, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Profile and Synthesis
This compound and its homologs are distinguished by the number of carbon atoms in their alkyl side chain. The C10 homolog, (R)-6-pentyl-5,6-dihydropyran-2-one, is the most abundant naturally.[2] The C12 and C14 homologs, (R)-6-heptyl-5,6-dihydropyran-2-one and (R)-6-nonyl-5,6-dihydropyran-2-one respectively, are also present in natural extracts, albeit in smaller quantities.[2]
Table 1: Physicochemical Properties of this compound Homologs
| Homolog | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| C10 | (R)-6-pentyl-5,6-dihydropyran-2-one | C10H16O2 | 168.23 |
| C12 | (R)-6-heptyl-5,6-dihydropyran-2-one | C12H20O2 | 196.29 |
| C14 | (R)-6-nonyl-5,6-dihydropyran-2-one | C14H24O2 | 224.34 |
While extraction from natural sources is a common method, chemical synthesis offers a more controlled and scalable approach for producing these compounds. Various synthetic strategies have been developed, often involving lactonization reactions of corresponding hydroxy acids or employing metal-catalyzed cyclization reactions.[3]
Biological Activities and Therapeutic Potential
This compound homologs have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects, making them promising candidates for further investigation in drug development.
Anticancer Activity
The cytotoxic effects of this compound homologs have been evaluated against various cancer cell lines. The α,β-unsaturated lactone moiety is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles such as cysteine residues in proteins.[4]
Table 2: Anticancer Activity of this compound Homologs (IC50 values)
| Homolog | Cancer Cell Line | IC50 (µM) | Reference |
| C10 | MCF-7 (Breast) | 9.3 | [5][6] |
| C10 | HCT116 (Colon) | 8.9 | [5][6] |
| C10 | Vero (Normal) | 28.35 | [7][8] |
| C10 | Fibroblast (Normal) | 11.29 | [7][8] |
| C12 | Not available | Not available | |
| C14 | Not available | Not available |
Note: Data for C12 and C14 homologs is currently limited in publicly available literature.
The anticancer mechanism of these compounds is thought to involve the induction of apoptosis.
Massoia lactones are suggested to induce apoptosis through the intrinsic pathway. This process is initiated by cellular stress, leading to the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. This compound homologs have shown potential in modulating inflammatory pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[9]
Table 3: Anti-inflammatory Activity of this compound Homologs
| Homolog | Assay | Endpoint | Result | Reference |
| C10 | Macrophage Phagocytosis | Increased phagocytic index | Dose-dependent increase | [10] |
| C12 | Not available | Not available | Not available | |
| C14 | Not available | Not available | Not available |
The NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes. Massoia lactones are thought to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.
Experimental Protocols
Synthesis of this compound Homologs
A general synthetic route to 5,6-dihydropyran-2-ones involves the condensation of vinylacetic acid with an appropriate aldehyde in the presence of an acid catalyst. The following is a representative protocol.
Detailed Protocol:
-
Combine vinylacetic acid (1 equivalent), the corresponding aldehyde (e.g., hexanal for C10, octanal for C12, decanal for C14) (1 equivalent), a catalytic amount of concentrated sulfuric acid, and glacial acetic acid in a round-bottomed flask.
-
Reflux the mixture for 3 hours.[11]
-
Cool the reaction to room temperature and neutralize with a sodium acetate solution.[11]
-
Remove the acetic acid under reduced pressure.
-
Add water and adjust the pH to 8 with 20% sodium hydroxide solution at a temperature below 5°C.[11]
-
Extract the aqueous solution with dichloromethane.[11]
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[11]
-
Remove the solvent under reduced pressure and purify the resulting oil by distillation under reduced pressure to yield the desired this compound homolog.[11]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with various concentrations of the this compound homologs and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[12]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition (Griess Assay)
The Griess assay measures nitrite concentration, a stable and oxidized product of nitric oxide (NO), which is a key inflammatory mediator produced by nitric oxide synthase (NOS).
Detailed Protocol:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of the this compound homologs for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), except for the negative control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well of a new 96-well plate containing the supernatant.[12]
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]
-
Incubate for 10 minutes at room temperature.[12]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Conclusion
This compound homologs C10, C12, and C14 represent a promising class of natural products with significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. Their well-defined chemical structures and amenability to chemical synthesis make them attractive candidates for further investigation and development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and inhibit the NF-κB signaling pathway, provides a solid foundation for targeted drug design and optimization. Further research is warranted to fully explore the therapeutic potential of the C12 and C14 homologs and to conduct in vivo studies to validate the in vitro findings. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Pseudomonas aeruginosa biofilm-associated homoserine lactone C12 rapidly activates apoptosis in airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
The Potent Biological Activities of Massoia Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Massoia lactone, a naturally occurring δ-lactone primarily derived from the bark of the Cryptocarya massoy tree, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological effects of this compound, with a focus on its antifungal, antibiofilm, insecticidal, cytotoxic, and immunomodulatory properties. The information is presented to support further research and development of this promising bioactive compound.
Antifungal and Antibiofilm Activity
This compound, particularly the C-10 homolog, exhibits robust antifungal and antibiofilm activity against a wide range of fungal pathogens, including those affecting crops and causing human infections.[1][3][4][5]
Quantitative Antifungal and Antibiofilm Data
The following tables summarize the quantitative data on the antifungal and antibiofilm efficacy of this compound and its essential oil.
Table 1: Antifungal Activity of this compound and Massoia Essential Oil
| Fungal Species | Agent | Concentration | Effect | Reference |
| Fusarium graminearum | C10 this compound | 100 mg/L | Complete growth inhibition | [4] |
| Fusarium graminearum | Massoia Essential Oil | 100 mg/L | Complete growth inhibition | [4] |
| Aspergillus flavus | C10 this compound | 0.1 mg/mL | Antifungal activity observed | [6] |
| Aspergillus flavus | Massoia Essential Oil | 0.1 mg/mL | Antifungal activity observed in agar dilution and mycelial growth assays | [6] |
| Aspergillus flavus | Massoia Essential Oil | 2.5 mg/mL | Antifungal activity observed in disc diffusion assay | [6] |
| Candida albicans | C-10 this compound | 0.026 µg/mL (IC50) | Anti-biofilm activity | [7][8] |
| Candida albicans | Massoia Essential Oil | 0.074% v/v (IC50) | Anti-biofilm activity | [8] |
| Candida tropicalis | C-10 this compound | 1% w/v | 84.21% inhibition of fungal growth | [5] |
Table 2: Antibiofilm Activity of C-10 this compound
| Microbial Species/Biofilm Type | Concentration | % Inhibition/Degradation | Biofilm Phase | Reference |
| Candida tropicalis | 1% w/v | 80.23% | Intermediate | [5] |
| Candida tropicalis | 0.125% w/v | 70.21% | Intermediate | [5] |
| Candida tropicalis | 1% w/v | 74.23% | Mature | [5] |
| Polymicrobial (S. mutans, S. sanguinis, L. acidophilus, A. viscosus) | 0.25% v/v | Degradation observed | Mature | [9] |
| Dual-species (P. aeruginosa, S. aureus) | 0.09% v/v (MBIC50) | Inhibition of biofilm formation | - | [10] |
| Dual-species (P. aeruginosa, S. aureus) | 0.01% v/v | Degradation of preformed biofilm | - | [10] |
Mechanism of Antifungal Action
This compound exerts its antifungal effects through a multi-targeted mechanism, leading to fungal cell death.[3][11] The primary modes of action include:
-
Disruption of Cell Membrane Integrity: this compound induces pore formation in the fungal cell membrane, leading to the leakage of intracellular components.[3][11]
-
Ergosterol Content Reduction: It interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising membrane integrity.[3][11]
-
Induction of Oxidative Stress: The compound causes a rise in intracellular reactive oxygen species (ROS) levels, leading to cellular damage.[3][11]
-
Inhibition of Hyphal Growth and Spore Germination: this compound effectively prevents the morphological transitions essential for fungal invasion and proliferation.[3][11]
-
Downregulation of Mycotoxin Biosynthesis Genes: In Fusarium graminearum, it has been shown to downregulate the Tri10 gene, which is involved in the production of deoxynivalenol and 15-acetyl-deoxynivalenol.[4]
Experimental Protocols
-
Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and autoclave.
-
Incorporation of this compound: While the medium is still molten (approximately 45-50°C), add various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Pour the agar into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a standardized fungal inoculum (e.g., a mycelial plug or a spore suspension) at the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 7 days).
-
Assessment: Measure the diameter of fungal growth and compare it to a control plate (containing only the solvent) to determine the percentage of inhibition. The minimum inhibitory concentration (MIC) is the lowest concentration that completely inhibits visible growth.[4]
-
Preparation of Inoculum: Grow the fungal strain in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjust the cell density to a standard concentration (e.g., 1 x 10^6 cells/mL).
-
Plate Preparation: Add the fungal inoculum to the wells of a 96-well microtiter plate.
-
Addition of this compound: Add serial dilutions of this compound to the wells. Include positive (fungus with no treatment) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
Quantification: After incubation, wash the wells to remove planktonic cells. The remaining biofilm can be quantified using methods such as the crystal violet assay or the XTT reduction assay. The absorbance is read using a microplate reader, and the percentage of biofilm inhibition is calculated relative to the positive control.[5]
Insecticidal Activity
This compound and its essential oil have demonstrated notable insecticidal properties, particularly larvicidal activity against mosquito species.
Quantitative Insecticidal Data
Table 3: Larvicidal Activity of this compound and Massoia Essential Oil against Aedes albopictus
| Agent | Concentration (µg/mL) | Larvicidal Activity (%) | Reference |
| Massoia Essential Oil | 50 | 95.0 | [12] |
| Massoia Essential Oil | 25 | 37.5 | [12] |
| C10 this compound | 25 | > 80 | [12] |
| C12 this compound | 25 | > 80 | [12] |
Cytotoxic Activity
While showing promise as an antimicrobial agent, it is crucial to consider the cytotoxic potential of this compound. Studies have indicated dose-dependent cytotoxic effects on various cell lines.[1]
Quantitative Cytotoxicity Data
Table 4: Cytotoxicity of this compound and Massoia Essential Oil
| Cell Line | Agent | IC50 (µg/mL) | Reference |
| Fibroblast cells | C10 this compound | 11.29 | [7] |
| Fibroblast cells | Massoia Essential Oil | 26.07 | [7] |
| Vero cells | C10 this compound | 28.35 | [7] |
| Vero cells | Massoia Essential Oil | 37.34 | [7] |
| Fibroblast cells | Massoia Oily Extract | 46.13 | [13] |
| Fibroblast cells | Massoia Solid Extract | 53.03 | [13] |
| Vero cells | Massoia Oily Extract | 43.59 | [13] |
| Vero cells | Massoia Solid Extract | 153.05 | [13] |
Immunomodulatory Effects
This compound and its extracts have been shown to modulate the immune response, specifically by enhancing macrophage phagocytic activity.[7][14][15]
-
Enhanced Phagocytosis: Both in vitro and in vivo studies have demonstrated that massoia bark infusion significantly increases the phagocytic activity of macrophages.[14] Massoia essential oil and C-10 this compound also increased the phagocytosis activity of mouse macrophages against latex beads and Candida albicans.[7][8]
-
No Effect on Lymphocyte Proliferation: In an in vitro lymphocyte proliferation assay, massoia bark extract did not show a proliferative effect on lymphocytes, suggesting a more targeted effect on the innate immune system.[7][13]
Conclusion
This compound is a multifaceted bioactive compound with significant potential in various applications, including agriculture, food preservation, and pharmaceuticals.[1] Its potent antifungal and antibiofilm activities, coupled with its insecticidal properties, make it a strong candidate for the development of novel, nature-derived control agents. However, its cytotoxic effects necessitate careful dose-response studies and toxicological evaluation for any therapeutic applications.[1] Further research is warranted to fully elucidate the mechanisms of action, explore potential synergistic effects with other compounds, and optimize its application for various industrial and medicinal purposes.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - ProQuest [proquest.com]
- 12. Development of cellulose nanocrystal-stabilized Pickering emulsions of massoia and nutmeg essential oils for the control of Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
massoia lactone literature review
An In-depth Technical Guide to Massoia Lactone for Researchers and Drug Development Professionals
Introduction
This compound, chemically known as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is a naturally occurring δ-lactone renowned for its characteristic sweet, coconut-like aroma.[1][2] Predominantly isolated from the bark of the Massoia tree (Cryptocarya massoy), this compound is also found in sugarcane molasses, cured tobacco, and the essential oil of Sweet Osmanthus.[2] While its organoleptic properties have led to its use as a flavoring agent in the food industry and in perfumery, a growing body of scientific literature highlights its diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] This technical guide provides a comprehensive review of this compound, focusing on its chemical properties, synthesis, biological activities, and experimental methodologies to support further research and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct creamy and waxy odor.[5][6] Its molecular and physical characteristics are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one | [2] |
| Other Names | (R)-5-hydroxy-2-decenoic acid lactone, Cocolactone, C-10 this compound | [2] |
| Molecular Formula | C10H16O2 | [2][5][6][7] |
| Molar Mass | 168.23 g/mol | [5][7] |
| Density | 0.982 g/cm³ | [2] |
| Boiling Point | 286–287 °C | [2] |
| Refractive Index (@ 20°C) | 1.4670 - 1.4770 | [5][6] |
| Optical Rotation | -120.0 to -80.0 | [6] |
Synthesis and Biosynthesis
Chemical Synthesis
The industrial production of this compound often relies on chemical synthesis to ensure a consistent and scalable supply. One common synthetic route involves the preparation from hexanoic acid and acetoacetic ester through a multi-step process.[8]
Experimental Protocol: Synthesis of this compound [8][9]
Step 1: Preparation of Hexanoyl Ethyl Acetate
-
React magnesium ethylate with caproyl chloride and methyl acetoacetate to produce 2-ethanoyl-2-caproyl ethyl acetate.
-
Decompose the product from the previous step using an alkali solution in aqueous ammonia at room temperature to yield hexanoyl ethyl acetate.
Step 2: Preparation of 3-Caproyl-6-amyl-2H-pyran-2,4(3H)-dione
-
Under a nitrogen atmosphere, subject the hexanoyl ethyl acetate to pyrocondensation in the presence of sodium bicarbonate to yield 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione.
Step 3: Preparation of 6-Amyl-2H-pyran-2,4(3H)-dione
-
Treat the product from Step 2 with sulfuric acid to induce de-caproylation, resulting in 6-amyl-2H-pyran-2,4(3H)-dione.
Step 4: Reduction to 3-Hydroxy-decalactone
-
In a reaction vessel, dissolve 525g of the product from Step 3 in 1L of ethyl acetate.
-
Add 50g of Raney nickel catalyst.
-
Hydrogenate the mixture at 80°C under a pressure of 10 MPa for 5 hours.
-
After cooling, filter the catalyst and recover the ethyl acetate to obtain 3-hydroxy-decalactone (yield: 95%).
Step 5: Dehydration to this compound
-
In a 2000 mL three-necked flask, combine 500g of 3-hydroxy-decalactone, 1L of benzene, and 25g of p-toluenesulfonic acid.
-
Reflux the mixture using a water trap to remove the water generated during the reaction. The reaction is complete in approximately 5 hours.
-
Recover the benzene and perform vacuum distillation to obtain this compound (yield: 92%).
Biosynthesis
In nature, this compound is produced by various organisms, including plants like Cryptocarya massoy and fungi such as Aureobasidium pullulans.[1][10] The biosynthetic pathway is believed to proceed through the polyketide synthesis pathway.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that are of interest to the pharmaceutical and drug development sectors.
Antimicrobial and Antifungal Activity
This compound has demonstrated efficacy against various pathogenic microbes, including bacteria and fungi. It has been shown to inhibit the growth of Candida tropicalis and degrade its biofilm structure.[1][11] The compound also shows potential in controlling the growth of Aspergillus flavus and subsequent aflatoxin biosynthesis.[1] Furthermore, it can disrupt the cell membranes of Fusarium graminearum, a mycotoxin-producing fungus.[1]
Table 2: Antimicrobial and Antifungal Activity of this compound and its Extracts
| Organism | Agent | Activity (IC50) | Source |
| Candida albicans (planktonic growth) | C-10 this compound | 0.167 µg/mL | [12] |
| Candida albicans (planktonic growth) | Massoia Solid Extract | 6.40 µg/mL | [12] |
| Candida albicans (intermediate biofilm) | C-10 this compound | 0.026 µg/mL | [12] |
| Candida albicans (mature biofilm) | C-10 this compound | 0.43 µg/mL | [12] |
| Pseudomonas aeruginosa & Staphylococcus aureus (biofilm inhibition) | Massoia Oil | 0.09% v/v (MBIC50) | [13] |
| Pseudomonas aeruginosa & Staphylococcus aureus (biofilm degradation) | Massoia Oil | 0.01% v/v | [13] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition
1. Planktonic Growth Inhibition (MIC Assay)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in RPMI-1640 medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans).
-
Incubate the plate at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration that inhibits visible growth.
2. Biofilm Inhibition and Degradation Assay [12]
-
For biofilm formation, inoculate wells of a microtiter plate with the microorganism and incubate to allow biofilm establishment (e.g., 24 hours for intermediate biofilm, 48 hours for mature biofilm).
-
Remove the planktonic cells by washing the wells with a sterile buffer.
-
Add serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm by staining with crystal violet and measuring the absorbance at 595 nm.
-
The IC50 value is calculated as the concentration that causes a 50% reduction in the biofilm compared to the untreated control.
Anticancer and Cytotoxic Activity
Several studies have pointed to the potential of lactones, including this compound and other sesquiterpene lactones, as anticancer agents.[4][14][15][16] The cytotoxic effects of this compound are thought to be a key contributor to its potential anticancer properties.[4]
Table 3: Cytotoxicity of this compound Extracts against Cell Lines
| Cell Line | Agent | Activity (IC50) | Source |
| Vero Cells | C-10 this compound | 28.35 µg/mL | [17] |
| Fibroblast Cells | C-10 this compound | 11.29 µg/mL | [17] |
| Vero Cells | Massoia Oily Extract | 37.34 µg/mL | [17] |
| Vero Cells | Massoia Solid Extract | 153.05 µg/mL | [18] |
| Fibroblast Cells | Massoia Oily Extract | 46.13 µg/mL | [18] |
| Fibroblast Cells | Massoia Solid Extract | 53.03 µg/mL | [18] |
The proposed mechanism for the anticancer activity of many natural lactones involves the induction of apoptosis through various signaling pathways.
Caption: A simplified proposed signaling pathway for lactone-induced apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay [17]
-
Culture the desired cell line (e.g., Vero, fibroblast) in a suitable medium in a 96-well plate and allow the cells to adhere.
-
Treat the cells with a range of concentrations of this compound or its extracts for 72 hours in a CO2 incubator at 37°C.
-
Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., 10% SDS) to dissolve the formazan crystals. Incubate overnight at room temperature.
-
Read the absorbance of the plates using an ELISA reader at a wavelength of 540 nm.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the test substance that reduces cell viability by 50%.
Conclusion and Future Directions
This compound is a natural compound with a well-established profile in the flavor and fragrance industries. The scientific evidence increasingly supports its potential as a bioactive agent with significant antimicrobial and cytotoxic properties. For drug development professionals, this compound and its derivatives present an interesting scaffold for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of its biological activities, conducting in vivo studies to assess efficacy and safety, and exploring synthetic modifications to enhance its therapeutic index. Given its GRAS status for food applications, further toxicological studies are warranted to expand its safe use in pharmaceutical and cosmetic applications.[1][3]
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acsint.biz [acsint.biz]
- 6. De Monchy Aromatics this compound natural [demonchyaromatics.com]
- 7. This compound | C10H16O2 | CID 642793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102653531A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxic sesquiterpene lactones from Centaurothamnus maximus and Vicoa pentanema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Discovery and History of Massoia Lactone: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Massoia lactone, a naturally occurring organic compound, has garnered significant interest in the scientific community for its distinctive coconut-like aroma and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, biosynthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
A Journey Through Time: The Discovery and History of this compound
The history of this compound is deeply rooted in the traditional practices of Indonesia. For centuries, the bark of the Massoia tree (Cryptocarya massoia), native to Papua, Indonesia, has been utilized by Javanese and Balinese women in traditional preparations.[1] The aromatic properties of the bark, known as "massoy bark," were recognized and used for their pleasant scent.[1][2] It wasn't until the 18th and 19th centuries that massoia essential oil gained wider recognition as a natural coconut flavoring agent.[2]
The formal scientific discovery of this compound occurred in 1937, when it was first isolated from "Ma Suoya oil of bay."[3] This initial isolation paved the way for further scientific investigation into its chemical properties. Subsequent research confirmed that the naturally occurring and biologically active form of this compound is the (R)-enantiomer.
Beyond its primary source in Cryptocarya massoia, scientific exploration has revealed the presence of this compound in other natural sources. It has been identified as a component in the defensive secretions of formicine ants and is also produced as a secondary metabolite by certain fungi.[4] This widespread natural occurrence highlights the compound's ecological significance and diverse biological roles.
From Nature to the Lab: Extraction and Synthesis of this compound
The isolation and synthesis of this compound have been key areas of research, driven by its commercial applications and scientific interest.
Extraction from Natural Sources
The primary method for obtaining this compound from its natural source, the bark of Cryptocarya massoia, is steam distillation .[4][5] This process yields massoia bark oil, a complex mixture of compounds from which this compound is the major constituent.
Experimental Protocol: Steam Distillation of Cryptocarya massoia Bark
A general protocol for the steam distillation of plant material is as follows:
-
Preparation of Plant Material: The bark of Cryptocarya massoia is pulverized to increase the surface area for efficient extraction.[6]
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask containing the pulverized bark, a condenser, and a collection flask.
-
Distillation: Steam is passed through the pulverized bark, causing the volatile compounds, including this compound, to vaporize.
-
Condensation: The vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a flask. Due to their different densities, the oil and water layers will separate, allowing for the isolation of the massoia bark oil.
Following steam distillation, further purification is often required to isolate pure this compound from the essential oil. Column chromatography is a commonly employed technique for this purpose.
Experimental Protocol: Column Chromatography Purification of this compound
-
Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel.
-
Sample Loading: The crude massoia bark oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A stepwise elution is performed using a series of solvents with increasing polarity. A typical solvent system starts with a non-polar solvent like n-hexane, followed by a solvent of intermediate polarity like chloroform, and finally a polar solvent like methanol.
-
Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of this compound using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Another advanced purification technique that has been successfully applied is preparative hydrostatic countercurrent chromatography .
Chemical Synthesis of this compound
The chemical synthesis of this compound has been an active area of research, with several routes developed to produce both the racemic mixture and the enantiomerically pure forms.
Racemic Synthesis from Caproyl Chloride and Methyl Acetoacetate
A five-step synthesis has been reported, starting from readily available starting materials:
dot
Caption: Racemic synthesis of this compound.
Experimental Protocol: Racemic Synthesis
-
Step 1: Synthesis of 2-ethanoyl-2-caproyl ethyl acetate: Magnesium ethoxide is reacted with methyl acetoacetate, followed by the addition of caproyl chloride.
-
Step 2: Synthesis of hexanoyl ethyl acetate: The product from Step 1 is treated with ammonium hydroxide.
-
Step 3: Synthesis of 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione: Hexanoyl ethyl acetate is heated in the presence of sodium bicarbonate.
-
Step 4: Synthesis of 6-amyl-2H-pyran-2,4(3H)-dione: The product from Step 3 is treated with sulfuric acid.
-
Step 5: Synthesis of 3-hydroxy-decan-5-olide: The dione from Step 4 is hydrogenated using a Raney nickel catalyst.
-
Step 6: Synthesis of this compound: The hydroxy lactone from Step 5 is dehydrated by heating with p-toluenesulfonic acid.
Asymmetric Synthesis
The synthesis of the biologically active (R)-enantiomer of this compound has been achieved through various asymmetric strategies, including the use of chiral starting materials and asymmetric catalysts. One notable method involves a Grignard reaction followed by enzymatic resolution or the use of chiral catalysts. More modern approaches have utilized ring-closing metathesis of a chiral precursor to construct the lactone ring with high enantioselectivity.
The Biological Blueprint: Biosynthesis of this compound
The natural production of this compound in organisms is a complex process that is not yet fully elucidated. However, research into the biosynthesis of lactones in plants and fungi provides some key insights.
In fungi such as Aureobasidium pullulans, this compound is synthesized as a secondary metabolite.[7] The proposed biosynthetic pathway involves the initial formation of an unsaturated fatty acid, which is then hydroxylated at a specific position. This hydroxy fatty acid subsequently undergoes an intramolecular cyclization to form the stable δ-lactone ring. In some yeasts, the formation of δ-lactones is believed to proceed through a 13-lipoxygenase-peroxidase pathway acting on linoleic acid.
While the exact enzymatic machinery in Cryptocarya massoia is still under investigation, it is hypothesized that a similar pathway involving fatty acid precursors and specific hydroxylating and cyclizing enzymes is responsible for the production of this compound. The involvement of polyketide synthases (PKSs) , which are responsible for the biosynthesis of a wide variety of natural products, is also a plausible route that is being explored.
dot
Caption: Proposed biosynthetic pathway of this compound.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that have attracted the attention of researchers in various fields, particularly in drug development.
| Biological Activity | Organism/System Studied | Quantitative Data | Reference |
| Antifungal | Candida albicans | Minimum Inhibitory Concentration (MIC) | [8] |
| Antibacterial | Various bacterial strains | Minimum Inhibitory Concentration (MIC) | [8] |
| Insecticidal | Mosquito larvae | LC50 | [9] |
| Anti-inflammatory | In vitro models | IC50 | [9] |
Note: This table is a summary of reported activities. Specific quantitative data should be consulted from the original research articles.
The antifungal and antibacterial properties of this compound make it a promising candidate for the development of new antimicrobial agents. Its insecticidal activity suggests potential applications in agriculture and public health. Furthermore, its anti-inflammatory effects are being investigated for their therapeutic potential in various inflammatory conditions.
Conclusion
This compound, a compound with a rich history and diverse biological profile, continues to be a subject of significant scientific interest. From its traditional uses to its modern applications in the flavor and fragrance industry and its potential in drug development, the journey of this compound is a testament to the value of natural products in scientific discovery. Further research into its biosynthesis and mechanism of action will undoubtedly unlock new opportunities for its application in medicine and biotechnology. This guide provides a foundational understanding for researchers and professionals seeking to explore the fascinating world of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 7. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of Massoia Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone primarily derived from the bark of Cryptocarya massoy, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a primary focus on its antifungal, cytotoxic, and immunomodulatory effects. This document synthesizes available quantitative data, details experimental protocols for key assays, and presents visual diagrams of associated signaling pathways and workflows to facilitate further research and development. While significant strides have been made in elucidating its antifungal properties, the precise molecular mechanisms underlying its cytotoxicity against cancer cells, its insecticidal action, and its role in quorum sensing modulation remain areas requiring further investigation.
Antifungal Mechanism of Action
This compound exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various crop pathogens and human pathogens like Candida and Aspergillus species.[1][2][3] The primary mechanism of its antifungal action involves the disruption of fungal cell membrane integrity and function, leading to a cascade of events culminating in cell death.[1][2][3]
Disruption of Fungal Cell Membrane
The lipophilic nature of this compound facilitates its interaction with the fungal cell membrane. It is proposed to create pores in the membrane, leading to increased permeability.[1][2][3] This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to a loss of cellular homeostasis and viability.[1][2][3]
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound has been shown to reduce the ergosterol content in fungal cells.[1][2][4] The precise enzymatic target in the ergosterol biosynthesis pathway has not yet been fully elucidated, but this reduction contributes significantly to the overall disruption of the cell membrane.
Induction of Oxidative Stress
Treatment with this compound leads to a significant increase in intracellular reactive oxygen species (ROS) in fungal cells.[1][2][4][5] This accumulation of ROS induces oxidative stress, which damages cellular components, including lipids, proteins, and nucleic acids. The elevated ROS levels are a key contributor to the observed cellular necrosis and programmed cell death in fungi exposed to this compound.[1][2][4]
Diagram 1: Proposed antifungal mechanism of action of this compound.
Quantitative Antifungal Activity Data
The following table summarizes the available quantitative data on the antifungal activity of this compound.
| Fungal Species | Assay | Parameter | Value | Reference |
| Metschnikowia bicuspidate | Broth Microdilution | MIC | 0.15 mg/mL | [1] |
| Metschnikowia bicuspidate | Broth Microdilution | MFC | 0.34 mg/mL | [1] |
| Fusarium graminearum | Agar Dilution | Complete Inhibition | 100 mg/L | [6][7] |
| Aspergillus flavus | Disc Diffusion | Antifungal Activity | 0.5 mg/mL | [8] |
| Candida albicans | Not specified | IC50 | 0.074% (v/v) | [9] |
Cytotoxic Mechanism of Action
This compound has demonstrated cytotoxic effects against various cell types, including normal mammalian cells and cancer cell lines.[8][10][11] The α,β-unsaturated lactone moiety is believed to be a key structural feature responsible for this activity.[12]
Effects on Normal Cell Lines
Studies have reported the cytotoxicity of this compound and its essential oil against Vero (monkey kidney epithelial) cells and primary human fibroblast cells.[10][11]
| Cell Line | Compound | Parameter | Value (µg/mL) | Reference |
| Primary Fibroblast | C-10 this compound | IC50 | 11.29 | [10][11] |
| Primary Fibroblast | Massoia Essential Oil | IC50 | 26.07 | [10][11] |
| Vero Cells | C-10 this compound | IC50 | 28.35 | [10][11] |
| Vero Cells | Massoia Essential Oil | IC50 | 37.34 | [10][11] |
| Vero Cells | Massoia Oily Extract | IC50 | 43.59 | [13][14] |
| Fibroblast Cells | Massoia Oily Extract | IC50 | 46.13 | [13][14] |
| Vero Cells | Massoia Solid Extract | IC50 | 153.05 | [13][14] |
| Fibroblast Cells | Massoia Solid Extract | IC50 | 53.03 | [13][14] |
Effects on Cancer Cell Lines
While there are general reports of this compound's cytotoxic effects on various cancer cell lines, specific IC50 values for a broad range of human cancer cell lines are not yet well-documented in publicly available literature.[8] The proposed mechanism for the anticancer activity of similar sesquiterpene lactones involves the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), activation of caspases, and generation of ROS.[3][13] Further research is required to establish a comprehensive profile of this compound's cytotoxicity against different cancer cell lines and to elucidate the specific signaling pathways involved in its anti-cancer effects.
Diagram 2: General workflow for determining the cytotoxicity of this compound using an MTT assay.
Immunomodulatory Mechanism of Action
This compound has been shown to possess immunomodulatory properties, specifically by activating macrophage phagocytosis.[10][13][14][15]
Activation of Macrophage Phagocytosis
In vitro studies have demonstrated that this compound and its essential oil significantly increase the phagocytic activity of macrophages in a concentration-dependent manner.[10][13][14][15] This suggests that this compound can enhance the innate immune response by promoting the engulfment of pathogens and cellular debris by macrophages. However, it has been observed that this compound does not affect lymphocyte proliferation.[10][13] The precise signaling pathways within macrophages that are activated by this compound to enhance phagocytosis are yet to be fully elucidated.
Diagram 3: Logical relationship of this compound's effect on macrophage phagocytosis.
Other Potential Mechanisms of Action (Areas for Further Research)
Insecticidal Activity
While this compound is known to have insecticidal properties, its specific mechanism of action in insects is not well understood. Some studies on other lactone derivatives suggest potential targets in the insect nervous system, such as gamma-aminobutyric acid (GABA) receptors and transient receptor potential (TRP) channels.[16] Further research is needed to determine if this compound acts on these or other targets to exert its insecticidal effects.
Quorum Sensing Inhibition
There is speculation that this compound may act as a quorum sensing (QS) modulator in bacteria, potentially interfering with bacterial communication and virulence.[4] The structural similarity of this compound to some bacterial acyl-homoserine lactone (AHL) signaling molecules suggests a potential for competitive inhibition of QS receptors. However, direct evidence and detailed mechanistic studies on the effect of this compound on bacterial QS systems, such as that in Pseudomonas aeruginosa, are currently lacking.
Detailed Experimental Protocols
Antifungal Susceptibility Testing (Agar Dilution Method)
This protocol is adapted from methodologies described for testing the antifungal activity of this compound.[6]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Cool the agar to approximately 45-50°C in a water bath.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Agar Plates: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, and 500 mg/L). Also prepare control plates with the solvent alone. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a designated period (e.g., 7 days).
-
Data Collection: Measure the diameter of fungal growth on the treated and control plates. The concentration that completely inhibits visible fungal growth is considered the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Macrophage Phagocytosis Assay
This protocol provides a framework for assessing the effect of this compound on macrophage phagocytic activity.[14]
-
Macrophage Isolation and Culture: Isolate macrophages (e.g., from murine peritoneal cavity or bone marrow) and culture them in appropriate medium in a multi-well plate. Allow the cells to adhere.
-
Treatment: Treat the macrophage cultures with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µg/mL) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Introduction of Phagocytic Targets: Add phagocytic targets to the macrophage cultures. These can be latex beads, zymosan particles, or fluorescently labeled bacteria.
-
Phagocytosis Incubation: Incubate for a period to allow phagocytosis to occur (e.g., 60-90 minutes).
-
Washing: Wash the cells multiple times with cold PBS to remove non-phagocytosed particles.
-
Quantification:
-
Microscopy: Fix and stain the cells. Count the number of ingested particles in a defined number of macrophages under a microscope to determine the phagocytic index.
-
Flow Cytometry: If using fluorescently labeled particles, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
-
-
Data Analysis: Compare the phagocytic activity of the this compound-treated macrophages to the untreated controls.
Conclusion and Future Directions
This compound presents a compelling profile of biological activities, with its antifungal mechanism of action being the most well-characterized. The disruption of the fungal cell membrane, inhibition of ergosterol synthesis, and induction of oxidative stress represent a multi-pronged attack on fungal pathogens. Its ability to enhance macrophage phagocytosis also highlights its potential as an immunomodulatory agent.
However, to fully realize the therapeutic potential of this compound, several key areas require further in-depth investigation:
-
Cytotoxicity: A comprehensive screening of this compound against a diverse panel of human cancer cell lines is necessary to identify potential anti-cancer applications and to understand its selectivity. Elucidation of the specific apoptotic pathways it triggers in cancer cells is also crucial.
-
Insecticidal Mechanism: The specific molecular targets of this compound in insects need to be identified to understand its mode of action and to assess its potential as a novel insecticide.
-
Quorum Sensing: Detailed studies are required to confirm and characterize the quorum sensing inhibitory activity of this compound, including the identification of the bacterial species it affects and the specific components of the QS signaling pathways it targets.
Addressing these knowledge gaps through rigorous experimental investigation will be pivotal in translating the promising biological activities of this compound into tangible applications in medicine, agriculture, and beyond.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 9. Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by South Florida plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative stress-mediated apoptosis. The anticancer effect of the sesquiterpene lactone parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. mdpi.com [mdpi.com]
Toxicological Profile of Massoia Lactone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, chemically known as (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one, is a naturally occurring α,β-unsaturated δ-lactone. It is the primary constituent of the essential oil extracted from the bark of the Massoia tree (Cryptocarya massoia). Characterized by a sweet, coconut-like aroma, this compound is utilized as a flavoring agent in the food industry and has gained interest for its potential biological activities. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative data, likely experimental protocols based on standardized guidelines, and a discussion of the potential mechanisms of toxicity.
Toxicological Data Summary
The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings.
Table 1: Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Oral | 1890 mg/kg | [1] |
Note: Detailed study protocols for the LD₅₀ value are not publicly available.
Table 2: Irritation and Sensitization Data
| Endpoint | Result | Classification | Reference |
| Skin Irritation | Irritant | GHS Category 2 | [2] |
| Eye Irritation | Serious eye irritation | GHS Category 2 | [2] |
| Skin Sensitization | May cause an allergic skin reaction | GHS Category 1 | [2] |
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically conducted on this compound are not extensively published. However, the following descriptions are based on standard OECD guidelines that are typically followed for regulatory safety assessments.
Acute Oral Toxicity (Likely based on OECD Guideline 420, 423, or 425)
The acute oral toxicity of this compound, which determined the LD₅₀ in mice to be 1890 mg/kg, was likely conducted following a standardized OECD guideline.[1] The general procedure involves:
-
Test Animals: Healthy, young adult mice of a single sex (or both sexes) are used.
-
Dosage: A single dose of this compound is administered orally via gavage. The vehicle used for administration would be an inert substance.
-
Dose Levels: A range of dose levels are tested to determine the dose that is lethal to 50% of the animals.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
Skin Irritation/Corrosion (Likely based on OECD Guideline 404)
The classification of this compound as a skin irritant suggests that a study following a protocol similar to OECD Guideline 404 was performed.[2] The key steps of this in vivo rabbit test are:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Application: A small area of the rabbit's skin is shaved, and a measured amount of this compound is applied under a semi-occlusive patch for a 4-hour exposure period.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are used to classify the substance.
Eye Irritation/Corrosion (Likely based on OECD Guideline 405)
The determination of this compound as a serious eye irritant likely followed a protocol similar to OECD Guideline 405.[2] This in vivo rabbit test involves:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Application: A single dose of this compound is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Lesions are scored based on a standardized system. The persistence and reversibility of the observed effects are also evaluated.
Skin Sensitization (Likely based on OECD Guideline 429 - Local Lymph Node Assay, LLNA)
The classification of this compound as a skin sensitizer suggests that a study such as the LLNA was conducted.[2] This assay measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response. The general protocol is as follows:
-
Test Animals: Mice are used as the test species.
-
Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.
-
Data Analysis: The draining auricular lymph nodes are excised, and the level of radioactivity is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive response, and an EC3 value (the concentration estimated to produce an SI of 3) can be calculated to determine the sensitizing potency.
Potential Mechanisms of Toxicity and Signaling Pathways
Skin Sensitization: Michael Addition and NF-κB Signaling
This compound is an α,β-unsaturated lactone, a chemical feature that makes it a potential Michael acceptor.[3][4] This reactivity is a key molecular initiating event in the adverse outcome pathway for skin sensitization. The electrophilic α,β-unsaturated system can react with nucleophilic residues (e.g., cysteine, lysine) in skin proteins, forming hapten-protein conjugates. These modified proteins are then recognized as foreign by the immune system, leading to the activation of dendritic cells and T-lymphocytes.
A central signaling pathway in this process is the Nuclear Factor-kappa B (NF-κB) pathway .[5][6] The binding of the hapten-protein complex to receptors on keratinocytes and dendritic cells can trigger a cascade of events that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines, which are crucial for the development of an allergic response.
Caption: Proposed skin sensitization pathway for this compound.
Potential Genotoxicity: DNA Damage via Topoisomerase Inhibition
Some α,β-unsaturated lactones have been shown to induce DNA damage by acting as topoisomerase inhibitors.[7] Topoisomerases (Top1 and Top2) are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase inhibitors trap the enzyme-DNA cleavage complex, leading to DNA strand breaks.
If this compound acts as a topoisomerase inhibitor, it could lead to the formation of single-strand breaks (Top1) or double-strand breaks (Top2). These DNA lesions trigger the DNA Damage Response (DDR) pathway. Sensor proteins like PARP1 (for single-strand breaks) or the MRN complex (for double-strand breaks) recognize the damage and recruit and activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a variety of downstream effector proteins, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Caption: Potential DNA damage response pathway induced by this compound.
Data Gaps and Future Research
The current toxicological profile of this compound is incomplete. Significant data gaps exist in the following areas:
-
Quantitative Data: There is a lack of publicly available quantitative data for dermal and inhalation acute toxicity, as well as for skin and eye irritation (e.g., irritation scores) and skin sensitization (e.g., EC3 value).
-
Genotoxicity: No specific genotoxicity data (e.g., Ames test, in vitro chromosome aberration test) for this compound was found in the public domain. Studies on related α,β-unsaturated lactones suggest a potential for DNA damage, which warrants further investigation.[7]
-
Repeated-Dose Toxicity: Information on the effects of repeated or sub-chronic exposure to this compound is not available. A No-Observed-Adverse-Effect Level (NOAEL) has not been established.
-
Toxicokinetics: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Detailed Experimental Protocols: The detailed methodologies of the toxicological studies that have been performed are not publicly accessible, limiting a full assessment of the data.
Further research is crucial to fully characterize the toxicological profile of this compound and to ensure its safe use in various applications. Studies focusing on the aforementioned data gaps are highly recommended.
Conclusion
This compound is classified as harmful if swallowed, a skin and serious eye irritant, and a skin sensitizer.[1][2] Its chemical structure as an α,β-unsaturated lactone suggests that its reactivity as a Michael acceptor is a key driver of its skin sensitization potential, likely mediated through the NF-κB signaling pathway.[3][4][5][6] There is also a plausible, though unconfirmed, potential for genotoxicity through the inhibition of topoisomerases.[7] The existing toxicological database for this compound is limited, and further studies are necessary to fill the significant data gaps and to conduct a comprehensive risk assessment for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
pharmacological properties of Massoia Lactone
An In-depth Technical Guide on the Pharmacological Properties of Massoia Lactone
Introduction
This compound is a naturally occurring δ-lactone, with its C-10 homolog, (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one, being the most abundant and well-studied.[1][2] Primarily extracted from the bark of the Indonesian tree Cryptocarya massoy, it is recognized for its characteristic sweet, coconut-like aroma, which has led to its use in the food and fragrance industries.[1][2][3] The Flavor and Extract Manufacturers Association (FEMA) has designated C-10 this compound as Generally Recognized As Safe (GRAS) for use as a flavoring agent.[1][2] Beyond its sensory attributes, this compound has garnered significant scientific interest for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][4] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.
Pharmacological Properties
Antimicrobial and Antifungal Activity
This compound has demonstrated significant activity against a range of pathogenic microorganisms. Its efficacy is particularly notable against fungal and bacterial species, where it often targets biofilm formation, a key factor in microbial resistance.
-
Anti-Candida Activity : this compound is effective against Candida species. Massoia essential oil, rich in this compound, has an IC50 value of 0.074% (v/v) against Candida albicans.[5] The pure C-10 this compound has shown potent antibiofilm activity against C. albicans, with an IC50 of 0.026 µg/mL.[6] Studies on Candida tropicalis have shown that C-10 this compound can inhibit fungal growth by 84.21% (w/v) and disrupt both intermediate and mature biofilms by 80.23% and 74.23% (w/v), respectively.[5] The mechanism of action involves the destruction of the extracellular polymeric substance (EPS) matrix, which hinders hyphal formation and leads to fungal cell lysis.[5]
-
Antiaflatoxigenic Activity : this compound has been shown to inhibit the growth of the fungus Aspergillus flavus and the production of aflatoxin, a potent mycotoxin.[5][7] This suggests its potential application as a natural preservative in food and feed to prevent fungal contamination and mycotoxin production.[1]
-
Antibacterial Activity : The compound has also been reported to have activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[4][5] C-10 this compound at a concentration of 1% demonstrated an 86.80% antibacterial activity against S. aureus and was able to eradicate 68.98% of its biofilm.[5]
Immunomodulatory Effects
This compound has been shown to modulate the immune system, primarily by enhancing the phagocytic activity of macrophages. In vitro studies using mouse macrophages demonstrated that Massoia bark essential oil and C-10 this compound stimulated phagocytosis, and this effect was correlated with the lactone content.[4] In vivo studies in Wistar rats also confirmed that treatment with a Massoia bark infusion significantly increased the phagocytic activity of macrophages.[4][8] At a concentration of 40 µg/mL, a dried extract of Massoia bark infusion showed the highest ability to enhance macrophage phagocytosis in vitro.[8]
Anti-inflammatory and Anticancer Potential
The anti-inflammatory properties of this compound appear to be concentration-dependent, exhibiting an anti-inflammatory effect at low concentrations and a pro-inflammatory action at higher concentrations.[5] Additionally, while less explored, some studies suggest potential anticancer effects for this compound and its analogues, indicating an area for future research.[7]
Metabolic Regulation
Preliminary animal studies suggest a potential role for this compound in metabolic therapy. Inhalation of Massoia oil fractions rich in the lactone was found to reduce body weight and improve lipid profiles in animal models on high-fat diets.[2] The proposed mechanism involves olfactory stimulation leading to the activation of sympathetic nerves, which in turn suppresses appetite, enhances lipolysis, and increases thermogenesis.[2]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the pharmacological activities of this compound and its essential oil.
| Compound/Extract | Target Organism/Cell | Activity | IC50 / Concentration | Reference |
| Massoia Essential Oil | Candida albicans | Antifungal | 0.074% (v/v) | [5] |
| C-10 this compound | Candida albicans Biofilm | Antibiofilm | 0.026 µg/mL | [6] |
| C-10 this compound | Candida tropicalis | Antifungal Growth Inhibition | 84.21% (w/v) | [5] |
| C-10 this compound | Candida tropicalis Biofilm (Intermediate) | Biofilm Inhibition | 80.23% (w/v) | [5] |
| C-10 this compound | Candida tropicalis Biofilm (Mature) | Biofilm Inhibition | 74.23% (w/v) | [5] |
| C-10 this compound | Staphylococcus aureus | Antibacterial | 86.80% at 1% | [5] |
| C-10 this compound | Staphylococcus aureus Biofilm | Biofilm Eradication | 68.98% at 1% | [5] |
| Massoia Bark Infusion (dried extract) | Rat Macrophages | Phagocytosis Enhancement | 40 µg/mL (highest activity) | [8] |
Experimental Protocols
Isolation of C-10 and C-12 Massoia Lactones
A common method for isolating Massoia lactones from the essential oil involves column chromatography.[9]
-
Preparation : 9.9 g of Massoia essential oil is loaded onto a silica gel column.
-
Elution : A gradient of hexane/diethyl ether solution (from 100:0 to 0:100) is used as the mobile phase to elute the compounds.
-
Fraction Collection : Fractions are collected and monitored. Pure C-10 this compound is typically isolated from the 70:30 hexane/diethyl ether fractions, and C-12 this compound from the 93:7 fractions.
-
Solvent Removal : The solvent from the collected fractions is removed using a rotary evaporator at 35°C to yield the pure compounds.
-
Structure Confirmation : The structures of the isolated lactones are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[9]
Antibiofilm Activity Assay (Microtiter Broth Method)
The antibiofilm activity of this compound is often assessed using the microtiter broth method.[5]
-
Microbial Culture : The target microorganism (e.g., S. aureus, C. tropicalis) is cultured in an appropriate broth medium.
-
Biofilm Formation : A standardized suspension of the microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Treatment : After biofilm formation, the planktonic cells are removed, and the wells are washed. A solution of C-10 this compound at various concentrations is then added to the wells.
-
Incubation : The plate is incubated for a specified period to allow the lactone to act on the biofilm.
-
Quantification : The biofilm is quantified, often by staining with crystal violet, followed by solubilization of the stain and measurement of the absorbance at a specific wavelength (e.g., 595 nm). The percentage of biofilm eradication is calculated relative to a control group.
-
Visualization : For mechanistic studies, scanning electron microscopy (SEM) can be used to visualize the effect of the lactone on the biofilm structure and the morphology of the microbial cells within it.[5]
In Vivo Phagocytosis Assay
The immunomodulatory effect of Massoia bark infusion on macrophage phagocytosis can be evaluated in vivo using a rat model.[8]
-
Animal Model : Wistar rats are used for the study.
-
Treatment : The rats are administered different doses of Massoia bark infusion orally for a set period.
-
Macrophage Collection : Peritoneal macrophages are harvested from the rats after the treatment period.
-
Phagocytosis Assay : The collected macrophages are incubated with latex particles.
-
Analysis : The phagocytic activity is determined by counting the number of macrophages that have engulfed the latex particles and the number of particles engulfed per macrophage, typically observed under a microscope. The Phagocytic Index (PI) is then calculated.
Mechanisms of Action and Experimental Workflows
Toxicological Profile
While C-10 this compound is considered GRAS for food flavoring, its toxicological profile is not yet fully elucidated, particularly concerning long-term exposure.[1][2] The International Fragrance Association (IFRA) does not recommend the use of Massoia bark oil or this compound in fragrance products due to their potential as strong irritants.[2] Furthermore, studies on zebrafish embryos have indicated potential developmental toxicity, with exposure to C-10 this compound leading to altered expression of genes related to cardiac morphogenesis and a decreased heartbeat rate.[2][10] These findings highlight the need for caution and further research into the safety of this compound, especially for applications involving direct human exposure during critical developmental stages.[2]
Conclusion
This compound is a bioactive natural product with a compelling range of pharmacological properties, most notably its antimicrobial, antibiofilm, and immunomodulatory activities. Its ability to disrupt microbial biofilms presents a promising avenue for addressing infections associated with antimicrobial resistance. However, the current body of evidence is predominantly based on in vitro and preclinical animal studies.[2] To translate these promising findings into therapeutic applications, further research is essential. This includes more in-depth in vivo studies to establish efficacy and pharmacokinetics, comprehensive toxicological evaluations to determine long-term safety, and ultimately, well-designed clinical trials to validate its therapeutic potential in humans.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Isolation of C10 and C12 massoia lactones [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
The Antimicrobial Spectrum of Massoia Lactone: A Technical Guide for Researchers
An In-depth Examination of the Antimicrobial and Antibiofilm Properties of a Promising Natural Compound
Massoia lactone, a naturally occurring δ-lactone primarily derived from the bark of Cryptocarya massoy, is emerging as a significant bioactive compound with a broad spectrum of antimicrobial and antibiofilm activities.[1] Recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its potential applications span the food, agriculture, and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of the antimicrobial profile of this compound, with a focus on quantitative data, experimental methodologies, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.
Antimicrobial and Antibiofilm Efficacy: A Quantitative Overview
This compound, particularly the C-10 homolog, has demonstrated significant inhibitory and disruptive effects against a range of fungal and bacterial pathogens. Its activity is notable against both planktonic cells and, crucially, against microbial biofilms, which are notoriously resistant to conventional antimicrobial agents.
Antifungal Activity
This compound exhibits potent antifungal properties against various fungal species, including pathogenic yeasts and mycotoxin-producing molds.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Concentration/Dosage | Observed Effect | Reference |
| Candida tropicalis | Antifungal Inhibition | 1% (w/v) | 84.21% inhibition of fungal growth | [2][3] |
| Candida tropicalis | Antifungal Inhibition | 0.125% (w/v) | 74.21% inhibition of fungal growth | [2] |
| Candida albicans | Planktonic Growth Inhibition (IC50) | 0.167 µg/mL | 50% inhibition of planktonic growth | [4] |
| Fusarium graminearum | Agar Dilution Assay | 100 mg/L | Complete inhibition of fungal growth | [5] |
| Aspergillus flavus | Not specified | Not specified | Suppresses growth by targeting biofilm formation | [6] |
Antibiofilm Activity
A key attribute of this compound is its efficacy against microbial biofilms, both in preventing their formation and in disrupting established biofilms.
Table 2: Antibiofilm Activity of this compound
| Microbial Species/Biofilm Type | Assay Type | Concentration/Dosage | Observed Effect | Reference |
| Candida tropicalis (Intermediate Phase Biofilm) | Biofilm Inhibition | 1% (v/v) | 80.23% inhibition | [2][3] |
| Candida tropicalis (Mature Phase Biofilm) | Biofilm Inhibition | 1% (v/v) | 74.23% inhibition | [2][3] |
| Candida albicans (Biofilm Formation - IC50) | Biofilm Inhibition | 0.026 µg/mL | 50% inhibition of biofilm formation | [4] |
| Candida albicans (Intermediate Biofilm - IC50) | Biofilm Inhibition | 1.63 µg/mL | 50% inhibition | [7] |
| Candida albicans (Mature Biofilm - IC50) | Biofilm Inhibition | 8.92 µg/mL | 50% inhibition | [7] |
| Pseudomonas aeruginosa (Biofilm Formation - MBIC50) | Biofilm Inhibition | 50 µg/mL | 50% inhibition | [8] |
| Staphylococcus aureus (Biofilm Formation - MBIC50) | Biofilm Inhibition | 100 µg/mL | 50% inhibition | [8] |
| Dual-species (P. aeruginosa & S. aureus) (Inhibition - MBIC50) | Biofilm Inhibition | 0.09% v/v | 50% inhibition | [9] |
| Dual-species (P. aeruginosa & S. aureus) (Degradation - MBEC50) | Biofilm Degradation | 0.01% v/v | 50% degradation | [9] |
| Oral Polymicrobial Biofilm (S. mutans, S. sanguinis, L. acidophilus, A. viscosus) | Biofilm Degradation | 0.25% v/v | Degradation of mature biofilm | [10][11] |
| Multi-species Biofilm (C. albicans, P. aeruginosa, E. coli) | Biofilm Inhibition & Degradation | Dose-dependent | Inhibition of formation and breakdown of established biofilms |
Experimental Protocols
The following sections detail the methodologies commonly employed in the assessment of the antimicrobial and antibiofilm properties of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) Determination by Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism or the formation of a biofilm.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., 10^6 CFU/mL for fungi) is prepared in an appropriate growth medium.[3]
-
Serial Dilution of this compound: A series of dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the microbial suspension. Control wells containing only the medium and the microbial suspension are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 90 minutes for initial biofilm adhesion).[3]
-
Assessment of Planktonic Growth (MIC): After incubation, the wells are visually inspected for turbidity or assessed using a spectrophotometer to determine the lowest concentration that inhibits microbial growth.
-
Assessment of Biofilm Formation (MBIC):
-
The supernatant from each well is removed, and the wells are washed with a buffer solution (e.g., PBS) to remove non-adherent cells.[3]
-
The remaining biofilm is stained with a solution such as crystal violet.
-
The excess stain is washed away, and the bound stain is solubilized.
-
The absorbance is measured using a microplate reader to quantify the biofilm biomass. The MBIC50 is the concentration that causes a 50% reduction in biofilm formation compared to the control.
-
Scanning Electron Microscopy (SEM) for Morphological Analysis
SEM is utilized to visualize the effects of this compound on the morphology of microbial cells and the structure of biofilms.
Protocol:
-
Sample Preparation: Biofilms are grown on suitable surfaces (e.g., plastic coverslips) in the presence or absence of this compound.
-
Fixation: The samples are fixed with a chemical fixative (e.g., glutaraldehyde) to preserve their structure.
-
Dehydration: The fixed samples are dehydrated through a series of graded ethanol solutions.
-
Drying: The dehydrated samples are dried using a critical point dryer to prevent structural collapse.
-
Coating: The dried samples are coated with a thin layer of a conductive material (e.g., gold or palladium) to make them conductive for SEM imaging.
-
Imaging: The coated samples are then observed under a scanning electron microscope to visualize any morphological changes, such as cell lysis, disruption of the extracellular polymeric substance (EPS) matrix, and inhibition of hyphal formation.[2][3]
Mechanism of Action
The antimicrobial and antibiofilm activity of this compound is attributed to several mechanisms of action, primarily targeting the cell membrane and the integrity of the biofilm matrix.
-
Disruption of Fungal Cell Membranes: this compound has been shown to cause the formation of pores in the fungal cell membrane.[12][13] This leads to a reduction in ergosterol content, an essential component of the fungal cell membrane, and an increase in intracellular reactive oxygen species (ROS) levels.[6][12][13]
-
Leakage of Intracellular Components: The damage to the cell membrane results in the leakage of essential intracellular components, ultimately leading to cellular necrosis and cell death.[6][12][13]
-
Inhibition of Biofilm Formation: this compound can inhibit the initial attachment of microbes to surfaces, a critical step in biofilm formation.[2]
-
Degradation of the Biofilm Matrix: It effectively degrades the extracellular polymeric substances (EPS) that encase and protect the microbial community within a biofilm.[1][10] This disruption of the biofilm matrix exposes the individual cells to the antimicrobial agent and the host's immune system.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing antibiofilm activity and a simplified representation of the proposed mechanism of action of this compound.
Caption: Workflow for Determining Minimum Biofilm Inhibitory Concentration (MBIC).
Caption: Proposed Mechanism of Action of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a natural antimicrobial and antibiofilm agent. Its effectiveness against a range of clinically and agriculturally relevant microorganisms, coupled with its favorable safety profile, underscores its potential for further development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in in vivo models, and optimizing formulations to enhance its therapeutic potential. The detailed data and methodologies presented in this guide offer a solid foundation for researchers to build upon in harnessing the full potential of this promising natural compound.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Antibiofilm effect of C-10 this compound toward polymicrobial oral biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiofilm effect of C-10 this compound toward polymicrobial oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - ProQuest [proquest.com]
- 13. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Massoia Lactone: A Technical Whitepaper for Researchers
Introduction
Massoia lactone, specifically C-10 this compound ((R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring alkyl lactone and the primary constituent of the essential oil derived from the bark of the Massoia tree (Cryptocarya massoia).[1] Traditionally used in Indonesia for various remedies, including the treatment of fever and inflammation, modern scientific inquiry has begun to validate its pharmacological potential.[2][3] This technical guide provides an in-depth review of the current scientific evidence regarding the anti-inflammatory and immunomodulatory effects of this compound, intended for researchers, scientists, and professionals in drug development.
While direct research into the anti-inflammatory mechanisms of this compound is still emerging, studies on its immunomodulatory properties and the activities of structurally related sesquiterpene lactones offer significant insights.[3][4][5] The primary known effect of this compound is the stimulation of macrophage phagocytic activity, a key component of the innate immune response.[2][6][7][8][9] Furthermore, the broader class of α,β-unsaturated lactones is known to interact with critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), suggesting a plausible mechanism for the traditionally observed anti-inflammatory effects.[4][5][10][11]
Core Immunomodulatory and Anti-Inflammatory Mechanisms
The anti-inflammatory potential of this compound is believed to be multifaceted, primarily revolving around its ability to modulate macrophage function and interfere with pro-inflammatory signaling cascades.
Macrophage Activation
The most well-documented biological effect of this compound is its ability to enhance the phagocytic activity of macrophages.[2][7][12][13] Macrophages are critical effector cells in the immune system, responsible for engulfing pathogens and cellular debris. By stimulating this activity, this compound enhances the non-specific immune response, which is a crucial first line of defense against infection and a key process in resolving inflammation.[2][13] Studies have demonstrated this effect in both in vitro and in vivo models.[2]
Inhibition of Pro-Inflammatory Signaling Pathways (Hypothesized)
While not yet demonstrated specifically for this compound, many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting key signaling pathways that regulate the expression of pro-inflammatory genes.[5]
-
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of genes for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][14][15] Some sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[5] This stabilizes the inactive NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[5]
-
MAPK Pathways: The MAPK family of proteins (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[11][16][17] Inhibition of these pathways can lead to a downstream reduction in the expression of inflammatory genes.[10][11] The potential for this compound to modulate these pathways represents a significant area for future research.
The diagram below illustrates the hypothesized mechanism by which this compound may inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory lactones.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Modulation of Inflammatory Mediators (Hypothesized)
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory mediators.
-
Nitric Oxide (NO): Overproduction of NO by iNOS contributes to vasodilation, cytotoxicity, and the inflammatory state.[5][18][19] Inhibition of iNOS gene expression via the NF-κB pathway is a key anti-inflammatory mechanism.[5][10]
-
Prostaglandins: These lipid compounds are synthesized by COX enzymes and are central mediators of pain, fever, and inflammation.[20]
-
Leukotrienes: Produced via the lipoxygenase (LOX) pathway, leukotrienes are involved in recruiting immune cells to the site of inflammation.[21][22][23][24]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of this compound and its extracts.
Table 1: Immunomodulatory Effects of Massoia Bark Infusion/Extracts and C-10 this compound
| Preparation | Assay | Model System | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Freeze-dried Infusion | Macrophage Phagocytosis (in vitro) | Rat Macrophages | 40 µg/mL | Highest increase in Phagocytic Index (PI = 70.51 ± 1.11) | [2] |
| 20% Infusion | Macrophage Phagocytosis (in vivo) | Wistar Rats | 500 mg/100 g BW | Significantly higher phagocytosis vs. control | [2] |
| C-10 this compound | Macrophage Phagocytosis (in vitro) | Mice Macrophages | 2.5 - 30 ppm | Activation of phagocytosis | [7] |
| Massoia Oily Extract | Macrophage Phagocytosis (in vitro) | Mice Macrophages | 30 µg/mL | Phagocytic Index vs C. albicans: 599.56 ± 1.43 | [13] |
| Massoia Solid Extract | Macrophage Phagocytosis (in vitro) | Mice Macrophages | 30 µg/mL | Phagocytic Index vs C. albicans: 290.33 ± 1.30 |[13] |
Table 2: Cytotoxicity Data for C-10 this compound and Massoia Essential Oil
| Substance | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| C-10 this compound | Primary Fibroblast Culture | 11.29 µg/mL | [7] |
| Massoia Essential Oil | Primary Fibroblast Culture | 26.07 µg/mL | [7] |
| C-10 this compound | Vero Cells | 28.35 µg/mL | [7] |
| Massoia Essential Oil | Vero Cells | 37.34 µg/mL |[7] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the immunomodulatory effects of this compound and its derivatives.
Protocol 1: In Vitro Macrophage Phagocytosis Assay
This protocol is based on methodologies used to assess the effect of massoia preparations on macrophage activity.[2][12]
-
Objective: To determine the effect of this compound on the phagocytic capacity of macrophages in vitro.
-
Cell Line: Peritoneal macrophages harvested from mice or rats (e.g., Sprague-Dawley or Wistar strains).
-
Materials:
-
Test substances: C-10 this compound, Massoia Essential Oil, or extracts, dissolved in an appropriate solvent (e.g., DMSO) and diluted in culture media.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phagocytic Target: 3 µm latex beads or heat-killed Candida albicans.
-
96-well microtiter plates.
-
Giemsa stain.
-
-
Procedure:
-
Harvest peritoneal macrophages and seed them into 96-well plates at a density of approximately 2x10⁵ cells/well.
-
Allow cells to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Remove non-adherent cells by washing with sterile Phosphate Buffered Saline (PBS).
-
Add culture medium containing various concentrations of the test substance (e.g., 2.5 to 40 µg/mL) to the wells. A vehicle control (e.g., media with DMSO) must be included.
-
Incubate for 24 hours.
-
Add the phagocytic target (e.g., latex beads) to the wells and incubate for an additional 60-90 minutes.
-
Wash the wells extensively with PBS to remove non-phagocytosed targets.
-
Fix the cells with methanol and stain with Giemsa.
-
Examine the cells under a light microscope.
-
-
Data Analysis:
-
Count the number of macrophages that have engulfed at least one target particle and the total number of macrophages in several fields of view (at least 200-300 cells per sample).
-
Calculate the Phagocytic Index (PI) using the formula: PI = (Number of phagocytosing macrophages / Total number of macrophages) x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treated groups with the control.
-
The workflow for this type of in vitro experiment is visualized below.
Caption: General workflow for an in vitro macrophage phagocytosis assay.
Protocol 2: In Vivo Macrophage Phagocytosis Assay
This protocol is adapted from the in vivo study on Massoia bark infusion.[2]
-
Objective: To evaluate the effect of orally administered massoia preparations on macrophage phagocytic activity in vivo.
-
Animal Model: Male Wistar rats (2 months old).
-
Materials:
-
Test substance: 20% Massoia bark infusion.
-
Positive Control: An immunostimulant product (e.g., containing Phyllanthus niruri extract).[2]
-
Vehicle Control: Distilled water.
-
Carbon suspension for injection.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (e.g., vehicle control, positive control, and 2-3 treatment groups with different doses of the massoia infusion, such as 100, 300, and 500 mg/100 g Body Weight).
-
Administer the respective substances orally once daily for a set period (e.g., 7 days).
-
On the final day, inject a carbon suspension intravenously via the tail vein.
-
After a specified time (e.g., 15 minutes) to allow for carbon clearance, collect blood samples.
-
Lyse the red blood cells and measure the optical density of the supernatant (containing cleared carbon) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate a phagocytic index based on the clearance of carbon from the bloodstream, comparing the optical densities of the treatment groups to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.
-
Conclusion and Future Directions
The available evidence strongly supports the role of this compound and its natural sources as potent immunomodulators, specifically through the activation of macrophage phagocytosis.[2][7][13] While this action is a component of the inflammatory process, its direct anti-inflammatory effects—such as the inhibition of cytokines and inflammatory enzymes—remain largely inferred from studies on similar lactone compounds.[4][5]
For drug development professionals, this compound presents an intriguing natural scaffold. Future research should prioritize:
-
Mechanism of Action Studies: Investigating the direct effects of purified C-10 this compound on the NF-κB and MAPK signaling pathways in relevant cell lines (e.g., LPS-stimulated macrophages).
-
Enzyme Inhibition Assays: Quantifying the inhibitory activity of this compound against key inflammatory enzymes like COX-1, COX-2, 5-LOX, and iNOS.
-
Cytokine Profiling: Measuring the effect of this compound on the production of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.
-
In Vivo Anti-Inflammatory Models: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.
By systematically addressing these research gaps, a comprehensive understanding of this compound's anti-inflammatory properties can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones inhibit inducible nitric oxide synthase gene expression in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthase expression by an acetonic extract from Feijoa sellowiana Berg. fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Palmultang on Inflammatory Mediator Production Related to Suppression of NF-κB and MAPK Pathways and Induction of HO-1 Expression in Macrophages [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A semisynthetic diterpenoid lactone inhibits NF-κB signalling to ameliorate inflammation and airway hyperresponsiveness in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. apexbt.com [apexbt.com]
- 17. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide synthase expression by a methanolic extract of Crescentia alata and its derived flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipoxygenase Inhibition by Plant Extracts [mdpi.com]
The Biosynthesis of Massoia Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, also known as 6-pentyl-α-pyrone (6-PP), is a naturally occurring unsaturated lactone with a characteristic coconut-like aroma. It is a secondary metabolite produced by various microorganisms, most notably by fungi of the genus Trichoderma and can also be found in some plants and insects. Beyond its use in the flavor and fragrance industry, this compound has garnered significant interest for its diverse biological activities, including potent antifungal and plant growth-promoting properties. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathways leading to this compound, with a focus on the core enzymatic machinery, precursor molecules, and key experimental evidence.
Two Putative Biosynthetic Pathways
Current research points towards two primary pathways for the biosynthesis of this compound in microorganisms: the Polyketide Synthase (PKS) pathway and a proposed pathway involving the β-oxidation of fatty acids. While evidence exists to support both routes, the PKS pathway is increasingly recognized as the primary mechanism, particularly in Trichoderma species.
The Polyketide Synthase (PKS) Pathway
The biosynthesis of many fungal secondary metabolites, including α-pyrones, is accomplished through the action of large, multifunctional enzymes known as polyketide synthases (PKSs). In the case of this compound, a specific iterative type I polyketide synthase, designated as Pks1, has been identified as the crucial enzyme in Trichoderma atroviride.[1]
The Pks1 Enzyme and its Gene Cluster:
The pks1 gene is part of a larger biosynthetic gene cluster (BGC) that is conserved across various Trichoderma species known to produce 6-PP.[1] This clustering of genes suggests a coordinated regulation and functional relationship in the biosynthesis of the final product. The Pks1 enzyme itself is a multi-domain protein, featuring a canonical architecture for an iterative type I PKS, including the following domains:
-
Ketosynthase (KS): Catalyzes the condensation of acyl units.
-
Acyltransferase (AT): Selects and loads the starter and extender units.
-
Dehydratase (DH): Removes a water molecule to form a double bond.
-
Methyltransferase (MT): Adds a methyl group.
-
Enoyl Reductase (ER): Reduces a double bond.
-
Ketoreductase (KR): Reduces a keto group to a hydroxyl group.
Proposed Enzymatic Mechanism of the PKS Pathway:
The biosynthesis of this compound via the PKS pathway is proposed to proceed through the following key steps:
-
Initiation: The PKS is primed with a starter unit, likely acetyl-CoA.
-
Elongation and Processing: A series of condensation reactions with malonyl-CoA extender units builds the polyketide chain. The various domains of Pks1 (DH, MT, ER, KR) act iteratively to modify the growing chain, controlling its length and degree of reduction.
-
Cyclization and Release: Once the polyketide chain reaches the correct length and structure, it is released from the PKS through a cyclization reaction, forming the characteristic α-pyrone ring of this compound.
The deletion of the pks1 gene in T. atroviride has been shown to completely abolish the production of 6-PP, providing strong evidence for its essential role in the biosynthesis of this compound.[1]
The Fatty Acid β-Oxidation Pathway
An alternative hypothesis for this compound biosynthesis involves the β-oxidation of long-chain fatty acids, specifically linoleic acid. This pathway was proposed based on precursor feeding studies in Trichoderma species.
Experimental Evidence from Radiolabeling Studies:
Key experiments involved feeding cultures of Trichoderma viride and Trichoderma harzianum with [U-¹⁴C]linoleic acid. The results demonstrated the incorporation of the radiolabel into 6-pentyl-α-pyrone, suggesting that linoleic acid, or a derivative thereof, serves as a precursor. The proposed mechanism involves the shortening of the C18 linoleic acid chain through successive rounds of β-oxidation to a C10 intermediate, which then undergoes lactonization to form the final product.
Hypothesized Steps of the β-Oxidation Pathway:
-
Linoleic Acid as Precursor: The pathway starts with the C18 fatty acid, linoleic acid.
-
β-Oxidation: A series of enzymatic reactions shortens the fatty acid chain by two carbons in each cycle.
-
Formation of a C10 Intermediate: After several rounds of β-oxidation, a C10 hydroxy acid intermediate is formed.
-
Lactonization: This intermediate undergoes an intramolecular cyclization to form the stable α-pyrone ring of this compound.
Quantitative Data on this compound Production
The production of this compound can be influenced by various factors, including the microbial strain, culture conditions, and nutrient availability. The following tables summarize some of the reported quantitative data on 6-PP production.
| Producing Organism | Fermentation Condition | Key Parameters | 6-PP Yield | Reference |
| Trichoderma harzianum | Solid-State Fermentation | Optimized medium with sucrose, NaNO₃, (NH₄)₂SO₄, KH₂PO₄ | 5.0 mg/g dry matter | |
| Trichoderma harzianum | Submerged Fermentation | Not specified | 167 mg/L | |
| Trichoderma harzianum | Surface Culture | Not specified | 455 mg/L |
| Precursor Feeding Study | Organism | Labeled Precursor | Observation | Reference |
| Incorporation into 6-PP | Trichoderma viride | [U-¹⁴C]Linoleic Acid | Incorporation of radioactivity into 6-PP | |
| Incorporation into 6-PP | Trichoderma harzianum | [U-¹⁴C]Linoleic Acid | Incorporation of radioactivity into 6-PP |
Experimental Protocols
General Protocol for Polyketide Synthase (PKS) Product Analysis by HPLC-MS
This protocol outlines a general workflow for the detection and analysis of polyketide products from fungal cultures.
-
Fungal Culture and Extraction:
-
Grow the fungal strain of interest under conditions known to induce secondary metabolite production.
-
Harvest the mycelium and/or culture broth.
-
Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Concentrate the extract under reduced pressure.
-
-
High-Performance Liquid Chromatography (HPLC) Separation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
-
Mass Spectrometry (MS) Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of compounds.
-
Perform MS/MS fragmentation analysis on ions of interest to obtain structural information.
-
-
Data Analysis:
-
Process the chromatograms and mass spectra using appropriate software.
-
Identify potential polyketide products by their characteristic mass-to-charge ratios (m/z) and fragmentation patterns.
-
Compare the retention times and mass spectra with those of authentic standards, if available.
-
General Protocol for Precursor Feeding Studies with Radiolabeled Compounds
This protocol provides a general outline for conducting precursor feeding experiments to trace the incorporation of a labeled compound into a secondary metabolite.
-
Preparation of Radiolabeled Precursor:
-
Obtain a commercially available radiolabeled precursor (e.g., [¹⁴C]-linoleic acid) or synthesize it.
-
Determine the specific activity of the labeled compound.
-
-
Fungal Culture and Precursor Addition:
-
Grow the fungal strain in a liquid culture medium.
-
At a specific growth phase (e.g., early to mid-log phase), add the radiolabeled precursor to the culture medium.
-
Continue the incubation for a defined period, taking samples at different time points.
-
-
Extraction and Separation:
-
Harvest the fungal mycelium and culture filtrate separately.
-
Extract the metabolites from both fractions using an appropriate solvent.
-
Separate the compounds in the extract using techniques such as thin-layer chromatography (TLC) or HPLC.
-
-
Detection and Quantification of Radioactivity:
-
For TLC, use autoradiography or a phosphorimager to visualize the radioactive spots.
-
For HPLC, use a radio-detector coupled to the HPLC system to monitor the radioactivity in the eluent.
-
Quantify the amount of radioactivity incorporated into the target metabolite.
-
-
Analysis and Interpretation:
-
Calculate the percentage of incorporation of the radiolabeled precursor into the final product.
-
Use the data to infer the role of the precursor in the biosynthetic pathway.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a fascinating example of fungal secondary metabolism. While the identification of the Pks1 enzyme and its gene cluster in Trichoderma has provided strong evidence for the polyketide pathway, the role of the fatty acid β-oxidation pathway, particularly in other producing organisms, cannot be entirely discounted and may represent an alternative or complementary route.
Future research should focus on the detailed enzymatic characterization of Pks1, including its substrate specificity and kinetic parameters. The identification and structural elucidation of intermediates in both proposed pathways will be crucial for a complete understanding of the biosynthetic steps. Furthermore, investigating the regulatory networks that control the expression of the pks1 gene cluster will provide insights into how environmental and developmental cues influence this compound production. A deeper understanding of these biosynthetic pathways will not only be of fundamental scientific interest but will also open up avenues for the metabolic engineering of microorganisms for the enhanced and sustainable production of this valuable natural product.
References
The Natural Occurrence of Massoia Lactone in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, a naturally occurring alkyl lactone, is a compound of significant interest due to its distinctive creamy, coconut-like aroma and a range of reported biological activities. Predominantly utilized in the flavor and fragrance industries, recent studies have highlighted its potential as an antimicrobial and anti-inflammatory agent, paving the way for its exploration in pharmaceutical and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its primary sources, quantitative distribution, and the experimental protocols for its extraction, isolation, and analysis. Furthermore, a proposed biosynthetic pathway is presented to stimulate further research into its formation within plant systems.
Natural Distribution of this compound
This compound is found in a limited number of plant species, with its most significant and commercially viable source being the bark of the Massoia tree (Cryptocarya massoy), a member of the Lauraceae family native to Indonesia.[1][2][3] The compound is also present in other parts of the C. massoy tree, albeit at varying concentrations.
Beyond Cryptocarya massoy, this compound has been identified as a minor component in other plant-derived materials, including sugarcane molasses, cured tobacco, and the essential oil of Sweet Osmanthus (Osmanthus fragrans). Additionally, the endophytic fungus Kabatiella caulivora, isolated from the terrestrial plant Alyxia reinwardtii, has been shown to produce this compound, suggesting a broader biosynthetic capability for this compound within the plant and microbial kingdoms.[4]
Quantitative Analysis of this compound in Plant Materials
The concentration of this compound, primarily the C10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), varies significantly depending on the plant source and the specific tissue. The following tables summarize the available quantitative data.
Table 1: this compound Content in Cryptocarya massoy
| Plant Part | C10 this compound (% of essential oil) | C12 this compound (% of essential oil) | C14 this compound (% of essential oil) | Essential Oil Yield (% w/w) | Reference |
| Bark | 48.16 - 65% | ~17% | Traces | 0.7% | [1][4][5] |
| Heartwood | Predominant | Higher than bark | 1.4% | 1.2% | [1][4] |
| Fruits | < 2% | - | - | 1.0% | [1][4] |
Table 2: C10 this compound in Various Massoia Oil Preparations
| Preparation | C10 this compound Content | Reference |
| Massoia Oil | 46.00% | |
| Oil Extracts | 33.68% | |
| Solid Extracts | 10.25% | |
| "Super" Grade Oil | > 70% | [4] |
| Grade 1 | ~95% | [3] |
| Grade 2 | ~90% | [3] |
Experimental Protocols
Extraction of this compound from Cryptocarya massoy Bark via Hydrodistillation
This protocol describes the extraction of essential oil rich in this compound from the bark of Cryptocarya massoy using hydrodistillation.
Materials and Apparatus:
-
Dried and powdered Cryptocarya massoy bark
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (size dependent on sample amount)
-
Condenser
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Place a known quantity of powdered C. massoy bark into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:10 solid-to-liquid ratio).
-
Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.
-
Heat the flask using the heating mantle to initiate boiling.
-
Continue the distillation for a minimum of 3 hours, or until no more oil is collected. The steam and volatile compounds will rise, be condensed, and the oil will separate from the water in the collection tube.
-
After cooling, carefully collect the pale yellow-colored essential oil from the collection tube.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.
Isolation and Purification of Massoia Lactones by Hydrostatic Countercurrent Chromatography (CCC)
This protocol outlines the purification of C10, C12, and C14 massoia lactones from the crude essential oil.[6][7][8]
Materials and Apparatus:
-
Hydrostatic Countercurrent Chromatography (CCC) instrument
-
Crude Cryptocarya massoy essential oil
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Fraction collector
Procedure:
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane:methanol:water in a 10:9:1 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
CCC Instrument Preparation:
-
Fill the CCC column with the lower aqueous phase as the stationary phase.
-
Begin rotation of the column at the desired speed.
-
-
Sample Injection: Dissolve a known amount of the crude massoia oil in a small volume of the biphasic solvent system and inject it into the CCC system.
-
Elution: Pump the upper organic phase through the column as the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluent using a fraction collector. The separation of compounds is based on their partition coefficients between the two liquid phases.
-
Monitoring and Analysis: Monitor the fractions using a suitable analytical technique (e.g., TLC or UHPLC-UV) to identify the fractions containing the desired massoia lactones.
-
Compound Isolation: Combine the fractions containing the pure lactones and evaporate the solvent under reduced pressure to obtain the purified C10, C12, and C14 massoia lactones. Purity of over 96% can be achieved with this method.[4][8]
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis and quantification of this compound in plant extracts.[9][10]
Materials and Apparatus:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium (carrier gas)
-
Sample of essential oil or purified lactone dissolved in a suitable solvent (e.g., methanol or ethyl acetate)
-
Internal standard (optional, for quantification)
GC-MS Parameters:
-
Injection Port Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Oven Temperature Program:
-
Initial temperature: 100°C
-
Ramp: 5°C/min to 250°C
-
-
MS Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Energy: 70 eV
-
Mass Range: 35-750 amu
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The compounds will be separated based on their volatility and interaction with the stationary phase of the column as they pass through it.
-
The separated compounds will then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each compound is generated, which serves as a chemical fingerprint for identification. Identification is confirmed by comparing the mass spectra with a reference library (e.g., NIST, Wiley).
-
For quantification, the peak area of the this compound is integrated and can be compared to a calibration curve generated from standards of known concentrations.
Proposed Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure, it is hypothesized to be derived from fatty acid metabolism, specifically through the β-oxidation pathway.[11][12][13] This pathway involves the sequential removal of two-carbon units from a fatty acid chain. The formation of a lactone suggests the involvement of a hydroxylation step followed by intramolecular esterification (lactonization).
Caption: Proposed biosynthetic pathway of this compound via the β-oxidation of a fatty acid precursor.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from plant material to the analysis of purified this compound.
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Conclusion and Future Directions
This compound is a valuable natural product with established applications in the flavor and fragrance sectors and emerging potential in pharmaceuticals. Cryptocarya massoy remains the most significant natural source of this compound. The methodologies outlined in this guide provide a framework for the efficient extraction, isolation, and quantification of this compound.
Future research should focus on several key areas. A definitive elucidation of the biosynthetic pathway of this compound in C. massoy and other producing organisms is crucial for enabling biotechnological production methods, which would offer a more sustainable alternative to the harvesting of wild trees. Further investigation into the quantitative occurrence of this compound in a wider range of plant species may also uncover novel and more accessible sources. Finally, continued exploration of the pharmacological properties of this compound and its derivatives is warranted to fully realize its potential in drug development.
References
- 1. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lgbwholesale.com [lgbwholesale.com]
- 3. lgbotanicals.com [lgbotanicals.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrostatic countercurrent chromatography and ... - Pergamos [pergamos.lib.uoa.gr]
- 7. Hydrostatic countercurrent chromatography and ultra high pressure LC: Two fast complementary separation methods for the preparative isolation and the analysis of the fragrant massoia lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. plantsjournal.com [plantsjournal.com]
- 11. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. [sonar.rero.ch]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
Endophytic Fungi: A Promising Source of Massoia Lactone for Pharmaceutical and Biotechnological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive compounds has led researchers to explore unique ecological niches, with endophytic fungi emerging as a particularly promising source of valuable secondary metabolites. Among these is massoia lactone, a naturally occurring δ-lactone with a characteristic coconut-like aroma and a range of biological activities.[1] Traditionally extracted from the bark of the endangered Indonesian tree Cryptocarya massoy, sustainable production methods are in high demand. This technical guide provides a comprehensive overview of endophytic fungi that produce this compound, detailing their isolation, cultivation, and the extraction and characterization of this valuable compound.
Endophytic Fungi Producing this compound
Several endophytic fungi have been identified as producers of this compound, offering a sustainable alternative to its extraction from plant sources. These include Kabatiella caulivora isolated from Alyxia reinwardtii, Aureobasidium pullulans from various plant hosts, and the mycelium of Cordyceps sinensis.[2] The production of this compound by these fungi presents a significant opportunity for biotechnological applications, ranging from flavor and fragrance to pharmaceuticals.
Quantitative Production of this compound by Endophytic Fungi
The yield of this compound from endophytic fungi can vary significantly depending on the fungal species, strain, and cultivation conditions. Below is a summary of reported quantitative data on this compound production.
| Fungal Species | Strain | Host Plant | Production Yield | Reference |
| Aureobasidium melanogenum | W5-2 | Not Specified | > 10 g/L (crude) | US20190010444A1 |
| Cordyceps sinensis | Cs-4 | Not Specified | 2.98–3.77 mg/g | |
| Aureobasidium pullulans | YTP6-14 | Marine environment | Not specified | [1] |
| Kabatiella caulivora | Not Specified | Alyxia reinwardtii | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of endophytic fungi producing this compound.
Isolation of Endophytic Fungi
This protocol is a general procedure for the isolation of endophytic fungi from plant tissues and can be adapted for specific host plants like Alyxia reinwardtii.
Materials:
-
Healthy plant tissue (stems, leaves)
-
70-75% Ethanol
-
1.3% Sodium hypochlorite solution (bleach)
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) plates
-
Sterile scalpels and forceps
-
Laminar flow hood
Procedure:
-
Thoroughly wash the plant material under running tap water.
-
Under sterile conditions in a laminar flow hood, cut the plant material into small pieces (2-3 cm).
-
Surface sterilize the plant segments by immersing them in 75% ethanol for 1 minute.
-
Further sterilize the samples in a 1.3% sodium hypochlorite solution for 3 minutes.
-
Follow with a final surface sterilization in 75% ethanol for 30 seconds.
-
Rinse the sterilized plant tissues three times with sterile distilled water to remove any traces of the sterilizing agents.
-
Dry the tissues under the sterile laminar air flow.
-
Aseptically remove the outer tissues of the plant segments and place the inner tissues onto PDA plates.
-
To confirm the effectiveness of the surface sterilization, make imprints of the sterilized plant fragments on a separate PDA plate. No fungal growth should be observed on this control plate.
-
Incubate the plates at room temperature (25-30°C) and monitor for fungal growth.
-
Isolate individual fungal colonies by transferring them to fresh PDA plates to obtain pure cultures.
Cultivation and Fermentation for this compound Production
This protocol is based on the fermentation of Aureobasidium melanogenum for high-yield this compound production.
Materials:
-
Pure culture of the endophytic fungus (e.g., Aureobasidium melanogenum W5-2)
-
Fermentation medium (see composition below)
-
Shake flasks or a bioreactor
-
Incubator shaker or bioreactor with temperature and pH control
Fermentation Medium Composition:
-
Carbon source: Glucose, mannose, or xylose
-
Nitrogen source: Urea
-
High levels of phosphate, ammonium, and calcium ions (specific concentrations should be optimized for the particular strain)
-
Initial pH: 5.5 - 6.5
Procedure:
-
Prepare and sterilize the fermentation medium.
-
Inoculate the medium with a fresh culture of the endophytic fungus.
-
Incubate the culture at 28-32°C with agitation for 7-10 days.
-
Monitor the pH and other fermentation parameters throughout the cultivation period.
-
After the incubation period, harvest the culture broth for extraction of this compound.
Extraction and Purification of this compound
This protocol describes a general procedure for extracting and purifying this compound from the fungal culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate or hexane
-
Sodium hydroxide (for alkaline hydrolysis)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Distillation apparatus
Procedure:
-
Solvent Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the culture broth and/or the biomass with an equal volume of ethyl acetate or hexane.
-
Repeat the extraction process three times to maximize the recovery of this compound.
-
Combine the organic extracts and concentrate them using a rotary evaporator.
-
-
Alkaline Hydrolysis (Optional):
-
If this compound is present in a bound form (e.g., as part of a glycolipid), the crude extract can be subjected to alkaline hydrolysis to release the free lactone.
-
Treat the extract with a solution of sodium hydroxide and heat gently.
-
After hydrolysis, neutralize the solution and re-extract with an organic solvent.
-
-
Purification:
-
Column Chromatography: The concentrated crude extract can be further purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Distillation: For larger scale purification, fractional distillation under reduced pressure can be employed to obtain pure this compound.
-
Chemical Characterization of this compound
The purified compound should be characterized to confirm its identity as this compound.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in endophytic fungi is believed to follow a polyketide pathway. The proposed pathway involves the formation of 3,5-dihydroxydecanoic acid as a key intermediate, which is then converted to this compound. This intermediate is often found as a component of liamocins, which are extracellular glycolipids produced by some Aureobasidium species.
Caption: Proposed biosynthetic pathway of this compound in endophytic fungi.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and characterization of this compound-producing endophytic fungi.
Caption: General experimental workflow for studying this compound production.
Future Perspectives
The production of this compound from endophytic fungi holds significant promise for various industries. Further research should focus on the screening of new endophytic fungal strains with higher yields, the optimization of fermentation conditions, and the elucidation of the complete biosynthetic pathway and its regulatory networks. Metabolic engineering and synthetic biology approaches could also be employed to enhance the production of this valuable natural product, paving the way for its sustainable and cost-effective commercialization.
References
- 1. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Endophytic Fungi Kabatiella caulivora var. B Isolated from Alyxia reinwardtii BL | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]
Methodological & Application
Application Notes and Protocols for the Extraction of Massoia Lactone from Cryptocarya massoy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, a naturally occurring delta-lactone, is a significant bioactive compound predominantly found in the bark of the Cryptocarya massoy tree, native to Indonesia and Papua New Guinea.[1][2][3] It is recognized for its characteristic sweet, coconut-like aroma and has garnered interest for its potential pharmacological applications, including antimicrobial and anti-inflammatory activities.[1] The C-10 homolog, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is the most abundant and commercially valuable constituent.[1][3][4] This document provides detailed protocols for the extraction and purification of this compound from C. massoy bark, along with methods for its quantification.
Extraction and Purification Methodologies
The extraction of this compound from C. massoy bark can be accomplished through several methods, each with distinct advantages in terms of yield, purity, and environmental impact. The primary techniques include Supercritical CO2 Extraction, Steam Distillation, and Solvent Extraction. Subsequent purification is often necessary to isolate this compound to a high degree of purity.
Table 1: Comparison of Extraction and Purification Methods for this compound
| Method | Typical Purity | Key Advantages | Key Disadvantages |
| Supercritical CO2 Extraction | Up to 95% (C-10) after fractional distillation[2] | Preserves delicate aromatic compounds, no harsh solvents[2] | High initial equipment cost |
| Steam Distillation | Variable, depends on subsequent purification | Environmentally friendly (uses water as solvent)[5] | Can lead to thermal degradation of some compounds[5] |
| Solvent Extraction (Maceration) | Variable, requires further purification | Simple, accessible technique, cost-effective[6] | Use of organic solvents, potential for heat-sensitive compound degradation during solvent removal[6] |
| Hydrostatic Countercurrent Chromatography (Purification) | > 96%[1][7] | High-purity isolation in a relatively short time[1][7] | Requires a crude extract as starting material |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction and Fractional Distillation
This method is highly effective for obtaining a high-purity product while avoiding the use of organic solvents.[2]
Materials and Equipment:
-
Dried and pulverized C. massoy bark
-
Supercritical Fluid Extraction (SFE) system
-
High-pressure CO2 source
-
Fractional distillation apparatus
-
Collection vessels
Procedure:
-
Preparation: Ensure the C. massoy bark is dried and ground to a consistent particle size to maximize surface area for extraction.
-
SFE System Setup: Load the ground bark into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction vessel temperature and pressure to the desired supercritical conditions for CO2 (e.g., 40-60°C and 100-200 bar). These parameters may require optimization.
-
Pump supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.
-
-
Separation: Route the CO2-lactone mixture to a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.
-
Collection: Collect the crude Massoia oil from the separator.
-
Fractional Distillation:
-
Transfer the crude oil to a fractional distillation apparatus.
-
Carefully heat the oil under vacuum to separate the different lactone homologs (C-10, C-12) based on their boiling points.
-
Collect the fractions corresponding to the desired this compound homologs. Concentrations of up to 95% for C-10 and 85% for C-12 can be achieved.[2]
-
Workflow Diagram:
Caption: Workflow for this compound extraction using Supercritical CO2.
Protocol 2: Steam Distillation
A traditional method for extracting essential oils from plant material.[8][9]
Materials and Equipment:
-
Coarsely ground C. massoy bark
-
Steam distillation apparatus (boiling flask, biomass flask, condenser, receiver)[8]
-
Heating mantle or hot plate
-
Distilled water
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. Place distilled water (approximately 1-1.5 L) in the boiling flask.[8]
-
Loading: Place the ground C. massoy bark into the biomass flask.
-
Distillation:
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the bark material, carrying the volatile this compound with it.[5]
-
The steam and essential oil mixture will cool and condense in the condenser.
-
-
Collection: Collect the distillate, which consists of an aqueous layer (hydrosol) and an upper layer of essential oil, in the receiver.
-
Separation:
-
Transfer the collected distillate to a separatory funnel.
-
Allow the layers to fully separate.
-
Drain off the lower aqueous layer to isolate the crude Massoia oil.
-
-
Drying: Dry the collected oil using an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.
Workflow Diagram:
Caption: Workflow for this compound extraction using steam distillation.
Protocol 3: Purification by Hydrostatic Countercurrent Chromatography (CCC)
This protocol is for the purification of fragrant lactones from a crude Massoia bark oil extract.[1][7]
Materials and Equipment:
-
Crude Massoia bark oil
-
Hydrostatic Countercurrent Chromatography system
-
Solvents: n-hexane, methanol, water (HPLC grade)
-
Fraction collector
-
GC-MS for purity analysis
Procedure:
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane–methanol–water in a 10:9:1 (v/v/v) ratio.[1][7] Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
-
CCC System Preparation:
-
Fill the CCC column with the stationary phase (either upper or lower phase, depending on the desired elution mode).
-
Pump the mobile phase through the system at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve a known amount of the crude Massoia oil in a small volume of the biphasic solvent mixture and inject it into the system.
-
Fractionation: Elute the sample with the mobile phase and collect fractions at regular intervals using a fraction collector. The entire process can be completed in approximately 3 hours.[1]
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound homologs (C-10, C-12, C-14).
-
Pooling and Concentration: Combine the fractions containing the pure lactones and remove the solvent under reduced pressure to obtain the purified compounds with a purity of over 96%.[1][7]
Analytical Quantification
Accurate quantification of this compound is crucial for quality control and research purposes. Gas Chromatography is the most common and effective method.
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials and Equipment:
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5)[10]
-
Helium (carrier gas)
-
This compound standard for calibration
-
Volumetric flasks and pipettes
-
Solvent (e.g., methanol or ethyl acetate)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Sample Preparation: Accurately weigh the extracted Massoia oil sample and dissolve it in a known volume of solvent.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard into the GC.
-
GC Conditions: Set the inlet temperature to 250°C. Use a programmed oven temperature, for example, starting at 100°C and ramping up to 250°C at a rate of 5°C/min.[10]
-
MS Conditions: The mass spectrometer will detect and fragment the eluting compounds, providing a mass spectrum for identification.
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Integrate the peak area of the this compound in the sample.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Data Analysis Workflow:
Caption: Data analysis workflow for the quantification of this compound.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. ptmitraayu.com [ptmitraayu.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. mdpi.com [mdpi.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Fungal Fermentation for Massoia Lactone Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of Massoia lactone through fungal fermentation. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development interested in microbial alternatives for the synthesis of this valuable natural compound. This compound, a delta-lactone with a characteristic coconut-like aroma, has garnered significant interest for its potential applications in the food, fragrance, and pharmaceutical industries. Fungal fermentation presents a sustainable and scalable method for its production, overcoming the limitations and environmental concerns associated with its traditional extraction from the bark of the Cryptocarya massoy tree.
This guide covers the cultivation of various fungal species known to produce this compound, including Aureobasidium species, the endophytic fungus Kabatiella caulivora, and Cordyceps sinensis. Detailed protocols for fermentation, extraction, and purification are provided, along with quantitative data to facilitate experimental planning and execution.
Data Presentation
The following tables summarize key quantitative data from fungal fermentation processes for this compound production, providing a comparative overview of different fungal systems and their productivities.
Table 1: Fermentation Parameters and this compound Yields from Various Fungal Species
| Fungal Species | Strain | Fermentation Type | Key Medium Components | Temperature (°C) | Duration (days) | This compound Yield | Reference |
| Aureobasidium melanogenum | W5-2 | Submerged Batch | Glucose (90 g/L), KH₂PO₄ (12.5 g/L), (NH₄)₂SO₄ (5.0 g/L), Yeast Extract (1.9 g/L) | 30 | 7-10 | 10.268 g/L (crude) | [1][2] |
| Cordyceps sinensis | Cs-4 | Submerged | Not specified | Not specified | Not specified | 2.98-3.77 mg/g (of mycelium) | [3] |
| Kabatiella caulivora | Strain A | Liquid Static | Malt Extract Medium | 30 ± 3 | 28 | Not quantified directly | [4] |
| Aureobasidium pullulans | YTP6-14 | Submerged | Not specified | Not specified | 7 | Not quantified directly, but detected | [5] |
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of this compound in Aureobasidium species and a general experimental workflow for its production and purification.
Caption: Biosynthetic pathway of this compound in Aureobasidium species.
Caption: General experimental workflow for this compound production.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the fungal production of this compound.
Protocol 1: Fermentation of Aureobasidium melanogenum W5-2 for High-Yield this compound Precursor Production
This protocol is adapted from a high-density culture method for the production of liamocins, the precursors to this compound.[1][2]
1. Materials and Reagents:
-
Aureobasidium melanogenum strain W5-2
-
High-Density Culture Medium (HDCM):
-
Glucose: 90 g/L
-
KH₂PO₄: 12.5 g/L
-
Na₂HPO₄: 1.0 g/L
-
(NH₄)₂SO₄: 5.0 g/L
-
Yeast Extract: 1.9 g/L
-
MgSO₄·7H₂O: 2.5 g/L
-
CaCl₂·2H₂O: 0.25 g/L
-
Trace Element Mix: 0.25 mL/L (see below)
-
-
Trace Element Mix (in 5N HCl):
-
FeSO₄·7H₂O: 40 g/L
-
CaCl₂·2H₂O: 40 g/L
-
MnSO₄·7H₂O: 10 g/L
-
AlCl₃·6H₂O: 10 g/L
-
CoCl₂: 4 g/L
-
ZnSO₄·7H₂O: 2 g/L
-
-
Shake flasks (250 mL)
-
Bioreactor (2 L)
-
Shaking incubator
-
Autoclave
2. Inoculum Preparation:
-
Prepare the HDCM and sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate 50 mL of HDCM in a 250 mL shake flask with a loopful of A. melanogenum W5-2 from a fresh agar plate.
-
Incubate at 30°C with agitation at 200 rpm for 48-72 hours, or until a dense culture is obtained.
3. Fermentation:
-
Sterilize the 2 L bioreactor containing 1.5 L of HDCM.
-
Inoculate the bioreactor with the seed culture (5-10% v/v).
-
Set the fermentation parameters:
-
Temperature: 30°C
-
Agitation: 200 rpm
-
pH: Maintain at 5.5
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
-
Run the fermentation for 7 to 10 days. Monitor cell growth and liamocin production periodically.
4. Harvesting:
-
After the fermentation period, harvest the culture broth by centrifugation (e.g., 8000 x g for 15 minutes) to separate the fungal biomass from the supernatant containing the secreted liamocins.
Protocol 2: Cultivation of Kabatiella caulivora for this compound Production
This protocol describes the cultivation of the endophytic fungus Kabatiella caulivora for the production of this compound.[4]
1. Materials and Reagents:
-
Kabatiella caulivora strain A
-
Malt Extract Agar (MEA) medium
-
Liquid Malt Extract Medium
-
Culture bottles (e.g., 100 mL)
-
Incubator
2. Inoculum Preparation:
-
Culture K. caulivora on MEA plates at room temperature until sufficient mycelial growth is observed.
-
Aseptically transfer a small piece of the agar culture into a flask containing liquid malt extract medium.
-
Incubate at 30 ± 3°C for 5-7 days with gentle agitation to generate a liquid seed culture.
3. Fermentation:
-
Dispense 40 mL of liquid malt extract medium into multiple culture bottles.
-
Inoculate each bottle with the seed culture (5% v/v).
-
Incubate the cultures under static conditions at 30 ± 3°C for 28 days. The initial pH of the medium should be around 5.75.
4. Harvesting:
-
After the incubation period, combine the culture broth and mycelia for extraction.
Protocol 3: Submerged Fermentation of Cordyceps sinensis
While a specific protocol for maximizing this compound from Cordyceps sinensis is not detailed in the provided search results, a general protocol for submerged fermentation to produce mycelial biomass can be adapted.[6]
1. Materials and Reagents:
-
Cordyceps sinensis strain
-
Seed Culture Medium:
-
Sucrose: 25 g/L
-
Peptone: 10 g/L
-
Yeast Extract Powder: 20 g/L
-
KH₂PO₄: 3 g/L
-
MgSO₄·7H₂O: 3 g/L
-
(NH₄)₂SO₄: 10 g/L
-
ZnCl₂: 0.01 g/L
-
Vitamin B1: 0.24 g/L
-
-
Fermentation Medium (can be the same as the seed medium or optimized)
-
Shake flasks (250 mL)
-
Shaking incubator
2. Inoculum Preparation:
-
Inoculate 100 mL of seed culture medium in a 250 mL Erlenmeyer flask with the C. sinensis strain.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.
3. Fermentation:
-
Inoculate the fermentation medium with 2% (v/v) of the seed culture.
-
Incubate at 25°C on a rotary shaker at 150 rpm for the desired period (e.g., 5-10 days).
4. Harvesting:
-
Separate the mycelia from the culture broth by filtration or centrifugation. The mycelia can then be processed for extraction.
Protocol 4: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction of this compound from fungal cultures, with specific details for Kabatiella caulivora.[4]
1. Materials and Reagents:
-
Fungal culture broth and/or mycelia
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
2. Extraction:
-
For extracellular this compound, use the culture supernatant directly. For intracellular or mycelia-bound lactone, the fungal biomass needs to be extracted. For K. caulivora, the entire culture (broth and mycelia) is extracted.
-
Extract the culture with an equal volume of ethyl acetate. For a 20 L culture, 73 L of EtOAc was used in the reference protocol.[4] Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under vacuum using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3. Purification by Column Chromatography:
-
Prepare a silica gel column. The size of the column depends on the amount of crude extract. For 5.34 g of crude extract from K. caulivora, a 62.5 x 3.5 cm column with 200 g of silica gel was used.[4]
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by methanol.
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC to identify those containing this compound. Combine the fractions that show the desired compound.
-
Further purification of the combined fractions can be performed using another chromatographic technique if necessary (e.g., Sephadex LH-20 column chromatography with methanol as the mobile phase).[7]
4. Analysis:
-
Analyze the purified fractions using GC-MS to confirm the presence and purity of this compound. The mass spectrum of this compound will show characteristic fragmentation patterns.
Protocol 5: Hydrolysis of Liamocins to this compound
In Aureobasidium species, this compound is often obtained by the hydrolysis of excreted liamocins.
1. Materials and Reagents:
-
Liamocin-containing fermentation supernatant
-
Strong inorganic acid (e.g., sulfuric acid or hydrochloric acid)
-
Solvent for extraction (e.g., ethyl acetate or hexane)
2. Hydrolysis:
-
To the fermentation supernatant containing liamocins, add a strong inorganic acid to lower the pH and catalyze the hydrolysis. The exact concentration and reaction conditions (temperature, time) may need to be optimized.
-
The hydrolysis cleaves the ester bonds of the liamocins, releasing 3,5-dihydroxydecanoic acid, which then undergoes spontaneous lactonization to form this compound under acidic conditions.[8]
3. Extraction and Purification:
-
After hydrolysis, extract the this compound from the aqueous phase using a suitable organic solvent such as ethyl acetate or hexane.
-
Follow the purification steps outlined in Protocol 4. Distillation can also be used as a purification method for this compound.
References
- 1. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 2. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 3. HPLC determination of this compound in fermented Cordyceps sinensis mycelium Cs-4 and its anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation process of Cordyceps militaris and antitumor activities of polysaccharides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemical Synthesis of Enantiomerically Pure Massoia Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of enantiomerically pure (R)-massoia lactone, a naturally occurring chiral compound with applications in the flavor, fragrance, and pharmaceutical industries. Key synthetic strategies, including synthesis from the chiral pool, chemoenzymatic methods, and asymmetric synthesis involving ring-closing metathesis, are discussed. Detailed experimental protocols for selected methods are provided, along with a comparative summary of quantitative data such as chemical yield and enantiomeric excess. Visual workflows are included to illustrate the synthetic pathways.
Introduction
Massoia lactone, chemically known as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is a naturally occurring δ-lactone found in the bark of the Massoia tree (Cryptocarya massoia). It is recognized for its characteristic sweet, coconut-like aroma and is a valuable ingredient in the food and fragrance industries.[1] Beyond its sensory properties, this compound has garnered interest for its potential biological activities. The naturally occurring enantiomer is the (R)-isomer, which is responsible for its distinct aroma and bioactivity. The demand for enantiomerically pure (R)-massoia lactone necessitates efficient and stereocontrolled synthetic methods to ensure a consistent and high-quality supply, independent of natural sourcing which raises sustainability concerns.[2]
This document outlines several successful strategies for the enantioselective synthesis of (R)-massoia lactone, providing researchers with the necessary information to select and perform a synthesis route that aligns with their laboratory capabilities and research goals.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be achieved through several distinct approaches, each with its own advantages and challenges. The primary strategies include:
-
Synthesis from the Chiral Pool: This approach utilizes readily available enantiopure starting materials from natural sources. A common precursor is (R)-(+)-1,2-epoxyheptane, which sets the stereochemistry at the C6 position of the lactone ring.[3]
-
Chemoenzymatic Synthesis: This strategy combines chemical and enzymatic steps to achieve high enantioselectivity. A key example involves the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst, followed by ring-closing metathesis to form the lactone ring.[4]
-
Asymmetric Synthesis with Ring-Closing Metathesis (RCM): This powerful method often involves an initial asymmetric carbon-carbon bond formation to create a chiral diene precursor, which is then cyclized using a ruthenium-based catalyst like Grubbs' catalyst. A notable example employs asymmetric allylboration to introduce the chiral center.
The choice of synthetic route will depend on factors such as the availability of starting materials and specialized catalysts, desired scale, and the required level of enantiopurity.
Quantitative Data Summary
The following table summarizes key quantitative data for different enantioselective synthesis routes to (R)-massoia lactone, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (ee, %) | Specific Rotation [α]D | Reference(s) |
| Chiral Pool Synthesis | (R)-(+)-1,2-epoxyheptane, NaCN | ~38 | 93.4 | -117.3° (c 1.045, CHCl3) | [3][5] |
| Chemoenzymatic Synthesis | Ru-SYNPHOS® catalyst, Grubbs' catalyst | Not specified | >99 | Not specified | [4] |
| Asymmetric Allylboration & RCM | B-allyldiisopinocampheylborane, Grubbs' catalyst | ~60 (for a related lactone) | 92-97 | Not specified | [5][6] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of enantiomerically pure (R)-massoia lactone.
Protocol 1: Synthesis from the Chiral Pool starting with (R)-(+)-1,2-Epoxyheptane
This protocol is adapted from a reported industrial synthesis and offers a robust method starting from a commercially available chiral building block.[3]
Step 1: Synthesis of (4R)-1-Nonen-4-ol
-
To a stirred mixture of CuI (0.95 g, 5.0 mmol) and a solution of (R)-(+)-1,2-epoxyheptane (5.7 g, 50 mmol) in dry THF (50 ml), add dropwise a solution of vinylmagnesium chloride in THF (1.38 M, 43.5 ml, 60 mmol) over 1 hour at -50°C.
-
Continue stirring for 30 minutes at 0°C.
-
Pour the reaction mixture into an aqueous solution of NH4Cl and extract with ether.
-
Wash the organic extract with brine, dry over MgSO4, and concentrate in vacuo to yield (4R)-1-Nonen-4-ol.
Step 2: Epoxidation to (4R)-1,2-Epoxynonan-4-ol
-
To a stirred mixture of (4R)-1-Nonen-4-ol (71.0 g, 0.50 mol) and sodium acetate (14.2 g, 0.17 mol) in toluene (250 ml), add dropwise 40% peracetic acid (114.0 g, 0.60 mol) over 2 hours at 40°C.
-
Stir the mixture for 6 hours at 45°C.
-
Wash the mixture with brine.
-
Separate the organic layer and wash successively with aqueous FeSO4, aqueous Na2CO3, and brine.
-
Dry the organic layer over MgSO4 and concentrate in vacuo.
-
Distill the residue to give (4R)-1,2-Epoxynonan-4-ol (yield: 75%).
Step 3: Cyanation to (2R,3R)-2,3-Dihydroxy-decanenitrile
-
Treat (4R)-1,2-Epoxynonan-4-ol (1.6 g, 10 mmol) with 95% NaCN (0.64 g, 13 mmol) and acetic acid (0.75 g, 13 mmol) in an aqueous ethanol solution (5.2 ml).
-
The reaction should proceed to give the crude dihydroxy cyanide intermediate.
Step 4: Lactonization to (R)-(-)-Massoia Lactone
-
Treat the crude (2R,3R)-2,3-Dihydroxy-decanenitrile (1.6 g) with concentrated HCl (1.6 g).
-
The reaction will proceed to form (R)-(-)-Massoia Lactone (yield: 65% from the epoxy alcohol).
-
Purify the product by distillation or column chromatography.
Protocol 2: Chemoenzymatic Synthesis via Asymmetric Hydrogenation and RCM
This method provides excellent enantioselectivity through the use of a chiral catalyst. The key steps are outlined below, based on reported syntheses.[4]
Step 1: Asymmetric Hydrogenation of a β-Keto Ester
-
An achiral β-keto ester is subjected to asymmetric hydrogenation using a ruthenium-SYNPHOS® catalyst. This step establishes the chiral hydroxyl function with high enantioselectivity (>99% ee).
-
Note: The specific β-keto ester precursor and detailed reaction conditions would need to be obtained from the primary literature.
Step 2: Ring-Closing Metathesis (RCM)
-
The resulting chiral hydroxy ester is then converted to a diene, which undergoes ring-closing metathesis in the presence of Grubbs' catalyst to form the six-membered lactone ring of (R)-massoia lactone.
-
Note: Detailed procedures for the diene formation and the RCM step should be referenced from the original publication.
Protocol 3: Asymmetric Synthesis via Allylboration and RCM
This approach utilizes an asymmetric allylboration reaction to set the stereocenter, followed by RCM for cyclization.
Step 1: Asymmetric Allylboration
-
An appropriate aldehyde is reacted with B-allyldiisopinocampheylborane to generate a homoallylic alcohol with high enantiomeric excess (92-97% ee).
-
Note: The specific aldehyde precursor for this compound synthesis needs to be identified from the relevant literature.
Step 2: Esterification and Ring-Closing Metathesis
-
The resulting chiral homoallylic alcohol is esterified with an acrylic acid derivative to form a diene.
-
The diene is then subjected to ring-closing metathesis using Grubbs' catalyst to yield the desired (R)-massoia lactone.
-
Note: Researchers should consult the primary literature for the specific acrylic acid derivative and detailed RCM conditions.
Visualizations of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies described.
Caption: Workflow for the synthesis of (R)-Massoia Lactone from the chiral pool.
Caption: Chemoenzymatic synthesis workflow for (R)-Massoia Lactone.
Caption: Asymmetric synthesis of (R)-Massoia Lactone via RCM.
Conclusion
The enantioselective synthesis of (R)-massoia lactone is achievable through a variety of robust and efficient methods. The choice of a particular synthetic route will be guided by the specific requirements of the research, including scale, desired enantiopurity, and the availability of specialized reagents and equipment. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the synthesis of this valuable chiral molecule. For the chemoenzymatic and RCM routes, it is highly recommended to consult the primary literature for detailed experimental parameters to ensure successful implementation.
References
Application Note: GC-MS Analysis of Massoia Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction Massoia lactone is a naturally occurring delta-lactone recognized for its characteristic sweet, coconut-like aroma. It is a significant component of the essential oil extracted from the bark of the Massoia tree (Cryptocarya massoy).[1][2] The term "this compound" typically refers to a series of homologs, primarily C-10 (5,6-dihydro-6-pentyl-2H-pyran-2-one), C-12, and C-14, which differ by the length of their alkyl side chain.[2][3] These compounds are of increasing interest in the food, fragrance, and pharmaceutical industries due to their sensory properties and potential biological activities, including antifungal and anti-inflammatory effects.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of this compound and its related compounds in various matrices.
Principle of Analysis GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile compounds like this compound are vaporized in the GC inlet and separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, allows for unambiguous identification and quantification.
Experimental Protocols
Sample Preparation
The choice of extraction method depends on the source material. Below are protocols for extraction from plant bark and fungal cultures.
Protocol 1A: Hydro-distillation of Cryptocarya massoy Bark This method is suitable for extracting essential oils from raw plant material.
-
Milling: Reduce dried C. massoy bark to a coarse powder using a mechanical grinder.
-
Hydro-distillation: Place the powdered bark (e.g., 500 g) into a Clevenger-type apparatus with sufficient distilled water (e.g., 2 L).
-
Extraction: Heat the flask to boiling and continue the distillation for 3-4 hours, collecting the volatile oil.
-
Drying: Separate the oil layer from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Dilution: Dilute the final oil (e.g., 1 µL) in a suitable solvent like hexane or ethyl acetate (e.g., 1 mL) for GC-MS analysis.[5]
Protocol 1B: Solvent Extraction from Fungal Cultures This method is used for isolating metabolites from liquid fermentation broths.[6]
-
Extraction: Extract the entire culture broth and mycelia (e.g., 1 L) three times with an equal volume of ethyl acetate.
-
Pooling: Combine the organic layers.
-
Concentration: Concentrate the pooled ethyl acetate extract under vacuum using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Dissolve the resulting crude extract in a known volume of methanol or ethyl acetate for subsequent analysis.[6]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Adjustments may be necessary based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Capillary Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Oven Temperature Program | Initial temperature 60-80°C, hold for 2 min, ramp at 4-10°C/min to 280°C, hold for 5-10 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[5] |
| Mass Scan Range | 35 - 550 m/z[5] |
| Ion Source Temperature | 230°C[5] |
| Quadrupole Temperature | 150°C[5] |
| Transfer Line Temperature | 280 - 310°C[5] |
| Solvent Delay | 3 - 5 minutes |
Data Presentation and Interpretation
Quantitative Data
The composition of this compound and other key compounds in essential oil from C. massoy bark is summarized below. Concentrations can vary based on the geographical origin and extraction method.
| Compound | Typical Composition (%) | Reference |
| C-10 this compound | 48.16% - 77.46% | [2][7] |
| C-12 this compound | ~17% | [3][5] |
| Benzyl Benzoate | ~13% | [3][7] |
| C-8 this compound | ~3.4% | [7] |
| Benzyl Salicylate | ~1.8% | [7] |
Mass Spectrometry Fragmentation
Identification of δ-lactones like this compound is confirmed by their characteristic fragmentation patterns. The primary diagnostic ion for δ-lactones is found at m/z 99.[8]
| m/z Value | Interpretation |
| M+ | Molecular Ion (e.g., 168 for C-10 this compound) |
| 99 | Characteristic fragment of the δ-lactone ring |
| 85 | Common fragment for lactones[8] |
| M-C5H11 | Loss of the pentyl side chain from C-10 this compound |
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the analysis process.
Caption: Overall workflow for GC-MS analysis of this compound.
Caption: Schematic of the sample pathway within the GC-MS system.
Fragmentation Pathway
The fragmentation of C-10 this compound in the mass spectrometer's ion source is a key identification step.
Caption: Simplified fragmentation pathway of C-10 this compound.
This application note provides a comprehensive framework for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry. The detailed protocols for sample preparation and instrument parameters, combined with data on compound prevalence and mass spectral fragmentation, offer a robust methodology for researchers in natural product chemistry, quality control, and drug discovery. The high sensitivity and specificity of GC-MS make it an indispensable tool for investigating the composition of complex natural extracts containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Massoia Lactone Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Massoia lactone, a naturally occurring delta-lactone found predominantly in the bark oil of Cryptocarya massoy, is recognized for its characteristic sweet, coconut-like aroma.[1][2][3] It has applications in the food, fragrance, and pharmaceutical industries.[2][3] The major homolog is C-10 this compound, with C-12 and C-14 homologs also present.[1][3] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of non-volatile compounds.[4][5]
Experimental Protocols
Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC-UV) for the simultaneous analysis of C-10, C-12, and C-14 Massoia Lactones
This method is adapted from a rapid UHPLC technique for the separation and quantification of the three primary this compound homologs.[1]
1. Sample Preparation (from Massoia Bark Oil)
-
Objective: To extract and purify massoia lactones from the crude essential oil.
-
Procedure:
-
A one-step preparative hydrostatic countercurrent chromatography (CCC) method can be employed for purification.[1][3]
-
Utilize a biphasic solvent system of n-hexane-methanol-water (10:9:1, v/v/v).[1][3]
-
This procedure yields this compound fractions with a purity of over 96%.[1][3]
-
Dilute the purified fractions with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Chromatographic Conditions
| Parameter | Specification |
| Instrument | UHPLC system with a UV detector |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.9 µm particle size)[1] |
| Mobile Phase | A: Water (acidified) B: Methanol (acidified) |
| Gradient Elution | 80% to 98% Methanol over a short run time[1] |
| Flow Rate | To be optimized for the specific column and system |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL (typical, can be optimized)[4] |
| Detector | UV Detector |
| Wavelength | To be determined by UV scan of this compound (typically around 210-220 nm for lactones) |
3. Method Validation Parameters
The following parameters should be assessed to ensure the method is reliable and reproducible.[4][6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD%) | ≤ 2% |
| Accuracy (Recovery %) | 80-120% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Method 2: HPLC for Quantification of this compound in Fungal Mycelium
This protocol is a general guideline for the quantification of this compound from a biological matrix, such as Cordyceps sinensis (Cs-4) mycelium, where it has been identified as a dominant volatile component.[2][7]
1. Sample Preparation (from Fungal Mycelium)
-
Objective: To extract this compound from the fungal biomass.
-
Procedure:
-
Lyophilize and grind the mycelium to a fine powder.
-
Perform solvent extraction using an appropriate organic solvent (e.g., ethyl acetate)[8].
-
The extraction efficiency can be optimized by testing different solvents, solid-to-solvent ratios, and extraction times.[7]
-
Concentrate the extract under vacuum.
-
The crude extract can be further purified by column chromatography if necessary.[8]
-
Reconstitute the final extract in the mobile phase before injection.
-
2. Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with a UV or Mass Spectrometry (MS) detector |
| Column | Reversed-phase C18 or ODS (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and water/buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 20 µL[6] |
| Detector | UV (e.g., 211 nm)[10] or MS for higher specificity |
Data Presentation
Table 1: Quantitative Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 (UHPLC-UV) | Method 2 (HPLC-UV/MS) |
| Analyte(s) | C-10, C-12, C-14 Massoia Lactones | This compound (C-10) |
| Matrix | Purified Massoia Bark Oil | Fungal Mycelium Extract |
| Column Type | C18 (1.9 µm) | C18/ODS (5 µm)[9] |
| Mobile Phase | Methanol/Water Gradient | Acetonitrile/Buffer[9] |
| Run Time | < 2 minutes for all three lactones[1] | Typically longer, ~15-35 minutes[4] |
| Detection | UV[1] | UV or MS[10] |
Table 2: Representative Retention Times for this compound Homologs (UHPLC-UV Method)
| Compound | Retention Time (min) |
| C-10 this compound | 0.96[1] |
| C-12 this compound | 1.23[1] |
| C-14 this compound | 1.78[1] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for HPLC-based quantification of this compound.
Logical Relationship of HPLC Method Components
Caption: Key components and parameters of an HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analytical Techniques for the Identification and Characterization of Massoia Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, specifically the C10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring aliphatic lactone renowned for its distinct coconut-like, creamy aroma.[1] It is a key constituent of the essential oil extracted from the bark of the Massoia tree (Cryptocarya massoy).[2] Beyond its significant use in the flavor and fragrance industries, this compound and its homologs (C12 and C14) are gaining attention in pharmaceutical research for their potential antimicrobial, anti-inflammatory, and antifungal activities.[3]
Accurate and reliable identification and quantification of this compound in various matrices—from natural extracts to synthesized products and biological samples—are critical for quality control, efficacy studies, and safety assessments. This document provides detailed protocols and application notes for the primary analytical techniques used to identify and characterize this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Sample Preparation and Extraction
The initial step in the analysis of this compound from natural sources involves its extraction and purification. The choice of method depends on the source material, such as plant bark or fungal cultures.
Protocol: Solvent Extraction from Fungal Culture
This protocol is adapted from the extraction of this compound from the endophytic fungus Kabatiella caulivora.[4]
-
Cultivation: Cultivate the fungus in a suitable liquid medium (e.g., malt extract medium) for a specified period (e.g., 28 days) at room temperature.[4]
-
Extraction: Combine the culture broth and mycelia. Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (EtOAc).[4] Repeat the extraction multiple times to ensure maximum yield.
-
Concentration: Pool the organic layers and concentrate the extract under vacuum at a controlled temperature (e.g., 35-40 °C) to yield a crude extract.[4]
-
Fractionation (Optional): For purification, subject the crude extract to column chromatography using silica gel as the stationary phase. Elute with a gradient of solvents, such as n-hexane, ethyl acetate, and methanol, in increasing order of polarity.[4]
-
Further Purification: Fractions showing the characteristic aroma or activity can be further purified using techniques like Sephadex LH-20 column chromatography with methanol as the mobile phase.[4]
Diagram: General Workflow for Extraction and Analysis
Caption: Workflow from source material to analytical identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most powerful and widely used technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[5][6] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Experimental Protocol
The following is a general GC-MS protocol for the analysis of this compound, based on common parameters for essential oil analysis.[4][5][7]
-
Sample Preparation: Dilute the purified extract or essential oil in a suitable volatile solvent (e.g., methanol or hexane).
-
Injection: Inject 1-2 µL of the diluted sample into the GC inlet. A split injection (e.g., 50:1 ratio) is common to avoid column overloading.[4][5]
-
GC Separation:
-
Mass Spectrometry Detection:
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with reference spectra from libraries such as NIST and Wiley.[5][7]
Data Presentation: GC-MS of this compound
Identification is confirmed by the mass spectrum. The molecular ion ([M]⁺) for C10 this compound is expected at m/z 168.
| Parameter | C10 this compound (C₁₀H₁₆O₂) | Reference |
| Molecular Weight | 168.23 g/mol | [4] |
| Molecular Ion (M⁺) | m/z 168 | [4] |
| Key Fragment Ions (m/z) | 97 (Base Peak), 68, 43 | [1] |
| Fragmentation Notes | The fragmentation pattern arises from characteristic cleavages of the lactone ring and the alkyl side chain. The base peak at m/z 97 is a key identifier. |
Diagram: GC-MS Experimental Workflow
Caption: Step-by-step process of GC-MS analysis.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is a valuable technique for the quantification and purity assessment of this compound, especially for less volatile or thermally sensitive samples.[9] It is often used to monitor the purity of fractions obtained from preparative chromatography.
Experimental Protocol
This protocol is based on a UHPLC method developed for the analysis of this compound homologs.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase, typically a methanol/water mixture.
-
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.9 µm particle size).[5]
-
Mobile Phase: A gradient elution using acidified water (Solvent A) and acidified methanol (Solvent B).[5]
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the nonpolar lactones.
-
Flow Rate: 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
-
-
Detection: UV detector set at a wavelength where the α,β-unsaturated lactone chromophore absorbs (typically around 210-220 nm).
-
Quantification: Create a calibration curve using certified standards of this compound to quantify the amount in the sample.
Diagram: HPLC Analysis Workflow
Caption: Key components and flow in an HPLC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the unambiguous structure elucidation of organic molecules, including this compound.[10] It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of highly purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra.
-
1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups).
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
Data Presentation: ¹H and ¹³C NMR Data for Massoia Lactones
The following data were reported for Massoia lactones in CD₃OD at 600 MHz.[10]
| Position | C10 this compound - ¹³C δ (ppm) | C10 this compound - ¹H δ (ppm), Multiplicity (J in Hz) |
| 2 | 166.5 | - |
| 3 | 122.4 | 6.04, dt (9.8, 1.8) |
| 4 | 147.2 | 6.88, dt (9.8, 4.2) |
| 5 | 31.8 | 2.40, m |
| 6 | 81.3 | 4.40, m |
| 1' | 37.1 | 1.70, m |
| 2' | 26.1 | 1.35, m |
| 3' | 32.7 | 1.30, m |
| 4' | 23.6 | 1.32, m |
| 5' | 14.4 | 0.91, t (7.0) |
Diagram: NMR Structure Elucidation Logic
Caption: Combining 1D and 2D NMR experiments for structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, it is particularly useful for confirming the presence of the α,β-unsaturated δ-lactone moiety.
Experimental Protocol
-
Sample Preparation: For a solid or oil sample, the KBr pellet method is common.[11] Mix a small amount of the purified sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, a thin film can be cast on a salt plate (NaCl or KBr).
-
Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |
| Lactone Carbonyl | C=O | ~1720-1740 | [13] |
| Alkene | C=C | ~1640-1680 | [8] |
| Vinyl C-H | =C-H | ~3020-3080 | [8] |
| Ester C-O Stretch | C-O | ~1150-1250 | [14] |
| Alkyl C-H Stretch | -C-H | ~2850-2960 | [13] |
Note: The exact position of the C=O stretch is sensitive to ring size and conjugation. For a six-membered (δ) lactone, the value is typically ~1735 cm⁻¹. Conjugation with a C=C double bond lowers this frequency.[13]
Summary
The comprehensive analysis of this compound relies on the synergistic use of multiple analytical techniques. GC-MS serves as the primary tool for identification and quantification in volatile mixtures, while HPLC offers a robust method for purity assessment. For definitive structural confirmation, NMR spectroscopy is indispensable. Finally, FTIR provides a quick and straightforward method for verifying the presence of key functional groups. The appropriate choice and application of these techniques are essential for rigorous quality control and advanced research in the pharmaceutical and flavor industries.
References
- 1. This compound | C10H16O2 | CID 642793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Massoilactone [webbook.nist.gov]
- 5. vipsen.vn [vipsen.vn]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Application Notes and Protocols for the Solvent Extraction of Massoia Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, primarily the C-10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring organic compound renowned for its characteristic sweet, coconut-like aroma. It is predominantly found in the bark of the Massoia tree (Cryptocarya massoy or Massoia aromatica), native to Indonesia and Papua New Guinea.[1][2] Beyond its use as a flavoring and fragrance agent, this compound has garnered significant interest in the pharmaceutical and drug development sectors due to its potential biological activities, including antimicrobial and antifungal properties.[3][4][5]
These application notes provide detailed protocols for the solvent extraction of this compound from its primary natural source, the bark of Cryptocarya massoy. The included methodologies cover conventional solvent extraction techniques, offering a foundation for researchers to isolate this valuable compound for further study and application.
Data Presentation: Quantitative Analysis of this compound Extraction
The following table summarizes quantitative data related to the composition and extraction of this compound from Cryptocarya massoy bark, as reported in various studies. This data is crucial for selecting an appropriate extraction strategy and for setting benchmarks for yield and purity.
| Parameter | Value | Source Material | Extraction/Analysis Method | Reference |
| C-10 this compound Content | ~64.8% of essential oil | Cryptocarya massoy Bark | Not Specified | [1] |
| 48.16% of essential oil | Cryptocarya massoy Bark (Papua, Indonesia) | Not Specified | [1] | |
| >70% in "Super" grade oil | Cryptocarya massoy Bark | Not Specified | [1] | |
| C-12 this compound Content | ~17.4% of essential oil | Cryptocarya massoy Bark | Not Specified | [1] |
| Oil Yield | 0.7% | Cryptocarya massoy Bark | Hydro-distillation | [6] |
| Purity after Purification | >96% | Crude Massoia Bark Oil | Hydrostatic Countercurrent Chromatography | [1] |
| IC50 (Anti-biofilm vs. C. albicans) | 0.074% v/v (oil) | Massoia aromatica Bark | Steam-hydrodistillation | [3] |
| 271 µg/mL (solid extract) | Massoia aromatica Bark | Maceration (95% Ethanol) | [3] |
Experimental Protocols
The following are detailed protocols for common solvent extraction methods applicable to the isolation of this compound from Cryptocarya massoy bark.
Protocol 1: Maceration Extraction
Maceration is a simple and effective method for extracting thermolabile compounds like this compound.[4] This protocol is based on established methods for extracting bioactive compounds from plant materials.[3]
Objective: To extract this compound from dried Cryptocarya massoy bark using solvent maceration.
Materials and Equipment:
-
Dried and pulverized Cryptocarya massoy bark
-
95% Ethanol
-
Erlenmeyer flask or a suitable container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnel
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Preparation of Plant Material: Weigh a desired amount of pulverized, dried Cryptocarya massoy bark. A finer powder will increase the surface area for extraction.
-
Solvent Addition: Place the weighed bark powder into an Erlenmeyer flask. Add 95% ethanol to the flask. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point (e.g., 10 g of bark powder in 100 mL of ethanol).
-
Extraction: Tightly seal the flask to prevent solvent evaporation. Let the mixture stand at room temperature for a period of 24 to 72 hours. Agitate the mixture periodically or use a shaker/magnetic stirrer for continuous mixing to enhance extraction efficiency.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting crude extract will be a concentrated oily residue.
-
Storage: Store the crude this compound extract in a sealed vial in a cool, dark place.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that can provide a higher yield of extract compared to maceration. It is particularly useful for extracting compounds with limited solubility in the chosen solvent. Light petroleum has been documented as a solvent for this purpose.[1]
Objective: To perform a continuous extraction of this compound from dried Cryptocarya massoy bark using a Soxhlet apparatus.
Materials and Equipment:
-
Dried and pulverized Cryptocarya massoy bark
-
Light petroleum (or hexane)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Preparation of Plant Material: Weigh a specific amount of finely ground Cryptocarya massoy bark and place it inside a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Add light petroleum to the round-bottom flask, typically filling it to about two-thirds of its volume. Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top of the extraction chamber.
-
Extraction: Heat the solvent in the round-bottom flask using the heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent will drip into the extraction chamber containing the thimble. Once the solvent level in the chamber reaches the top of the siphon arm, the extract is siphoned back into the round-bottom flask. This process is repeated for several cycles. A typical extraction duration is 4-6 hours.
-
Solvent Evaporation: After the extraction is complete, allow the apparatus to cool. Carefully dismantle the setup. The solvent in the round-bottom flask now contains the extracted this compound. Remove the solvent using a rotary evaporator to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified. A simple washing step with water can help remove any polar impurities. Subsequent drying over anhydrous sodium sulfate and vacuum distillation can further purify the this compound.[1]
Visualizations
Experimental Workflow: Solvent Extraction of this compound
The following diagram illustrates the general workflow for the solvent extraction of this compound from Cryptocarya massoy bark.
Caption: General workflow for this compound solvent extraction.
Logical Relationship: Factors Influencing Extraction Efficiency
The efficiency of solvent extraction is dependent on several key parameters. The diagram below shows the logical relationship between these factors and the desired outcome.
Caption: Key factors influencing this compound extraction efficiency.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 3. Potency of Massoia Bark in Combating Immunosuppressed-related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Massoia Lactone as a Food Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction to Massoia Lactone in Food Applications
This compound, primarily the C-10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring organic compound found in the bark of the Massoia tree (Cryptocarya massoia)[1]. It is a highly valued flavoring agent in the food industry, prized for its distinct creamy, coconut-like, and subtly sweet aroma and taste[1][2][3]. At a dilution of 20 ppm, its flavor is described as creamy, coconut, green, and slightly fruity[1]. This versatile ingredient is utilized to impart or enhance flavor profiles in a wide array of food products, particularly in dairy, beverages, and confectionery[2][3][4].
This compound is designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), signifying its safety for use in food when used under specified conditions[2][5]. Its natural origin also makes it a desirable alternative to synthetic flavoring compounds[3].
Physicochemical and Sensory Properties
A comprehensive understanding of this compound's properties is essential for its effective application in food systems.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one | [1] |
| Common Names | C-10 this compound, Cocolactone | [1][2] |
| CAS Number | 51154-96-2 ((R)-enantiomer) | [1] |
| Molecular Formula | C10H16O2 | [1] |
| Molecular Weight | 168.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Sweet, coconut, creamy, milky, waxy | [1] |
| Taste | Creamy, coconut, green, slightly fruity (at 20 ppm) | [1] |
| Boiling Point | 286–287 °C (547–549 °F; 559–560 K) | [1] |
| Density | 0.982 g/cm³ | [1] |
Sensory Threshold
The odor detection threshold of this compound can vary depending on the food matrix.
| Matrix | Odor Detection Threshold | Reference |
| Must | 10 µg/L | [7] |
| Wine Model Solution | 11 µg/L | [7] |
Regulatory Status and Recommended Usage Levels
This compound is classified as a flavoring agent by regulatory bodies. The following table summarizes its GRAS status and typical usage levels in various food categories as determined by FEMA.
| Food Category | Average Maximum PPM | Reference |
| Baked Goods | 1.0 | [8][9] |
| Nonalcoholic Beverages | 0.5 | [8][9] |
| Chewing Gum | 4.0 | [8][9] |
| Confectionery/Frostings | 1.0 | [8][9] |
| Gravies | 0.2 | [8][9] |
| Hard Candy | 4.0 | [8][9] |
| Imitation Dairy | 2.0 | [8][9] |
| Reconstituted Vegetables | 0.2 | [8][9] |
| Soft Candy | 0.5 | [8][9] |
Experimental Protocols
Sensory Evaluation of this compound
Objective: To characterize the flavor profile of this compound in a food matrix and to determine its difference threshold using a trained sensory panel.
4.1.1. Panelist Selection and Training:
-
Recruit 10-12 panelists with prior experience in sensory evaluation of food products.
-
Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and common aromas.
-
Train panelists on the specific flavor attributes of this compound (e.g., coconut, creamy, sweet, waxy) using reference standards.
4.1.2. Protocol 1: Quantitative Descriptive Analysis (QDA)
Purpose: To develop a detailed sensory profile of a product containing this compound.
Materials:
-
Test product(s) containing this compound at a known concentration (e.g., 1 ppm in a neutral dairy base like milk or yogurt).
-
Control product (without this compound).
-
Reference standards for relevant flavor attributes (e.g., coconut milk, cream, vanilla extract).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Unsalted crackers and filtered water for palate cleansing.
-
Computerized sensory data collection system or paper ballots.
Procedure:
-
Term Generation: In a group session, have panelists taste the test product and generate a list of descriptive terms for its aroma and flavor.
-
Term Refinement: Guide the panel to a consensus on a final list of 8-10 key descriptors.
-
Reference Standardization: Provide panelists with reference standards for each descriptor to anchor their sensory perceptions.
-
Intensity Rating: In individual booths, present panelists with the coded test and control samples in a randomized order.
-
Panelists will rate the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high" at each end.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. Visualize the results using a spider web plot.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
4.1.3. Protocol 2: Triangle Test for Difference Threshold
Purpose: To determine if a perceptible difference exists between a control product and a product containing a low concentration of this compound.
Materials:
-
Control product.
-
Test product with a specific concentration of this compound.
-
Identical, coded sample cups.
-
Palate cleansers.
Procedure:
-
Present each panelist with three coded samples: two are identical (either both control or both test), and one is different.
-
The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Even if uncertain, panelists must choose one sample.
-
Data Analysis: The number of correct identifications is tabulated. Statistical significance is determined by comparing the number of correct responses to a statistical table for triangle tests (or using a chi-square test), which is based on the probability of guessing the correct sample (1/3).
Caption: Workflow for the Triangle Test.
Stability Testing of this compound in a Food Matrix
Objective: To evaluate the stability of this compound in a food product under various storage conditions.
Materials:
-
Food product containing a known initial concentration of this compound.
-
Environmental chambers or incubators capable of controlling temperature and humidity.
-
Amber glass containers or other light-protective packaging.
-
Analytical equipment for quantification (GC-MS).
Procedure:
-
Prepare a batch of the food product containing this compound at a target concentration.
-
Divide the batch into several aliquots and store them in appropriate containers.
-
Store the samples under different conditions relevant to the product's lifecycle:
-
Accelerated Storage: 40 °C / 75% RH for 3-6 months.
-
Refrigerated Storage: 4 °C for the intended shelf life of the product.
-
Room Temperature Storage: 25 °C / 60% RH for the intended shelf life.
-
Light Exposure: Store some samples under direct light (fluorescent or UV) and compare with samples stored in the dark.
-
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.
-
Quantify the concentration of this compound in each sample using the GC-MS protocol outlined below.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics and estimate shelf life.
Analytical Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of this compound in a food matrix.
Sample Preparation (Example for a Dairy Matrix):
-
Homogenize 5 g of the sample with 10 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Add an internal standard (e.g., a non-naturally occurring lactone) at a known concentration.
-
Vortex the mixture for 2 minutes and centrifuge at 5000 rpm for 10 minutes.
-
Collect the organic supernatant. Repeat the extraction process twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
GC-MS Parameters (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Target Ions for this compound (m/z): 99 (quantifier), 81, 111 (qualifiers).
-
Monitor appropriate ions for the internal standard.
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Flavor Perception Pathway
The perception of odors, including the creamy and coconut notes of this compound, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Caption: Olfactory Signal Transduction Pathway for Odor Perception.
References
- 1. ctv-jve-journal.org [ctv-jve-journal.org]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Descriptive Analysis [sensorysociety.org]
- 4. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 5. scribd.com [scribd.com]
- 6. Triangle Test [sensorysociety.org]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdst.ie [pdst.ie]
- 9. pnas.org [pnas.org]
Massoia Lactone: A Natural Preservative for Scientific and Pharmaceutical Applications
Introduction
Massoia lactone, a naturally occurring δ-lactone primarily derived from the bark of the Cryptocarya massoy tree, is emerging as a promising natural preservative for the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its potent antimicrobial, antifungal, and antibiofilm properties offer a valuable alternative to synthetic preservatives.[1][5][6][7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound as a natural preservative. The C-10 homolog of this compound is recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent, highlighting its potential for safe application in various products.[1][2][3]
Antimicrobial and Antifungal Efficacy
This compound, particularly the C-10 variant, has demonstrated significant inhibitory activity against a broad spectrum of microorganisms.[1][7] Its efficacy extends to various fungal crop pathogens, bacteria, and yeasts, making it a versatile preservative candidate.[6][8]
Data Presentation: In Vitro Antimicrobial and Antifungal Activity of C-10 this compound
The following tables summarize the minimum inhibitory concentrations (MIC), minimum bactericidal/fungicidal concentrations (MBC/MFC), and minimum biofilm inhibitory concentrations (MBIC) of C-10 this compound against various microorganisms as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of C-10 this compound
| Microorganism | Strain | MIC | Reference |
| Candida albicans | ATCC 10231 | 25 µg/mL | [9] |
| Pseudomonas aeruginosa | PAO1 | 50 µg/mL | [9] |
| Staphylococcus aureus | Cowan I | 100 µg/mL | [9] |
| Pathogenic Yeast | LIAO | 0.15 mg/mL | [8] |
| Streptococcus sanguinis | - | 1% v/v | [10] |
| Streptococcus mutans | - | 1% v/v | [10] |
| Lactobacillus acidophilus | - | 1% v/v | [10] |
| Actinomyces viscosus | - | 1% v/v | [10] |
Table 2: Minimum Fungicidal Concentration (MFC) of C-10 this compound
| Microorganism | Strain | MFC | Reference |
| Pathogenic Yeast | LIAO | 0.34 mg/mL | [8] |
Table 3: Minimum Biofilm Inhibitory Concentration (MBIC50) of C-10 this compound
| Microorganism | Strain | Biofilm Phase | MBIC50 | Reference |
| Candida albicans | ATCC 10231 | - | 25 µg/mL | [9] |
| Pseudomonas aeruginosa | PAO1 | - | 50 µg/mL | [9] |
| Staphylococcus aureus | Cowan I | - | 100 µg/mL | [9] |
| Candida tropicalis | - | Intermediate | 80.23% inhibition (at 1% v/v) | [11] |
| Candida tropicalis | - | Mature | 74.23% inhibition (at 1% v/v) | [11] |
| Polymicrobial (Oral) | - | Mature | 0.25% v/v (degradation) | [12] |
Mechanism of Action
The preservative action of this compound is attributed to its ability to disrupt microbial cellular integrity and metabolic processes. Key mechanisms include:
-
Cell Membrane Disruption: this compound can cause pore formation in the fungal cell membrane, leading to the leakage of intracellular components and ultimately cell death.[6][8][13]
-
Ergosterol Synthesis Inhibition: It has been shown to reduce the ergosterol content in fungal cell membranes, which is crucial for maintaining membrane fluidity and function.[6][13][14]
-
Increased Reactive Oxygen Species (ROS): Treatment with this compound can lead to a rise in intracellular ROS levels, inducing oxidative stress and cellular damage.[6][13]
-
Biofilm Inhibition: this compound effectively inhibits biofilm formation and can degrade established biofilms by likely penetrating the polysaccharide and lipid matrix.[7][15]
Signaling Pathway Diagram: Proposed Antifungal Mechanism of this compound
Caption: Proposed antifungal mechanism of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the preservative efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (C-10)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound solution
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare Agar Plates: Pour the sterile agar medium into Petri dishes and allow it to solidify.
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial culture over the entire surface of the agar plate to create a lawn.
-
Create Wells: With a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add this compound: Add a known volume of the this compound solution to each well.
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plates at the appropriate temperature for the microorganism.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Protocol 3: Antibiofilm Activity using Crystal Violet Assay
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Microbial culture
-
Appropriate growth medium
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Biofilm Formation: Add the microbial inoculum and varying concentrations of this compound to the wells of the microtiter plate. Incubate for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Wash: Gently remove the planktonic cells by washing the wells with a sterile buffer (e.g., PBS).
-
Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.
-
Wash: Remove the excess stain by washing the wells with water.
-
Solubilization: Add a solubilizing agent (e.g., 95% ethanol) to each well to dissolve the stain from the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm mass.
Experimental Workflow: Crystal Violet Biofilm Assay
Caption: Workflow for Crystal Violet Biofilm Assay.
Safety and Regulatory Considerations
While C-10 this compound is GRAS for use as a flavoring agent, its toxicological profile for other applications is still under investigation.[1][2][3] Some studies indicate potential irritant properties and dose-dependent cytotoxic effects.[1] Therefore, a thorough safety assessment is necessary for any new application, especially in pharmaceuticals and cosmetics.
Conclusion
This compound presents a compelling case as a natural and effective preservative. Its broad-spectrum antimicrobial and antibiofilm activities, coupled with its GRAS status for flavoring, make it an attractive candidate for further research and development in various scientific and industrial settings. The protocols outlined in this document provide a framework for the systematic evaluation of its preservative efficacy. Further studies are warranted to fully elucidate its mechanisms of action and to establish its safety profile for diverse applications.[2]
References
- 1. hereditybio.in [hereditybio.in]
- 2. pubcompare.ai [pubcompare.ai]
- 3. chemistnotes.com [chemistnotes.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. mdpi.com [mdpi.com]
- 6. ableweb.org [ableweb.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antibiofilm effect of C-10 this compound toward polymicrobial oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Massoia Lactone in Oral Biofilm Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral biofilms, complex communities of microorganisms embedded in an extracellular polymeric substance (EPS) matrix, are the primary etiological agents of dental caries, gingivitis, and periodontitis. The management of these biofilms presents a significant challenge due to their inherent resistance to conventional antimicrobial agents. Massoia lactone, a naturally occurring compound primarily derived from the bark of the Cryptocarya massoy tree, has emerged as a promising agent for oral biofilm control. Its potent anti-biofilm properties, including the disruption of the EPS matrix and bacterial cell membranes, make it a compelling candidate for incorporation into novel oral care therapeutics. This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy in oral biofilm management.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against oral biofilms. Its primary modes of action include:
-
Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS is a critical component of the biofilm, providing structural integrity and protection for the embedded bacteria. This compound has been shown to effectively degrade the EPS of polymicrobial oral biofilms, leading to the disaggregation of the biofilm structure.[1][2]
-
Bacterial Membrane Damage: this compound can disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular components and ultimately, cell death. This direct bactericidal activity contributes to the overall reduction in biofilm viability.
-
Inhibition of Quorum Sensing (Potential): Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence and biofilm formation. While the precise mechanisms are still under investigation, lactones, in general, are known to interfere with QS signaling pathways in various bacteria. In the context of oral biofilms, particularly with key pathogens like Streptococcus mutans, this compound may disrupt the ComCDE quorum-sensing system, which regulates bacteriocin production and genetic competence. Further research is needed to fully elucidate this aspect of its activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound against oral biofilms.
Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC)
| Organism(s) | Assay Type | Concentration (% v/v) | Efficacy | Reference |
| Polymicrobial Oral Biofilm (S. mutans, S. sanguinis, L. acidophilus, A. viscosus) | MBEC | 0.25 | Degradation of mature biofilm | [1][3] |
| Dual-species Biofilm (P. aeruginosa, S. aureus) | MBIC50 | 0.09 | Inhibition of biofilm formation | [4] |
| Dual-species Biofilm (P. aeruginosa, S. aureus) | MBEC50 | 0.01 | Degradation of preformed biofilm | [4] |
Table 2: Inhibitory Concentration (IC50) against Candida albicans
| Biofilm Stage | Assay | IC50 (µg/mL) | Reference |
| Planktonic Growth | Inhibition Assay | 0.167 | [5] |
| Intermediate Biofilm Formation | Inhibition Assay | 1.63 | [5] |
| Mature Biofilm Formation | Inhibition Assay | 8.92 | [5] |
| Intermediate Biofilm Degradation | Degradation Assay | 0.026 | [5] |
| Mature Biofilm Degradation | Degradation Assay | 0.43 | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-biofilm activity of this compound.
Protocol 1: Cultivation of a Polymicrobial Oral Biofilm
This protocol describes the formation of a multi-species biofilm composed of key oral bacteria.
Materials:
-
Bacterial strains: Streptococcus mutans (e.g., ATCC 25175), Streptococcus sanguinis (e.g., ATCC 10556), Lactobacillus acidophilus (e.g., ATCC 4356), Actinomyces viscosus (e.g., ATCC 15987)
-
Brain Heart Infusion (BHI) broth supplemented with 1% sucrose
-
Sterile 96-well flat-bottom microtiter plates
-
Anaerobic chamber or gas-generating system (e.g., GasPak™)
-
Incubator at 37°C
Procedure:
-
Prepare Inoculum: Culture each bacterial species individually in BHI broth overnight at 37°C under anaerobic conditions.
-
Standardize Cultures: Adjust the optical density (OD) of each bacterial suspension to a standardized value (e.g., OD600 of 1.0) using fresh BHI broth.
-
Create Polymicrobial Suspension: Combine equal volumes of the standardized bacterial suspensions to create a polymicrobial inoculum.
-
Inoculate Microtiter Plate: Add 200 µL of the polymicrobial suspension to each well of a 96-well plate.
-
Incubate: Incubate the plate anaerobically at 37°C for 24-48 hours to allow for mature biofilm formation.
Protocol 2: Biofilm Quantification using Crystal Violet Assay
This assay measures the total biomass of the biofilm.
Materials:
-
Polymicrobial biofilm (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Remove Planktonic Cells: Gently aspirate the culture medium from each well, being careful not to disturb the biofilm.
-
Wash: Wash each well twice with 200 µL of PBS to remove loosely attached bacteria.
-
Fixation (Optional): Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Measure Absorbance: Transfer 150 µL of the ethanol-solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)
These assays determine the minimum concentration of this compound required to inhibit biofilm formation and eradicate a pre-formed biofilm, respectively.
Materials:
-
Polymicrobial inoculum (from Protocol 1)
-
Mature polymicrobial biofilm (from Protocol 1)
-
This compound stock solution
-
BHI broth with 1% sucrose
-
Sterile 96-well plates
-
Crystal Violet staining reagents (from Protocol 2)
Procedure for MBIC:
-
Prepare serial dilutions of this compound in BHI broth in a 96-well plate.
-
Add 100 µL of the polymicrobial inoculum to each well.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate anaerobically at 37°C for 24-48 hours.
-
Quantify the biofilm in each well using the Crystal Violet Assay (Protocol 2).
-
The MBIC is the lowest concentration of this compound that shows a significant inhibition of biofilm formation compared to the positive control.
Procedure for MBEC:
-
Form a mature polymicrobial biofilm in a 96-well plate as described in Protocol 1.
-
Remove the culture medium and wash the biofilm with PBS.
-
Add 200 µL of fresh BHI broth containing serial dilutions of this compound to the wells.
-
Incubate anaerobically at 37°C for 24 hours.
-
Quantify the remaining biofilm using the Crystal Violet Assay (Protocol 2).
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.
Protocol 4: Visualization of Biofilm Structure and Viability by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm and assessment of bacterial viability.
Materials:
-
Mature polymicrobial biofilm grown on a suitable substrate (e.g., glass coverslips, hydroxyapatite discs)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Prepare Biofilm: Grow the polymicrobial biofilm on a sterile substrate placed in a suitable culture vessel.
-
Staining: Gently wash the biofilm with PBS. Add the fluorescent stain mixture (e.g., SYTO 9 and propidium iodide) and incubate in the dark at room temperature for 15-20 minutes.
-
Wash: Gently rinse with PBS to remove excess stain.
-
Imaging: Mount the stained biofilm on a microscope slide. Visualize the biofilm using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the chosen stains (e.g., green for live cells and red for dead cells).
-
Image Analysis: Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Analyze the images to determine the distribution of live and dead cells and the overall biofilm structure.
Protocol 5: Scanning Electron Microscopy (SEM) for Biofilm Morphology
SEM provides high-resolution images of the biofilm's surface topography and the morphology of the embedded bacteria.
Materials:
-
Mature polymicrobial biofilm grown on a suitable substrate
-
Fixative solution (e.g., 2.5% glutaraldehyde in PBS)
-
Dehydration series of ethanol (e.g., 50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater
-
Scanning electron microscope
Procedure:
-
Fixation: Gently wash the biofilm with PBS and then fix with 2.5% glutaraldehyde for at least 2 hours at 4°C.
-
Wash: Wash the fixed biofilm with PBS to remove the fixative.
-
Dehydration: Dehydrate the biofilm through a graded series of ethanol concentrations, typically for 10-15 minutes at each concentration.
-
Drying: Critical point dry the dehydrated sample to preserve its three-dimensional structure.
-
Coating: Mount the dried sample on an SEM stub and sputter-coat with a conductive metal (e.g., gold-palladium).
-
Imaging: Observe the coated sample under a scanning electron microscope at various magnifications to analyze the biofilm's morphology.
Visualizations
Signaling Pathway: Quorum Sensing in Streptococcus mutans
Caption: Potential inhibition of the ComCDE quorum-sensing pathway in S. mutans by this compound.
Experimental Workflow: Biofilm Eradication Assay
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Logical Relationship: this compound's Anti-Biofilm Effects
References
Massoia Lactone: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoia lactone, specifically the C-10 analog ((6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one), is a naturally occurring δ-lactone found predominantly in the bark of the Massoia tree (Cryptocarya massoy). It is recognized for its characteristic coconut-like aroma and has a growing body of research highlighting its potential in various therapeutic areas. This document provides detailed application notes and experimental protocols for the formulation and investigation of this compound in research settings, focusing on its antifungal, cytotoxic, and anti-inflammatory properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O₂ | |
| Molar Mass | 168.24 g/mol | |
| Appearance | Pale yellow liquid | |
| Odor | Sweet, coconut, creamy, waxy | |
| Density | 0.982 g/cm³ | |
| Boiling Point | 286–287 °C | |
| Solubility | Soluble in organic solvents such as ethanol |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities. The following table summarizes key quantitative data from various studies.
| Biological Activity | Assay | Test System | Result (IC₅₀/EC₅₀) | Reference |
| Cytotoxicity | MTT Assay | Vero cells | 43.59 µg/mL | |
| MTT Assay | Fibroblast cells | 46.13 µg/mL | ||
| Antifungal | Microdilution | Candida tropicalis | 84.21% inhibition at 1% w/v | |
| Agar dilution | Fusarium graminearum | Complete inhibition at 100 mg/L |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of this compound.
Materials:
-
This compound
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the absorbance at 492 nm using a microplate reader.
-
Cytotoxicity Assessment: MTT Assay
This protocol measures the cytotoxic effect of this compound on a cancer cell line.
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Anti-inflammatory Activity Assay
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
-
Signaling Pathways
Antifungal Mechanism of Action
Research suggests that this compound exerts its antifungal activity by disrupting the fungal cell membrane integrity. One of the proposed mechanisms involves the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, this compound has been shown to downregulate the expression of genes involved in this pathway, such as ERG4. This leads to a reduction in ergosterol content, increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.
Proposed Antifungal Signaling Pathway of this compound
Caption: Proposed mechanism of antifungal action of this compound.
Potential Anticancer and Anti-inflammatory Signaling
While the precise molecular mechanisms of this compound's anticancer and anti-inflammatory activities are still under investigation, many lactone-containing natural products have been shown to modulate key signaling pathways involved in cancer and inflammation.
General Workflow for Investigating Anticancer Signaling
Caption: Experimental workflow to elucidate the anticancer signaling of this compound.
General Workflow for Investigating Anti-inflammatory Signaling
Caption: Experimental workflow to investigate the anti-inflammatory signaling of this compound.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The protocols and data presented in these application notes provide a foundation for researchers to explore its therapeutic potential further. Future studies should focus on elucidating the precise molecular targets and signaling pathways to fully understand its mechanism of action and to support its development as a potential therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Optimizing Massoia Lactone Fermentation
Welcome to the technical support center for Massoia Lactone fermentation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What microbial strains are predominantly used for this compound fermentation? A1: The most effective and widely researched microorganisms for producing this compound are strains of the dimorphic fungus Aureobasidium melanogenum (some literature may refer to it by its older name, Aureobasidium pullulans).[1][2] This fungus does not produce this compound directly but secretes high-value glycolipids called liamocins.[3] this compound is then derived from these liamocins through chemical hydrolysis.[3] Other documented producers include Cordyceps sinensis and the endophytic fungus Kabatiella caulivora, though reported yields are generally lower.[4][5]
Q2: What is the general principle behind fermentative production of this compound? A2: The process is typically a two-stage endeavor. First, Aureobasidium melanogenum is cultivated in a bioreactor under specific conditions to maximize the production and secretion of liamocins.[6] Following fermentation, the liamocin-rich broth undergoes a hydrolysis step. Under alkaline and subsequent acidic conditions, the 3,5-dihydroxydecanoic acid ester tails of the liamocins are cleaved and cyclize to form C-10 this compound.[3]
Q3: What are the critical fermentation parameters that influence yield? A3: The most critical parameters are pH, temperature, carbon source, and nitrogen source.[7] A highly effective strategy for A. melanogenum involves a two-stage pH shift: an initial growth phase at a higher pH (e.g., 7.0) to establish biomass, followed by a production phase at a low pH (e.g., 3.0) to maximize liamocin synthesis.[6] Optimal temperature ranges are typically between 28°C and 32°C.[8]
Q4: How is this compound recovered and purified post-fermentation? A4: After fermentation, the liamocins in the culture broth are first hydrolyzed. This can be achieved by adding a strong acid (like sulfuric acid) or through alkaline hydrolysis.[8] The resulting this compound can then be purified using standard techniques such as solvent extraction with ethyl acetate or hexane, followed by distillation.[8] For achieving very high purity (>96%), methods like hydrostatic countercurrent chromatography have been successfully used.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Liamocin/Massoia Lactone Yield | Suboptimal pH: The pH profile is critical. A single, constant pH may favor cell growth over liamocin production, or vice-versa. | Implement a two-stage pH control strategy. Grow the culture at pH 7.0 for the first 48 hours to build biomass, then shift the pH to 3.0 for the remainder of the fermentation to stimulate liamocin production.[6] Alternatively, maintain a constant pH between 5.5 and 6.5 if using a single-stage process.[9] |
| Nutrient Limitation: The medium may lack essential nutrients (carbon, nitrogen, phosphate) required for robust growth and metabolism.[10] | Optimize the fermentation medium. Ensure a high concentration of a suitable carbon source like glucose (~120 g/L).[7][8] Use urea or nitrates as the nitrogen source and ensure high levels of phosphate ions.[7][9] | |
| Inadequate Aeration: The biosynthetic pathways are aerobic processes. Insufficient dissolved oxygen can severely limit microbial activity and product formation.[10] | Ensure adequate aeration and agitation in the bioreactor to maintain sufficient dissolved oxygen levels. Monitor dissolved oxygen (DO) and adjust the stirrer speed or airflow rate as needed. | |
| Inconsistent Yields Between Batches | Inoculum Variability: The age, size, or health of the seed culture was inconsistent. | Standardize the seed culture protocol (see Protocol 1). Always use a fresh, actively growing culture in the mid-to-late exponential phase for inoculation, typically at a 5-10% v/v ratio.[10] |
| Purity of Starting Materials: Minor impurities in media components or water can inhibit growth or product formation.[11] | Use high-purity reagents and sterile, deionized water for media preparation. Ensure all components are from a consistent supplier. | |
| Culture Contamination | Poor Aseptic Technique: Contaminating microorganisms (bacteria, wild yeast) compete for nutrients, reducing the yield of the desired product.[10] | Review and strictly adhere to aseptic techniques during media preparation, inoculation, and sampling. Ensure complete sterilization of the bioreactor and all associated tubing and probes.[10] |
| Excessive Foaming | Medium Composition: High concentrations of proteins (e.g., from yeast extract or peptone) can cause excessive foaming in the bioreactor. | Add a sterile, food-grade antifoaming agent as needed. If possible, optimize the medium to reduce the concentration of foam-inducing components without compromising yield.[10] |
| Poor Hydrolysis Efficiency | Incomplete Reaction: The conditions for alkaline or acidic hydrolysis (pH, temperature, time) may not be optimal for cleaving the liamocins. | After fermentation, adjust the broth to a highly alkaline state (e.g., using NaOH) and heat to break the ester bonds. Subsequently, acidify the mixture (e.g., with H₂SO₄) to facilitate the lactonization of the resulting 3,5-dihydroxydecanoic acid.[3] Monitor the reaction to determine the optimal time and temperature. |
Quantitative Data Summary
Table 1: Reported Liamocin and this compound Fermentation Yields
| Microorganism | Strain | Product | Yield | Reference |
| Aureobasidium melanogenum | V33 (Engineered) | Liamocins | 70.86 ± 2.04 g/L | [6][12][13] |
| Aureobasidium melanogenum | M39 (Engineered) | Liamocins | 43.04 ± 1.2 g/L | [3] |
| Aureobasidium melanogenum | M39 (Engineered) | This compound (post-hydrolysis) | 39.6 g/L | [3] |
| Aureobasidium melanogenum | 9-1 (Wild Type) | Liamocins | 36.51 ± 0.55 g/L | [6][13] |
| Aureobasidium melanogenum | W5-2 | Crude this compound | 10.268 g/L | [8][9] |
| Cordyceps sinensis | Cs-4 | This compound | 2.98–3.77 mg/g (of mycelium) | [4][5] |
Table 2: Example Media Compositions for Aureobasidium Fermentation
| Component | Concentration (Medium A) | Concentration (Medium B) | Reference |
| Glucose | 120 g/L | - | [7][8] |
| Sucrose | - | 50 g/L | [8] |
| NaNO₃ | 1.5 g/L | - | [7][8] |
| KNO₃ | 1.0 g/L | - | [7][8] |
| Peptone | - | 0.6 g/L | [8] |
| Yeast Extract | 0.2 g/L | 0.4 g/L | [7][8] |
| KH₂PO₄ | 0.05 g/L | - | [7][8] |
| K₂HPO₄ | - | 5.0 g/L | [8] |
| MgSO₄·7H₂O | 0.2 g/L | 0.4 g/L | [7][8] |
| ZnSO₄·7H₂O | 2 mg/L | - | [7][8] |
| NaCl | - | 1.0 g/L | [8] |
| Initial pH | 5.5 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
Objective: To prepare a healthy and active inoculum for the main fermentation bioreactor.
Materials:
-
Cryopreserved or plate culture of Aureobasidium melanogenum
-
Sterile seed culture medium (e.g., YPD Broth: 1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile culture flask (volume should be 4-5 times the medium volume)
-
Incubator shaker
Procedure:
-
Aseptically transfer a single colony or a cryopreserved aliquot of the microorganism into the sterile seed culture medium.
-
Incubate the flask in a shaker at the optimal temperature (e.g., 28-30°C) and agitation speed (e.g., 200-250 rpm).[10]
-
Allow the culture to grow for 24-48 hours, or until it reaches the mid-to-late exponential growth phase.[10]
-
Aseptically transfer the required volume of this seed culture to the main production fermenter (typically a 5-10% v/v inoculum).[10]
Protocol 2: Two-Stage pH Fermentation for Liamocin Production
Objective: To maximize liamocin yield by separating the biomass growth phase from the product synthesis phase using a pH shift.
Materials:
-
Sterilized production fermenter with pH, temperature, and dissolved oxygen control.
-
Sterile production medium (refer to Table 2).
-
Sterile acid (e.g., 2M H₂SO₄) and base (e.g., 2M NaOH) for pH control.
-
Active seed culture (from Protocol 1).
Procedure:
-
Prepare and sterilize the production fermenter containing the main culture medium. Calibrate pH and dissolved oxygen probes.
-
Set the initial fermentation parameters: Temperature at 30°C, pH at 7.0.
-
Inoculate the fermenter with the seed culture (5-10% v/v).
-
Growth Phase: Cultivate the fungus at a constant pH of 7.0 for 48 hours. This condition favors rapid biomass accumulation.[6]
-
Production Phase: After 48 hours, shift the pH of the culture to 3.0 by adding sterile acid. Maintain the pH at 3.0 for the remainder of the fermentation (e.g., for an additional 120 hours). This low pH condition triggers the overproduction of liamocins.[6]
-
Monitor cell growth and liamocin production throughout the fermentation. The process is typically complete within 168 hours.[6]
Protocol 3: Hydrolysis and Extraction of this compound
Objective: To release this compound from liamocins and perform initial purification.
Materials:
-
Liamocin-rich fermentation broth.
-
Sodium Hydroxide (NaOH) for alkaline hydrolysis.
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification.
-
Ethyl acetate or hexane for extraction.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Alkaline Hydrolysis: Transfer the fermentation broth to a suitable reaction vessel. Add NaOH to raise the pH significantly, initiating the hydrolysis of the ester bonds in the liamocins.[3]
-
Acidification & Lactonization: After hydrolysis, cool the mixture and add a strong acid (e.g., H₂SO₄) to lower the pH. This acidic condition causes the 3,5-dihydroxydecanoic acid intermediate to cyclize into C-10 this compound.[3]
-
Solvent Extraction: Transfer the acidified mixture to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.[8]
-
Collect the upper organic layer containing the this compound. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
Combine all organic extracts and remove the solvent using a rotary evaporator to obtain the crude this compound oil.
-
The crude product can be further purified by distillation or chromatography if required.[8]
Visualizations
Caption: A typical workflow for optimizing this compound production.
Caption: Logic diagram for the two-stage pH fermentation strategy.
Caption: A troubleshooting flowchart for diagnosing low fermentation yield.
References
- 1. scispace.com [scispace.com]
- 2. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Liamocins overproduction via the two-pH stage fermentation and anti-Aspergillus flavus activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 8. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 9. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Massoia Lactone Extraction Efficiency
Welcome to the technical support center for massoia lactone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a naturally occurring organic compound with a characteristic sweet, coconut-like aroma. The primary natural source of this compound is the bark of the Massoia tree (Cryptocarya massoy), which is native to Indonesia.[1] It can also be found in smaller quantities in other natural sources like cane sugar molasses and cured tobacco.[1] Additionally, certain fungi, such as Aureobasidium pullulans, have been found to produce this compound through fermentation.[2]
Q2: What are the common methods for extracting this compound?
A2: The most common methods for extracting this compound from plant material are steam distillation, solvent extraction, and supercritical CO2 extraction. Each method has its own advantages and disadvantages in terms of yield, purity, cost, and environmental impact.[3][4][5]
Q3: Which extraction method provides the highest yield of this compound?
A3: The yield of this compound can vary significantly depending on the extraction method and the quality of the raw material. Supercritical CO2 extraction is often reported to offer higher yields and purity compared to traditional methods like steam distillation because it uses a solvent with high diffusivity and solvating power under mild conditions, which helps to preserve thermolabile compounds.[5][6][7] However, the optimal method may depend on the specific experimental goals and available resources.
Q4: How can the purity of the extracted this compound be improved?
A4: After initial extraction, the crude extract often contains impurities. Purification can be achieved through techniques such as column chromatography or fractional distillation.[8] One highly effective method is hydrostatic countercurrent chromatography, which can yield this compound with a purity greater than 96%.[3][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound extraction experiments.
Steam Distillation
Problem: Low Yield of this compound
Q1: My steam distillation is producing a very low yield of this compound. What are the possible causes and how can I fix it?
A1: Low yields in steam distillation are a common issue and can be attributed to several factors:
-
Improper Plant Material Preparation: The physical state of the Cryptocarya massoy bark significantly impacts extraction efficiency. Ensure the bark is properly ground to a consistent and appropriate particle size. This increases the surface area for steam penetration and oil release.
-
Incorrect Steam Temperature and Flow Rate: Excessive heat can cause degradation of the heat-sensitive this compound, while insufficient heat will result in incomplete extraction.[10] Maintain a steady and controlled steam flow to ensure efficient volatilization without thermal decomposition.
-
Distillation Time: The duration of the distillation process is critical. If the distillation time is too short, not all the essential oil will be extracted. Conversely, excessively long distillation times can lead to degradation of the lactone and increased energy consumption.[11] Monitor the output and stop the process when the rate of oil recovery significantly decreases.
-
Inadequate Condensation: A poor condensation process will lead to the loss of volatile compounds like this compound. Ensure your condenser is functioning efficiently with a sufficient flow of cold water.
-
Loss of Volatiles: Leaks in the distillation apparatus can lead to the escape of volatile components. Check all connections and seals to ensure the system is airtight.
Solvent Extraction
Problem: Emulsion Formation During Extraction
Q2: I am experiencing the formation of a stable emulsion at the solvent-water interface during liquid-liquid extraction of this compound, making phase separation difficult. What can I do to prevent or break this emulsion?
A2: Emulsion formation is a frequent challenge in solvent extraction, particularly when dealing with plant extracts that may contain natural surfactants. Here are several techniques to address this issue:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation. This can prevent the formation of a stable emulsion.[12]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[13] The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic compounds in the aqueous phase and promoting phase separation.[13][14]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[13]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion and separate the layers.[13][14]
-
Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can sometimes help to break the emulsion and separate the phases.[12][13]
-
pH Adjustment: In some cases, adjusting the pH of the aqueous phase with a dilute acid or base can destabilize the emulsion.[15]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for different this compound extraction methods to facilitate comparison.
Table 1: Comparison of this compound Yield from Different Parts of Cryptocarya massoy
| Plant Part | Extraction Method | Yield (%) | Reference |
| Bark | Hydrodistillation | 0.7 | [3] |
| Heartwood | Hydrodistillation | 1.2 | [3] |
| Fruits | Hydrodistillation | 1.0 | [3] |
Table 2: Influence of Extraction Parameters on this compound Yield from Fungal Fermentation
| Extraction Method | Solvent | Solid-to-Solvent Ratio | Extraction Time (min) | Relative Yield (%) | Reference |
| Maceration | Methanol | 1:20 | 60 | ~85 | [16] |
| Ultrasound-assisted | Methanol | 1:20 | 60 | ~100 | [16] |
| Heat reflux | Methanol | 1:20 | 60 | ~90 | [16] |
Table 3: Comparison of Supercritical CO2 Extraction with Conventional Extraction
| Method | Yield of Crude Extract (mg/g) | Quality of Extract | Reference |
| Supercritical CO2 Extraction | 38.14 ± 0.17 | Higher radical scavenging activity and bioactive phenolic content | [6] |
| Conventional Solvent Extraction | 54.48 ± 0.38 | Lower radical scavenging activity and bioactive phenolic content | [6] |
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Cryptocarya massoy Bark
Objective: To extract this compound from dried Cryptocarya massoy bark using steam distillation.
Materials:
-
Dried and powdered Cryptocarya massoy bark
-
Distilled water
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection flask)
-
Heating mantle or steam source
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or hexane)
Procedure:
-
Weigh a desired amount of powdered Cryptocarya massoy bark and place it into the distillation flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the water in the steam generator or the distillation flask to produce steam.
-
Pass the steam through the plant material. The steam will vaporize the volatile this compound.
-
The mixture of steam and this compound vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil containing this compound), in the collection flask.
-
Continue the distillation until no more oil is observed in the distillate.
-
Transfer the collected distillate to a separatory funnel.
-
Separate the organic layer (essential oil) from the aqueous layer.
-
To recover any dissolved oil in the aqueous layer, perform a liquid-liquid extraction with an organic solvent.
-
Combine all organic fractions and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Solvent Extraction of this compound
Objective: To extract this compound using a solvent extraction method.
Materials:
-
Powdered Cryptocarya massoy bark
-
Organic solvent (e.g., ethanol, hexane, or ethyl acetate)
-
Soxhlet apparatus or flask for maceration
-
Filter paper
-
Rotary evaporator
Procedure (Soxhlet Extraction):
-
Place a known amount of powdered bark into a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for several cycles until the solvent running through the siphon is colorless.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.
Procedure (Maceration):
-
Submerge a known amount of powdered bark in the chosen solvent in a sealed container.
-
Allow the mixture to stand for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Purification of Crude this compound Extract by Column Chromatography
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate in varying ratios)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (a non-polar solvent like hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp or with a suitable staining agent.
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield in steam distillation of this compound.
Caption: Troubleshooting guide for emulsion formation during solvent extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 5. journal.trunojoyo.ac.id [journal.trunojoyo.ac.id]
- 6. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 7. "Supercritical CO2 Technology for Biomass Extraction: Review" by Bahare Nozari and Ron Kander [jdc.jefferson.edu]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. brainly.ph [brainly.ph]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Massoia Lactone Synthesis: A Technical Support Center for Scaling-Up
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with scaling up the synthesis of Massoia lactone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during both fermentative and chemical synthesis pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are the main challenges in scaling up each?
A1: The three primary methods for this compound synthesis are natural extraction, fungal fermentation, and chemical synthesis.
-
Natural Extraction from the bark of Cryptocarya massoy yields high-purity C-10 this compound. However, this method is not sustainable for large-scale production due to over-harvesting and significant ecological impact, which has led to the decline of the Massoia tree population.
-
Fungal Fermentation offers a more sustainable alternative. Species such as Aureobasidium pullulans and Cordyceps sinensis can produce this compound. The main challenges in scaling up this method are typically lower yields compared to natural extraction and the need for precise control of fermentation parameters to ensure consistent production and minimize byproduct formation.
-
Chemical Synthesis allows for large-scale production with high control over purity and stereochemistry. However, many reported synthetic routes are difficult to scale up due to the use of expensive or hazardous reagents (e.g., butyllithium, iridium catalysts), harsh reaction conditions, and complex multi-step processes that may not be economically viable or environmentally friendly on an industrial scale.[1][2][3]
Q2: What are the typical yields I can expect from fungal fermentation?
A2: Yields from fungal fermentation can vary significantly based on the strain, medium composition, and fermentation conditions. Research has shown that Cordyceps sinensis mycelium can produce 2.98–3.77 mg/g of this compound.[1] However, significant improvements have been demonstrated with strains of Aureobasidium melanogenum, where crude this compound yields of up to 10.268 g/L have been reported in a 2 L bioreactor.[4][5]
Q3: Is there a preferred chemical synthesis route for industrial-scale production?
A3: A five-step synthesis starting from hexanoic acid and acetoacetic ester has been proposed as a cost-effective and scalable route for industrialized production.[1][2] This method utilizes classical fine chemical engineering reactions, relatively low-cost raw materials, and mild reaction conditions, with high reported yields for each step.[1][2]
Troubleshooting Guides
Fungal Fermentation
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Ensure the culture medium has high levels of phosphate, ammonium, and calcium ions. Use glucose as the sole carbon source. A reported medium for "heavy oil" production (a precursor to this compound) by A. pullulans includes 50 g/L sucrose, 0.6 g/L peptone, 0.4 g/L yeast extract, 5 g/L K2HPO4, 0.4 g/L MgSO4·7H2O, and 1 g/L NaCl.[4][5] |
| Incorrect Fermentation Parameters | Optimize fermentation temperature and pH. For Aureobasidium species, a temperature range of 25-35°C is recommended.[4][5] Consider a two-stage pH fermentation: an initial phase at a higher pH to promote cell growth, followed by a shift to a lower pH to induce product formation. For example, cultivate at pH 7.0 for the first 48 hours, then shift to pH 3.0 for the remainder of the fermentation.[6] |
| Inadequate Aeration and Agitation | Ensure sufficient oxygen supply and mixing. For shake flask cultures, an agitation speed of 175-225 rpm is recommended.[5] For bioreactors, optimization of aeration and agitation rates is crucial to maintain cell health and productivity. |
Problem 2: High Levels of Byproduct Formation (e.g., (4R,6R)-4-hydroxy-6-pentyl-tetrahydro-2H-pyran-2-one)
| Potential Cause | Troubleshooting Step |
| Non-optimized Fermentation Conditions | Fine-tune the fermentation parameters as described above. Byproduct formation is often sensitive to pH and temperature. |
| Strain-specific Metabolism | Consider strain selection or genetic engineering of the production strain to favor the synthesis of this compound over the hydroxylated byproduct. |
| Inefficient Downstream Processing | Develop a robust purification protocol to separate this compound from related byproducts. |
Chemical Synthesis
Problem 1: Low Overall Yield in the 5-Step Synthesis from Hexanoic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete Reactions | Monitor each reaction step for completion using appropriate analytical techniques (e.g., TLC, GC-MS) before proceeding to the next step. Adjust reaction times and temperatures as needed. |
| Side Reactions | Ensure the use of pure, dry reagents and solvents to minimize side reactions. For instance, in the pyrocondensation step, maintaining a nitrogen atmosphere is critical. |
| Loss of Product During Work-up and Purification | Optimize extraction and distillation procedures to minimize product loss. Ensure the pH is carefully controlled during aqueous work-ups to prevent hydrolysis of the lactone. |
Problem 2: Difficulty in Achieving High Purity
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials or Intermediates | Improve the efficiency of each reaction step to ensure complete conversion. Enhance purification methods at each stage, such as recrystallization or column chromatography of intermediates. |
| Formation of Stereoisomers | For stereoselective synthesis, ensure the use of appropriate chiral catalysts and conditions. If a racemic mixture is formed, consider chiral resolution techniques, although this adds complexity and cost to the process. |
Quantitative Data Summary
| Synthesis Method | Key Parameters | Reported Yield/Purity | Reference |
| Fungal Fermentation (A. melanogenum) | Temperature: 25-35°C, Duration: 4-12 days | Crude Yield: up to 10.268 g/L | [4][5] |
| Fungal Fermentation (C. sinensis) | Submerged Fermentation | 2.98–3.77 mg/g | [1] |
| Chemical Synthesis (5-step) | Step 4 Yield (Hydrogenation) | 95% | [1][2] |
| Chemical Synthesis (5-step) | Step 5 Yield (Dehydration) | 92% | [1][2] |
| Natural Extraction | Hydrostatic Countercurrent Chromatography | >96% purity | [1] |
Experimental Protocols
Key Experiment: Fermentative Production of this compound using Aureobasidium pullulans
This protocol is a generalized procedure based on reported methods. Optimization will be required for specific strains and equipment.
-
Pre-culture Preparation:
-
Inoculate a single colony of A. pullulans into a seed culture medium. A suitable medium may contain sucrose, peptone, yeast extract, K2HPO4, MgSO4·7H2O, and NaCl.
-
Incubate at 28-30°C with shaking at 200 rpm for 48 hours.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should be rich in phosphate, ammonium, and calcium ions, with glucose as the carbon source.
-
Maintain the fermentation at 28-32°C with adequate aeration and agitation.
-
For a two-stage pH approach, control the pH at 7.0 for the initial 48 hours of growth, then adjust and maintain the pH at 3.0 for the remainder of the fermentation (typically 5-10 days).
-
-
Extraction and Purification:
-
At the end of the fermentation, separate the mycelia from the broth by centrifugation or filtration.
-
Perform an alkaline hydrolysis of the supernatant.
-
Extract the this compound from the hydrolyzed broth using a suitable solvent such as ethyl acetate or hexane.
-
Further purify the extracted this compound by distillation under reduced pressure.
-
Key Experiment: 5-Step Chemical Synthesis of this compound
The following is an outline of the 5-step chemical synthesis process starting from hexanoic acid.
-
Step 1: Synthesis of Hexanoyl Ethyl Acetate:
-
React caproyl chloride (derived from hexanoic acid) with methyl acetoacetate in the presence of magnesium ethylate to form 2-ethanoyl-2-caproyl ethyl acetate.
-
Decompose this intermediate under alkaline conditions with ammonia to yield hexanoyl ethyl acetate.
-
-
Step 2: Pyrocondensation to form 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione:
-
Heat hexanoyl ethyl acetate in a nitrogen stream with sodium bicarbonate as a catalyst.
-
-
Step 3: De-caproylation to form 6-amyl-2H-pyran-2,4(3H)-dione:
-
Treat the product from Step 2 with sulfuric acid.
-
-
Step 4: Reduction to 3-hydroxy-delta-decalactone:
-
Step 5: Dehydration to this compound:
Visualizations
Caption: Challenges in Scaling Up this compound Synthesis.
References
- 1. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN102653531A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production | MDPI [mdpi.com]
- 4. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 5. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 6. Liamocins overproduction via the two-pH stage fermentation and anti-Aspergillus flavus activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
massoia lactone stability and degradation pathways
Welcome to the Technical Support Center for massoia lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the optimal storage conditions?
A1: this compound is generally stable under recommended storage conditions.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[2] Specific recommendations include storage at -20°C for powdered forms or -80°C when dissolved in a solvent.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, a δ-lactone, is hydrolysis of the ester bond. This reaction results in the opening of the lactone ring to form the corresponding hydroxy acid, 5-hydroxy-2-decenoic acid.[2][3] This process can be catalyzed by both acids and bases.[4]
Q3: What substances are known to be incompatible with this compound?
A3: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Contact with these substances can accelerate its degradation.
Q4: My this compound solution is precipitating in my aqueous cell culture medium. How can I resolve this?
A4: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture. Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Optimize Final DMSO Concentration: When diluting the stock solution into your aqueous medium, ensure the final DMSO concentration is low, typically below 0.5%, and ideally 0.1% or lower, to minimize cytotoxicity.[4] It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual decrease in solvent concentration can help prevent the compound from precipitating.[5]
-
Pre-warm the Medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[5]
-
Vortex Gently: Immediately after adding the compound to the medium, vortex the solution gently to ensure it is dispersed quickly and uniformly.[5]
Q5: I am observing inconsistent results in my biological assays with this compound. What could be the cause?
A5: Inconsistent results can stem from the precipitation of this compound in your assay medium, leading to a lower effective concentration.[5] Carefully inspect your assay plates or tubes for any signs of cloudiness or visible particles.[5] If you suspect precipitation, performing a solubility assessment in your specific assay medium is recommended. Another factor could be the interaction of the compound with components in the media, such as proteins.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
-
Possible Cause 1: pH of the Solution. this compound is susceptible to hydrolysis under both acidic and basic conditions. The pH of your solvent or buffer system could be promoting degradation.
-
Solution: Whenever possible, use neutral or slightly acidic buffers (pH 4-6) for your experiments. If you must work outside of this range, prepare fresh solutions immediately before use and minimize the time the compound is in the solution.
-
-
Possible Cause 2: Presence of Incompatible Substances. Contamination with strong acids, bases, or oxidizing agents will accelerate degradation.
-
Solution: Ensure all glassware is thoroughly cleaned and that all solvents and reagents are of high purity and free from contaminants.
-
-
Possible Cause 3: Inappropriate Storage of Stock Solutions. Storing stock solutions at room temperature or in direct light can lead to degradation over time.
-
Solution: Store stock solutions at -20°C or -80°C in airtight containers, protected from light.[2]
-
Issue 2: Difficulty Dissolving this compound
-
Possible Cause: this compound is a hydrophobic molecule with poor water solubility.
-
Solution 1: Use of Organic Solvents. this compound is soluble in oil, ethanol, propylene glycol, and triacetin.[2] For research purposes, solvents like DMSO and ethanol are commonly used to prepare stock solutions.
-
Solution 2: Sonication. If the compound is not readily dissolving, gentle sonication of the solution in an ultrasonic bath can aid in dissolution.
-
Solution 3: Gentle Warming. For some solvents, gentle warming (e.g., to 37°C) can increase the solubility of the compound. However, be cautious about potential degradation at elevated temperatures.
-
Stability and Degradation Data
Currently, specific quantitative kinetic data for the degradation of this compound under various stress conditions (e.g., pH, temperature, light) is not extensively available in the public domain. The toxicological profile of this compound concerning its formulation stability is also inadequately characterized.[6] However, based on the general chemistry of δ-lactones and available information, the following qualitative stability profile can be provided.
| Condition | Stability | Primary Degradation Pathway | Key Considerations |
| Neutral pH (6-7) | Generally Stable | Slow Hydrolysis | Long-term storage in aqueous solutions at neutral pH may still lead to some degree of hydrolysis. |
| Acidic pH (< 6) | Susceptible to Degradation | Acid-Catalyzed Hydrolysis | The rate of hydrolysis increases with decreasing pH. The reaction is reversible, but ring-opening is favored in aqueous solutions.[7] |
| Alkaline pH (> 7) | Unstable | Base-Catalyzed Hydrolysis | Hydrolysis is significantly accelerated at basic pH. This reaction is generally irreversible.[7] |
| Elevated Temperature | Susceptible to Degradation | Thermal Degradation/Accelerated Hydrolysis | Avoid high temperatures. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. |
| Light (UV/Visible) | Potentially Unstable | Photodegradation | As an α,β-unsaturated lactone, it may be susceptible to photochemical reactions. It is recommended to protect solutions from light. |
| Oxidative Stress | Potentially Susceptible | Oxidation | Avoid contact with strong oxidizing agents.[4] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in an airtight, light-protected vial.
-
-
Prepare Intermediate and Working Solutions:
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform serial dilutions of the high-concentration stock solution to achieve your desired final concentrations. It is recommended to perform dilutions in the final aqueous medium rather than preparing intermediate dilutions in organic solvents if possible, to minimize the final solvent concentration.
-
Immediately after each dilution step, gently vortex the solution to ensure homogeneity and minimize precipitation.
-
Use the freshly prepared working solutions for your experiments promptly.
-
-
Include Appropriate Controls:
-
Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Protocol 2: General Approach for a Forced Degradation Study of this compound
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC with UV or MS detection, should be developed and validated to separate and quantify this compound from its potential degradation products.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled, lower temperature (e.g., room temperature) due to the faster reaction rate, for defined periods.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven (e.g., 60°C).
-
Separately, incubate a solution of this compound at the same temperature.
-
Sample at defined time points for analysis.
-
-
Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Sample both the exposed and control solutions at defined time points for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
-
Visualizations
Caption: General hydrolysis and lactonization pathway of this compound.
Caption: A suggested workflow for conducting forced degradation studies on this compound.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. This compound|54814-64-1|MSDS [dcchemicals.com]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Massoia Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in Massoia lactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the chemical synthesis of this compound?
Low yields in chemical synthesis can arise from several factors, including incomplete reactions, side product formation, and degradation of the product. Specific issues to consider are the purity of reagents and solvents, catalyst activity, reaction temperature, and reaction time. For instance, many enantioselective syntheses are sensitive to air and moisture, necessitating an inert atmosphere.[1]
Q2: My chemical synthesis produced the intermediate 3-hydroxy-decalactone in high yield, but the final dehydration step to this compound is inefficient. What could be the problem?
The final acid-catalyzed dehydration of 3-hydroxy-decalactone is a critical step. Insufficient catalyst, suboptimal temperature, or inadequate removal of water can lead to low yields. Ensure an appropriate amount of a suitable acid catalyst, such as p-toluenesulfonic acid, is used. The reaction is typically performed under reflux with a Dean-Stark apparatus or by azeotropic distillation to effectively remove water and drive the equilibrium towards the product.[2]
Q3: We are using a fermentative approach with Aureobasidium melanogenum to produce this compound, but the titers are low. What are the key parameters to optimize?
For fermentative production of this compound, several factors in the culture conditions are critical. The composition of the fermentation medium, particularly the presence or absence of certain trace elements like calcium, can significantly impact the yield. It has been reported that calcium-deficient conditions can favor this compound production, while the presence of calcium may lead to the production of polymalic acid instead.[3][4] Optimizing pH and the carbon source are also crucial for maximizing yield.[5]
Q4: Can the choice of catalyst significantly impact the yield and enantioselectivity in asymmetric synthesis of this compound?
Absolutely. The choice of the chiral catalyst or ligand is a primary determinant of both yield and enantioselectivity.[1] Different catalytic systems, such as those based on ruthenium for asymmetric transfer hydrogenation or copper/nitroxyl catalysts for oxidative lactonization, will have different efficiencies and selectivities depending on the specific substrate and reaction conditions.[6][7] If you are experiencing low yield or enantiomeric excess, it is crucial to ensure you are using the optimal catalyst-ligand combination for your synthetic route.
Troubleshooting Guides
Chemical Synthesis
Issue 1: Low overall yield in multi-step synthesis.
-
Possible Cause: Accumulation of losses at each step. Even with high yields at each individual step, a lengthy synthetic route can result in a low overall yield.
-
Troubleshooting Steps:
-
Analyze Each Step: Carefully review the yield of each individual reaction in your synthesis. A patent for a five-step synthesis reports high yields at each stage (e.g., 95% for hydrogenation and 92% for the final dehydration), which can serve as a benchmark.[2]
-
Optimize Critical Steps: Identify the step with the lowest yield and focus on optimizing its parameters (temperature, catalyst loading, reaction time).
-
Purification Losses: Evaluate your purification methods. Significant loss of material can occur during chromatography or crystallization. Consider alternative purification techniques if necessary.
-
Issue 2: Formation of significant byproducts.
-
Possible Cause: Incorrect reaction conditions or reactive intermediates leading to side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure precise temperature control, as deviations can promote side reactions.
-
Order of Addition: The order in which reagents are added can be critical. Follow the established protocol carefully.
-
Inert Atmosphere: For sensitive reagents, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted reactions.[1]
-
Biotechnological Production
Issue: Low titers of this compound in fungal fermentation.
-
Possible Cause: Suboptimal culture conditions or strain performance.
-
Troubleshooting Steps:
-
Media Composition: As reported for Aureobasidium pullulans, the composition of the culture medium is crucial. Experiment with different carbon and nitrogen sources. Critically, evaluate the impact of trace minerals; for instance, a calcium-deficient medium has been shown to enhance this compound production in some strains.[3][4]
-
pH and Aeration: Optimize the pH of the culture medium and the aeration rate of your bioreactor. These parameters significantly influence microbial growth and metabolite production.
-
Strain Selection: The choice of microbial strain is paramount. Different species and even different strains of the same species can have vastly different production capabilities. For example, Cordyceps sinensis mycelium has been documented to produce this compound.[5] Consider screening different strains if possible.
-
Extraction Efficiency: Evaluate your method for extracting this compound from the fermentation broth. Inefficient extraction can lead to an underestimation of the actual yield.
-
Quantitative Data Summary
| Synthesis Method | Key Intermediate/Strain | Reported Yield | Reference |
| Chemical Synthesis (Five-Step) | 3-hydroxy-decalactone | 95% (hydrogenation step) | [2] |
| Chemical Synthesis (Five-Step) | This compound | 92% (dehydration step) | [2] |
| Fermentation | Cordyceps sinensis (Cs-4) | 2.98–3.77 mg/g | [5] |
| Fermentation | Aureobasidium melanogenum W5-2 | up to 10.268 g/L | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (Based on CN102653531B)
This protocol outlines the final two steps of a five-step synthesis route.
Step 4: Hydrogenation of 3-oxo-decalactone to 3-hydroxy-decalactone
-
In a suitable reaction vessel, dissolve the 3-oxo-decalactone intermediate in ethyl acetate.
-
Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Raney Nickel).
-
Pressurize the vessel with hydrogen gas to the recommended pressure.
-
Maintain the reaction at a controlled temperature with stirring until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture, filter off the catalyst, and reclaim the ethyl acetate to obtain 3-hydroxy-decalactone. A reported yield for this step is 95%.[2]
Step 5: Dehydration of 3-hydroxy-decalactone to this compound
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 3-hydroxy-decalactone from the previous step in benzene or cyclohexane.[2]
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 25g for 500g of reactant in 1L of benzene).[2]
-
Reflux the mixture, continuously removing the water that is formed via the Dean-Stark trap.
-
Continue the reaction until no more water is collected (approximately 5-6 hours).[2]
-
Cool the reaction mixture, wash to remove the acid catalyst, and reclaim the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound. A reported yield for this step is 92%.[2]
Protocol 2: Fermentative Production of this compound with Aureobasidium melanogenum
-
Prepare a suitable culture medium. A key consideration is the mineral composition, with a calcium-deficient medium being potentially beneficial.[3][4]
-
Inoculate the sterile medium with a culture of Aureobasidium melanogenum.
-
Incubate the culture in a bioreactor with controlled temperature, pH, and aeration for a specified period (e.g., 7 days).[4]
-
After the fermentation period, harvest the culture broth.
-
The this compound can be purified from the fermentation product. This may involve steps such as alkaline hydrolysis followed by solvent extraction or distillation.[4]
Visualizations
Caption: A five-step chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yields in chemical synthesis.
Caption: Workflow for the fermentative production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. US20230365915A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 4. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Lactone synthesis [organic-chemistry.org]
- 7. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Matrix Effects in GC-MS Analysis of Massoia Lactone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of massoia lactone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis?
A1: In GC-MS, matrix effects refer to the alteration of an analyte's signal (peak area or height) due to the presence of other co-extracted components from the sample matrix. Unlike in LC-MS where signal suppression is more common, GC-MS analysis is often subject to a phenomenon called matrix-induced signal enhancement.[1] This occurs when non-volatile or semi-volatile matrix components coat active sites (areas prone to undesirable interactions) within the GC inlet liner and the front of the column.[2] These matrix components effectively shield the analyte, like this compound, from thermal degradation or adsorption, leading to a more efficient transfer to the column and resulting in a stronger signal compared to a standard prepared in a clean solvent.[1][2][3]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A2: this compound, a key aroma compound found in various natural products like essential oils and wines, is often analyzed in complex sample types.[4][5][6] Matrices such as food, beverages, and biological fluids contain a high concentration of endogenous compounds like sugars, lipids, and pigments.[4][7] During sample preparation, these compounds can be co-extracted with the this compound. When this complex mixture is injected into the GC-MS, the non-volatile components can cause the signal enhancement effect, potentially leading to an overestimation of the this compound concentration if not properly accounted for.[2][8]
Q3: How can I quantitatively determine if my this compound analysis is impacted by matrix effects?
A3: You can quantify the extent of matrix effects by comparing the signal response of this compound in a matrix-based standard versus a solvent-based standard.[9][10] This is calculated by spiking a known concentration of this compound into a blank matrix extract (that has undergone the full sample preparation procedure) and comparing its peak area to that of a standard in pure solvent at the same concentration.[9]
The Matrix Effect (ME) percentage is calculated using the following formula: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100 [10]
Q4: What do the results of the Matrix Effect (ME) calculation indicate?
A4: The calculated ME percentage helps you understand the impact of your sample matrix on the analysis. The results can be interpreted as follows:
| ME (%) Value | Interpretation | Implication for this compound Quantification |
| ME > 115-120% | Strong Signal Enhancement | Significant overestimation of the analyte concentration.[8] |
| 85-115% | Negligible or Minor Matrix Effect | The matrix has little impact; solvent-based calibration may be acceptable.[8] |
| ME < 85% | Signal Suppression | Underestimation of the analyte concentration (less common in GC-MS but possible).[8] |
Section 2: Troubleshooting Guide
Issue: My quantitative results for this compound are inconsistent and seem unexpectedly high in my samples.
Q: Why am I getting artificially high concentrations of this compound in my food/beverage samples compared to my solvent calibration curve?
A: This is a classic sign of the matrix-induced enhancement effect.[1][2] Co-extracted matrix components are likely protecting the this compound from degradation or adsorption in the hot GC inlet, leading to a larger peak area for the same concentration.[2][3] A calibration curve made from standards in pure solvent does not experience this protection, resulting in a lower response and, consequently, the calculation of an erroneously high concentration in your samples.
Solution Workflow:
The following workflow can help you diagnose and mitigate this issue.
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Section 3: Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To accurately calculate the percentage of signal enhancement or suppression for this compound in a specific sample matrix.
Methodology:
-
Prepare Solvent Standard (Solution A): Prepare a standard of this compound in a clean solvent (e.g., acetone or ethyl acetate) at a concentration relevant to your expected sample concentrations (e.g., 50 µg/L).
-
Prepare Blank Matrix Extract (Solution B): Select a sample of the matrix that is free of this compound. Process this blank matrix through your entire sample preparation procedure (extraction, cleanup, concentration). The final extract is your "Solution B".
-
Prepare Spiked Matrix Standard (Solution C): Take an aliquot of the Blank Matrix Extract (Solution B) and spike it with the this compound stock solution to achieve the exact same final concentration as the Solvent Standard (Solution A).
-
GC-MS Analysis: Inject all three solutions (A, B, and C) into the GC-MS under the same conditions. Ensure Solution B shows no peak for this compound.
-
Calculation: Use the peak area from Solution A (Solvent) and Solution C (Spiked Matrix) to calculate the ME (%) as described previously.
Protocol 2: Implementing Matrix-Matched Calibration
Objective: To create a reliable calibration curve that compensates for matrix-induced signal enhancement, ensuring accurate quantification of this compound.
Methodology Workflow:
Caption: Experimental workflow for creating a matrix-matched calibration curve.
Section 4: Summary of Mitigation Strategies
When faced with significant matrix effects, several strategies can be employed. The choice depends on the severity of the effect, sample throughput needs, and available resources.
| Strategy | Principle | Pros | Cons |
| Improved Sample Cleanup | Removes interfering matrix components before injection.[1][11] | Reduces matrix effects, protects the GC-MS system. | Can be time-consuming, may lead to analyte loss, requires method development. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract, ensuring both standards and samples experience the same matrix effect.[1][3] | Highly effective at compensating for enhancement/suppression, widely accepted. | Requires a representative blank matrix, can be labor-intensive if analyzing many different matrix types.[12] |
| Analyte Protectants (APs) | Co-injecting "protective" compounds that have a higher affinity for active sites in the GC system, thus shielding the analyte.[3][13] | Can equalize the response between solvent and matrix, improving accuracy with solvent calibration.[3] | Requires screening for effective APs, may introduce interferences if not chosen carefully.[13] |
| Standard Addition | Adding known amounts of standard directly to aliquots of the sample.[14] | Very accurate as it accounts for the specific matrix of each sample. | Low throughput, requires more sample volume, can be complex for routine analysis. |
| Stable Isotope Dilution | Using a stable isotope-labeled version of this compound as an internal standard. | Considered the gold standard; effectively corrects for both matrix effects and sample prep variability. | Labeled standards can be very expensive or not commercially available.[1] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. ives-openscience.eu [ives-openscience.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. welch-us.com [welch-us.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. Accounting for Matrix Effects - Page 2 - Chromatography Forum [chromforum.org]
- 12. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accounting for Matrix Effects - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Massoia Lactone Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the solubility of massoia lactone in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for bioassays?
This compound ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one) is a naturally occurring organic compound with a characteristic coconut-like aroma. It is recognized for its potential biological activities, including antimicrobial and immunomodulatory effects.[1] The primary challenge for its use in aqueous bioassays is its hydrophobic nature, making it insoluble in water but soluble in organic solvents and fats.[2][3] This poor water solubility can lead to precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the common methods to improve the solubility of this compound for in vitro studies?
To overcome the solubility issues of this compound in aqueous media, several methods can be employed:
-
Co-solvents: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common approach. A concentrated stock solution of this compound is prepared in the organic solvent and then diluted to the final concentration in the aqueous assay medium.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced water solubility.
-
Nanoemulsions: Formulating this compound into a nanoemulsion can significantly improve its dispersibility and stability in aqueous solutions.[4][5]
Q3: What is the recommended final concentration of DMSO in cell culture assays to avoid toxicity?
The final concentration of DMSO should be kept as low as possible to minimize its toxic effects on cells. While the tolerance can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines in short-term assays.[6][7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the test compound) in your experiments to account for any solvent-induced effects.[7][9]
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous media. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Reduce the final concentration: The desired final concentration of this compound might be above its solubility limit in the final solvent mixture. Try testing a lower concentration.
-
Increase the co-solvent concentration: If cell line tolerance permits, slightly increasing the final DMSO concentration might help keep the compound in solution.
-
Pre-warm the media: Gently warming the assay media to 37°C before adding the stock solution can sometimes improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual decrease in the organic solvent concentration can help prevent the compound from crashing out of solution.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the stock solution to the aqueous medium.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][3] |
| Ethanol | Soluble | [2] |
| Fats/Oils | Soluble | [2] |
| Most Organic Solvents | Soluble | [3] |
Table 2: General Guidelines for Co-Solvent Concentrations in Cell-Based Assays
| Co-solvent | Recommended Final Concentration | Notes | Reference |
| DMSO | ≤ 0.5% (v/v) | Can exhibit cellular toxicity at higher concentrations. Always include a vehicle control. | [6][7][8] |
| Ethanol | ≤ 0.5% (v/v) | Generally less toxic than DMSO at lower concentrations. A vehicle control is essential. | [7] |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
Objective: To prepare a stock solution of this compound in DMSO and dilute it for use in a cell-based bioassay.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 100 mM): a. Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution. c. Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Brief sonication in a water bath can aid dissolution. d. Visually inspect the solution to ensure there are no visible particulates.
-
Working Solution Preparation: a. Pre-warm the cell culture medium to 37°C. b. To minimize precipitation, you can pre-spike the medium with DMSO to a concentration close to the final desired concentration (e.g., if the final is 0.1%, add DMSO to the media to make it 0.09% first). c. Add the required volume of the this compound stock solution to the pre-warmed medium while vortexing or gently mixing to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed the tolerated level for your specific cell line. d. Use the working solution immediately.
Protocol 2: Preparation of this compound Nanoemulsion
Objective: To prepare a stable, food-grade nanoemulsion of this compound for improved aqueous dispersibility. This protocol is adapted from a published study.[5]
Materials:
-
This compound
-
Tween-80
-
Span-80
-
Distilled water
-
Magnetic stirrer
-
Ultrasonic generator
Procedure:
-
Mixture Preparation: a. In a sterile container, mix 560.0 µL of Tween-80, 240.0 µL of Span-80, and 200.0 µL of this compound.[5]
-
Titration: a. Place the mixture on a magnetic stirrer and stir continuously at approximately 750 rotations per minute. b. Titrate 9.0 mL of distilled water into the mixture at a rate of about 2 drops per second for 20 minutes.[5]
-
Ultrasonication: a. Treat the resulting emulsion with an ultrasonic generator (e.g., 180 W and 22 KHz) for 5 minutes to form the nanoemulsion.[5]
-
Characterization (Optional but Recommended): a. Analyze the particle size and polydispersity index (PDI) to ensure the formation of a stable nanoemulsion with a small droplet size.
Visualizations
Antifungal Mechanism of this compound
The antifungal activity of this compound involves multiple mechanisms that lead to fungal cell death.
Caption: Antifungal mechanism of this compound.
Experimental Workflow for Solubilizing this compound
This workflow outlines the decision-making process for preparing this compound for bioassays.
Caption: Workflow for solubilizing this compound.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. This compound | C10H16O2 | CID 642793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ingredientsnetwork.com [ingredientsnetwork.com]
- 4. Making of this compound-Loaded and Food-Grade Nanoemulsions and Their Bioactivities against a Pathogenic Yeast [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Massoia Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of massoia lactone.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in synthetic this compound?
A1: Impurities in synthetic this compound can arise from several sources, depending on the synthetic route employed. Common sources include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.
-
Side-Reaction Byproducts: Competing or undesired chemical reactions can generate structural isomers, oligomers, or other related compounds. For instance, in ring-closing metathesis (RCM), dimer or oligomer formation can occur.
-
Homologs: Natural massoia bark oil contains C10, C12, and C14 lactone homologs.[1][2] If starting materials derived from natural sources are used, these homologs may be present as impurities.
-
Reagent-Derived Impurities: Impurities present in solvents, catalysts, or reagents can be introduced into the reaction mixture.
-
Degradation Products: The desired product, this compound, may degrade under certain conditions (e.g., high temperatures or presence of acid/base), leading to the formation of impurities.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of this compound and its impurities.[1] It allows for the separation of volatile compounds and their identification based on their mass spectra. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
Q3: What are the key differences in impurity profiles between the main synthetic routes to this compound?
A3: The impurity profile is highly dependent on the synthetic strategy:
-
Multi-Step Synthesis from Acyclic Precursors (e.g., from hexanoic acid and acetoacetic ester): Impurities are often intermediates from incomplete reactions at each of the five steps or byproducts of condensation and cyclization reactions.[3][4]
-
Intramolecular Heck Reaction: Potential impurities include regioisomers from the cyclization step and products of side reactions like double bond isomerization. The choice of catalyst and reaction conditions is crucial to minimize these.
-
Ring-Closing Metathesis (RCM): The most common impurities are dimers or oligomers formed through intermolecular reactions. Catalyst-related residues (e.g., ruthenium complexes) can also be present in the crude product.
Troubleshooting Guides
Guide 1: Low Yield and Purity in the Five-Step Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Acylation) | Incomplete reaction due to moisture or inactive Grignard reagent. | Ensure all glassware is thoroughly dried. Use freshly prepared Grignard reagent or titrate to determine its exact concentration. |
| Formation of multiple products in Step 2 (Condensation) | Side reactions due to incorrect temperature control. | Maintain the reaction temperature strictly as specified in the protocol. Monitor the reaction progress using TLC or GC to avoid over-reaction. |
| Incomplete cyclization in Step 3 (Lactonization) | Insufficient acid catalyst or water not being effectively removed. | Use a Dean-Stark apparatus to effectively remove water. Ensure the catalytic amount of p-toluenesulfonic acid is adequate. |
| Low purity after final distillation | Co-distillation of impurities with similar boiling points. | Perform a fractional distillation under high vacuum. Alternatively, use column chromatography for purification before distillation. |
Guide 2: Impurity Issues in Ring-Closing Metathesis (RCM)
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of a high molecular weight peak (dimer/oligomer) in GC-MS | High concentration of the diene precursor favors intermolecular reactions. | Perform the RCM reaction under high dilution conditions (typically <0.05 M). Use a syringe pump for the slow addition of the substrate to the catalyst solution. |
| Low or no conversion | Catalyst deactivation by impurities in the solvent or substrate. | Use freshly distilled and degassed solvents. Purify the diene precursor by column chromatography before the RCM step. |
| Formation of isomeric products | Isomerization of the double bond by the ruthenium catalyst. | Use a catalyst known for lower isomerization activity (e.g., Grubbs second-generation catalyst). Minimize reaction time and temperature. |
| Residual ruthenium in the final product | Incomplete removal of the catalyst after the reaction. | Treat the reaction mixture with a ruthenium scavenger (e.g., triphenylphosphine oxide or activated carbon) followed by filtration through a pad of silica gel. |
Guide 3: Purification Challenges
| Observed Problem | Potential Cause | Recommended Solution |
| Co-elution of C10, C12, and C14 homologs during column chromatography | Insufficient resolution of the chromatographic system. | Use a high-resolution separation technique like hydrostatic countercurrent chromatography.[1][2] Optimize the solvent system for your column chromatography to improve separation. |
| Presence of benzyl benzoate in the purified product | Benzyl benzoate is a known component of natural massoia oil and may be carried through the synthesis if natural precursors are used. | Fractional distillation can be effective in separating this compound from benzyl benzoate due to their different boiling points. |
| Product degradation during purification | This compound can be sensitive to acidic or basic conditions, and prolonged heating. | Avoid harsh pH conditions during workup and purification. Use vacuum distillation at the lowest possible temperature. |
Quantitative Data Summary
The following table summarizes typical yields and purity for different synthetic and purification methods for this compound.
| Method | Key Steps | Reported Yield | Achievable Purity | Reference |
| Five-Step Synthesis | Acylation, Condensation, Decarboxylation, Reduction, Lactonization | ~55-65% (overall) | >95% (after distillation) | [3][4] |
| Ring-Closing Metathesis | Esterification, RCM | Varies (typically 60-80% for RCM step) | >98% (after chromatography) | Adapted from[5] |
| Purification by Hydrostatic Countercurrent Chromatography | One-step separation from crude oil | >90% recovery | >96% | [1][2] |
Experimental Protocols
Protocol 1: Five-Step Synthesis of this compound
This protocol is adapted from the patent CN102653531B.[4]
Step 1: Synthesis of Hexanoyl Ethyl Acetate
-
To a stirred solution of ethyl acetoacetate in an appropriate solvent, add magnesium ethoxide.
-
Heat the mixture to reflux and slowly add caproyl chloride.
-
After the addition is complete, cool the reaction mixture and quench with dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
Purify by vacuum distillation to obtain hexanoyl ethyl acetate. Yield: ~80-85%
Step 2: Synthesis of 3-Caproyl-6-pentyl-2H-pyran-2,4(3H)-dione
-
Heat hexanoyl ethyl acetate with a catalytic amount of sodium bicarbonate under a nitrogen atmosphere.
-
Maintain the reaction at high temperature (e.g., 220°C) for several hours.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with a small amount of cold methanol. Yield: ~85%
Step 3: Synthesis of 6-Pentyl-2H-pyran-2,4(3H)-dione
-
Treat the product from Step 2 with a mixture of sulfuric acid and water.
-
Heat the mixture for a short period, then cool and pour onto ice.
-
Extract the product with an organic solvent, wash, and dry.
-
Remove the solvent under reduced pressure. The crude product is often used directly in the next step. Yield: ~85%
Step 4: Synthesis of 3-Hydroxy-6-pentyl-tetrahydropyran-2-one
-
Dissolve the product from Step 3 in a suitable solvent (e.g., ethyl acetate).
-
Add a hydrogenation catalyst (e.g., Raney Nickel).
-
Hydrogenate the mixture under pressure until hydrogen uptake ceases.
-
Filter off the catalyst and concentrate the filtrate to obtain the product. Yield: ~95%
Step 5: Synthesis of this compound (6-Pentyl-5,6-dihydro-2H-pyran-2-one)
-
Dissolve the product from Step 4 in a solvent such as benzene or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
After the reaction is complete, wash the organic layer, dry, and concentrate.
-
Purify the final product by vacuum distillation. Yield: ~92%
Protocol 2: Synthesis of this compound via Ring-Closing Metathesis (RCM)
This protocol is a conceptual adaptation based on similar syntheses of unsaturated lactones.[5]
-
Esterification: React 1-octen-3-ol with acrylic acid or acryloyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the diene precursor, oct-1-en-3-yl acrylate. Purify the diene by column chromatography.
-
Ring-Closing Metathesis:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the Grubbs second-generation catalyst (e.g., 1-2 mol%) in degassed dichloromethane.
-
Prepare a solution of the purified diene from the previous step in degassed dichloromethane.
-
Using a syringe pump, add the diene solution to the catalyst solution over several hours with stirring at reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to yield this compound.
-
Visualizations
Caption: Five-step synthesis of this compound.
Caption: RCM synthesis and purification workflow.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102653531A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. CN102653531B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Massoia Lactone Bioactivity Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting consistent and reliable bioactivity testing of Massoia lactone. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a naturally occurring delta-lactone, with the C-10 homolog being the most common, derived from the bark of the Cryptocarya massoy tree.[1][2] It is recognized for its sweet, coconut-like aroma and has demonstrated a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Q2: What are the main challenges in testing the bioactivity of this compound?
The primary challenges include its limited solubility in aqueous media, potential for volatility, and the inherent variability of natural product extracts.[3] Inconsistent results can also arise from variations in experimental protocols, cell line differences, and the specific endpoint being measured.
Q3: How should I prepare this compound for in vitro assays?
Due to its insolubility in water, this compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution.[3] It is crucial to use a minimal amount of solvent and to include a vehicle control (media with the same concentration of solvent) in all experiments to account for any solvent-induced effects.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.
Cytotoxicity Testing using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in a suitable solvent (e.g., DMSO). Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
| Issue | Possible Cause | Solution |
| High background in "no cell" controls | Direct reduction of MTT by this compound or media components. | Include a "reagent blank" (media + this compound + MTT, no cells) and subtract this background from all readings. Consider using a phenol red-free medium.[3] |
| Inconsistent readings across replicate wells | Uneven cell seeding, incomplete formazan solubilization, or "edge effects". | Ensure a single-cell suspension before seeding. After adding the solubilization solution, mix thoroughly by pipetting or shaking. Avoid using the outer wells of the plate.[3] |
| Low absorbance readings | Cell number too low, insufficient incubation time with MTT, or cell death due to compound toxicity. | Optimize cell seeding density. Increase MTT incubation time. Confirm cell death with a secondary assay (e.g., trypan blue exclusion). |
| Results not consistent with other viability assays | This compound may interfere with cellular metabolic activity without causing cell death, or it may induce a stress response that initially increases metabolic activity. | Use an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or ATP content (e.g., CellTiter-Glo®).[3] |
| Compound | Cell Line | IC50 (µM) |
| (-)-Massoialactone | HL-60 | 26 |
| Analog 4a | HL-60 | 22 |
Data adapted from studies on the antiproliferative activity of this compound and its analogues.[6]
Antimicrobial and Anti-biofilm Testing
The broth microdilution method is commonly used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The crystal violet assay is a simple method for quantifying biofilm formation.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Biofilm Formation: Grow microbial cultures in a 96-well plate in the presence of sub-MIC concentrations of this compound to assess inhibition of biofilm formation, or in the absence of the compound to assess eradication of pre-formed biofilms.
-
Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[7]
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[7]
-
Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 590 nm.
| Issue | Possible Cause | Solution |
| Precipitation of this compound in media | Poor solubility of the compound in aqueous-based broth. | Increase the concentration of the co-solvent (e.g., DMSO) in the initial stock solution, but ensure the final solvent concentration in the assay does not affect microbial growth. Consider using a surfactant like Tween 80 at a low, non-inhibitory concentration. |
| Inconsistent biofilm formation | Variation in microbial adhesion, media composition, or incubation conditions. | Use microplates specifically treated for cell culture to promote consistent adhesion. Ensure media is well-mixed and incubation conditions (temperature, humidity, and agitation) are stable. |
| High background staining in control wells | Incomplete removal of planktonic cells or non-specific binding of crystal violet. | Optimize the washing steps with gentle but thorough rinsing. Ensure the crystal violet solution is filtered to remove any precipitates. |
| Difficulty in eradicating mature biofilms | The extracellular polymeric substance (EPS) matrix of mature biofilms can be difficult to penetrate. | Consider combination treatments with enzymes that can degrade the EPS matrix or use physical disruption methods (e.g., sonication) in conjunction with this compound treatment. |
| Microorganism | Biofilm Stage | MBIC50 / MBEC50 (% v/v) |
| Candida albicans | Formation | 0.026 (IC50) |
| Oral Polymicrobial Biofilm | Mature | 0.25 |
Data adapted from various studies on the anti-biofilm effects of C-10 this compound.[8]
Immunomodulatory Activity: Macrophage Phagocytosis Assay
This assay assesses the effect of this compound on the phagocytic activity of macrophages, a key function of the innate immune system.[9][10][11]
-
Macrophage Seeding: Seed macrophages (e.g., RAW 264.7 cell line or primary macrophages) in a multi-well plate and allow them to adhere.[9][10]
-
Compound Treatment: Treat the macrophages with non-toxic concentrations of this compound for a specified period.
-
Addition of Phagocytic Targets: Add fluorescently labeled particles (e.g., latex beads, zymosan, or pHrodo™ E. coli BioParticles™) to the wells.
-
Phagocytosis: Incubate for a period to allow for phagocytosis to occur.
-
Quenching/Washing: Remove non-ingested particles by washing or by adding a quenching agent for extracellular fluorescence.
-
Quantification: Quantify the uptake of fluorescent particles by the macrophages using a fluorescence microplate reader, flow cytometry, or fluorescence microscopy.
| Issue | Possible Cause | Solution |
| Low phagocytic activity in control cells | Macrophages are not sufficiently activated or are in poor health. | Ensure cells are properly maintained and not over-confluent. Consider pre-stimulating with a low dose of an activating agent like LPS if appropriate for the experimental design. |
| High background fluorescence | Incomplete removal or quenching of extracellular fluorescent particles. | Optimize the number and stringency of washing steps. Ensure the quenching agent is effective and used at the correct concentration. |
| Cell detachment during washing | Adhesion of macrophages is weak, or washing is too vigorous. | Use cell culture-treated plates to enhance adhesion. Perform washing steps gently, for example, by adding and removing buffer from the side of the well. |
| This compound cytotoxicity affecting results | The concentrations of this compound used are toxic to the macrophages. | Perform a cytotoxicity assay (e.g., MTT) concurrently to ensure that the concentrations used in the phagocytosis assay are non-toxic. |
| Treatment | Concentration | Phagocytic Index |
| Massoia Bark Infusion | 40 µg/mL | 70.51 ± 1.11 |
| Control | - | 5.60 ± 1.36 |
Data adapted from a study on the effect of Massoia bark infusion on macrophage phagocytic activity.[12]
Signaling Pathways and Experimental Workflows
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the bioactivity assays described above.
Postulated Signaling Pathways
While specific signaling pathways modulated by this compound are still under investigation, its known bioactivities suggest potential interactions with key cellular pathways such as those involved in inflammation and apoptosis.
This compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
The cytotoxic effects of this compound may be mediated through the induction of apoptosis, potentially via the intrinsic (mitochondrial) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Effect of Massoia (Massoia aromatica Becc.) Bark on the Phagocytic Activity of Wistar Rat Macrophages [mdpi.com]
Technical Support Center: Optimizing Massoia Lactone Production from Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Massoia Lactone from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: Several fungal species have been identified as producers of this compound. Notable species include Aureobasidium melanogenum, various Trichoderma species, Cordyceps sinensis, and the endophytic fungus Kabatiella caulivora.[1][2][3][4] Aureobasidium species, in particular, are often cited for their potential for high-yield production.[5][6]
Q2: What is the general biosynthetic pathway for this compound in fungi?
A2: In fungi like Aureobasidium melanogenum, this compound is typically derived from the hydrolysis of complex secondary metabolites called liamocins.[7] These liamocins are composed of a polyol headgroup (like mannitol or arabitol) esterified with multiple molecules of 3,5-dihydroxydecanoic acid. Under acidic conditions, this hydroxy fatty acid can cyclize to form C-10 this compound.[7] The biosynthesis originates from fatty acid metabolism.
Q3: What are the key factors influencing the yield of this compound?
A3: The primary factors affecting this compound yield include the fungal strain, culture medium composition (carbon and nitrogen sources, C:N ratio, and mineral content), and physical fermentation parameters such as pH, temperature, aeration, and agitation.[5][6][8]
Q4: How is this compound typically extracted and quantified from a fungal culture?
A4: this compound is commonly extracted from the fermentation broth using a solvent such as ethyl acetate.[9][10] Quantification is then performed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[9][11][12]
Troubleshooting Guide
Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fungal Strain | Ensure you are using a known this compound-producing strain. If possible, screen different isolates of the same species as production can be strain-specific. |
| Incorrect Medium Composition | - Carbon Source: Glucose, mannose, and xylose are effective carbon sources.[5][6] Ensure the initial concentration is adequate (e.g., 90-120 g/L for Aureobasidium).[5][6] - Nitrogen Source: Urea and ammonium sulfate are commonly used.[5][6] - C:N Ratio: A high carbon-to-nitrogen ratio generally favors secondary metabolite production.[8][13] Experiment with different C:N ratios to find the optimum for your strain. - Minerals: Ensure the medium contains essential minerals like phosphates, magnesium, and trace elements (e.g., Fe2+, Cu2+, Zn2+).[5][6] |
| Inappropriate Fermentation Parameters | - pH: The optimal pH for this compound production by Aureobasidium is typically between 5.5 and 6.5.[5][6] Monitor and control the pH throughout the fermentation. - Temperature: The optimal temperature range is generally 25°C to 32°C.[5][6] - Aeration & Agitation: These parameters are critical for oxygen supply and nutrient distribution. Insufficient aeration can limit growth and product formation. Start with moderate agitation (e.g., 200 rpm) and aeration (e.g., 1-1.5 vvm) and optimize for your specific bioreactor setup.[5] |
| Insufficient Fermentation Time | This compound is a secondary metabolite, and its production often begins in the stationary phase of fungal growth. Ensure the fermentation is run for a sufficient duration, which can be from 7 to 12 days.[5][6] |
| Product Degradation | Lactones can be susceptible to hydrolysis at high pH. Ensure the pH does not rise significantly during fermentation or extraction. |
Contamination Issues
| Problem | Identification | Solution |
| Bacterial Contamination | - Rapid drop in pH. - Cloudy or milky appearance of the culture broth. - Microscopic examination reveals bacterial cells.[14] | - Ensure strict aseptic techniques during inoculation and sampling. - Autoclave all media and equipment thoroughly. - Consider adding broad-spectrum antibiotics to the medium if the contamination is persistent and does not affect your fungal strain. |
| Fungal/Yeast Contamination | - Appearance of colonies with different morphology on agar plates. - Uncharacteristic odors or pigments in the culture. - Microscopic examination reveals different fungal or yeast structures.[15] | - Improve sterile techniques. - For persistent issues, consider using selective media for initial culture growth. - Thoroughly clean and sterilize the bioreactor and all associated tubing. |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low/No Massoia\nLactone Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStrain [label="Verify Fungal Strain", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMedia [label="Review Medium Composition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckParams [label="Assess Fermentation\nParameters (pH, Temp, etc.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTime [label="Evaluate Fermentation\nDuration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Systematically Optimize\nConditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contamination [label="Check for Contamination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sterilize [label="Improve Sterile Technique", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckStrain; CheckStrain -> CheckMedia [label="Strain OK"]; CheckMedia -> CheckParams [label="Medium OK"]; CheckParams -> CheckTime [label="Parameters OK"]; CheckTime -> Optimize [label="Time OK"];
Start -> Contamination; Contamination -> Sterilize [label="Contamination\nPresent"]; Sterilize -> Start [label="Re-run"];
CheckStrain -> Optimize [label="Incorrect\nStrain"]; CheckMedia -> Optimize [label="Incorrect\nMedium"]; CheckParams -> Optimize [label="Incorrect\nParameters"]; CheckTime -> Optimize [label="Incorrect\nDuration"]; Contamination -> CheckStrain [label="No Contamination"]; }
Experimental Protocols
Protocol 1: Batch Fermentation of Aureobasidium melanogenum
This protocol is a general guideline based on published methods and may require optimization for specific strains and equipment.[5][6]
-
Medium Preparation:
-
Prepare the fermentation medium containing (per liter): 90-120 g glucose, 5.0 g (NH₄)₂SO₄, 12.5 g KH₂PO₄, 1.0 g Na₂HPO₄, 2.5 g MgSO₄·7H₂O, and 0.25 g CaCl₂·2H₂O.
-
Add a trace element solution.
-
Adjust the initial pH to 5.5-6.0.
-
Sterilize the medium by autoclaving.
-
-
Inoculum Preparation:
-
Grow a seed culture of A. melanogenum in a suitable medium (e.g., YPD) for 48 hours at 30°C with shaking.
-
-
Fermentation:
-
Inoculate the sterile fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubate at 28-32°C with agitation (e.g., 200 rpm) and aeration (e.g., 1.5 vvm) for 7-10 days.
-
Monitor and control the pH to remain within the 5.5-6.5 range.
-
Protocol 2: Ethyl Acetate Extraction of this compound
-
Harvesting: At the end of the fermentation, separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Extraction:
-
To the culture supernatant, add an equal volume of ethyl acetate.
-
Mix vigorously for 15-30 minutes.
-
Separate the organic (ethyl acetate) and aqueous layers using a separatory funnel.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration:
-
Combine the ethyl acetate fractions.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 3: Quantification by HPLC-UV
This is a general method and may need adaptation based on available equipment and purity of the sample.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in methanol or acetonitrile at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the crude extract in methanol or acetonitrile to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 211 nm.[16]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the sample.
Data Presentation
Table 1: Comparative Yields of this compound from Different Fungal Species
| Fungal Species | Fermentation Type | Yield | Reference |
| Aureobasidium melanogenum (Engineered Strain) | Fed-batch | >10 g/L (crude) | [5][17] |
| Cordyceps sinensis (Cs-4) | Submerged | 2.98–3.77 mg/g | [18] |
| Aureobasidium pullulans | Batch | 39 mg/L (crude biosurfactant) | [3] |
| Aureobasidium melanogenum (Engineered Strain) | Two-pH stage | 70.86 g/L (liamocin, precursor) | |
| Aureobasidium pullulans | Batch | 14 mg/L | [19] |
Note: Yields can vary significantly based on the strain, fermentation conditions, and extraction methods.
References
- 1. WO2024227943A1 - Method for the production of lactones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 6. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. nrcs.usda.gov [nrcs.usda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. The Key to Unlocking Your Soil's Potential [iasoybeans.com]
- 14. ethanolproducer.com [ethanolproducer.com]
- 15. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2015128552A1 - Method for producing lactones from a strain of aureobasidium pullulans - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of Massoia Lactone Enantiomers
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chiral separation of Massoia lactone enantiomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound enantiomers?
The main difficulties in separating this compound enantiomers stem from their identical physical and chemical properties in an achiral environment. Key challenges include achieving adequate resolution (baseline separation), preventing peak co-elution, managing long run times, and overcoming issues with peak shape such as tailing or fronting. The selection of the appropriate chiral stationary phase (CSP) and the optimization of mobile phase composition are critical to surmounting these obstacles.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the chiral separation of a wide variety of compounds, including lactones.[1][2][3] Columns such as Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) and their immobilized versions (e.g., Chiralpak® IA, IB, IC) are excellent starting points for method development.[1][3] Cyclodextrin-based CSPs can also be effective for lactone separations, particularly in gas chromatography.
Q3: What are the typical mobile phases used for the HPLC separation of this compound?
For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier, typically an alcohol such as isopropanol or ethanol. The percentage of the alcohol modifier is a critical parameter to optimize for achieving the desired selectivity and resolution. In some cases, small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape, although for neutral molecules like this compound, additives may not be necessary and could even worsen the separation.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for this compound separation?
Yes, SFC is a powerful technique for chiral separations and is often considered a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase.[4][5] It frequently offers faster analysis times and higher efficiency. For lactones, SFC with polysaccharide-based CSPs and alcohol modifiers (e.g., methanol, ethanol) is a highly effective approach.[6]
Q5: Is Gas Chromatography (GC) a suitable method for the chiral separation of this compound?
Gas chromatography with a chiral stationary phase is a viable and often preferred method for the enantioselective analysis of volatile compounds like this compound. Cyclodextrin-based chiral capillary columns are commonly used for this purpose. The selection of the specific cyclodextrin derivative and the temperature program are crucial for achieving good separation.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient chiral recognition for this compound.
-
Solution: Screen a variety of CSPs, focusing on polysaccharide-based columns (amylose and cellulose derivatives) which are known to be effective for lactones.
-
-
Suboptimal Mobile Phase Composition (HPLC/SFC): The mobile phase composition is critical for achieving selectivity.
-
HPLC (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase. A lower concentration of the modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
SFC: Adjust the percentage of the alcohol co-solvent (e.g., methanol, ethanol).
-
-
Incorrect Temperature: Temperature can significantly affect the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lower temperatures often, but not always, improve resolution.
-
-
Inappropriate Flow Rate: A flow rate that is too high can lead to decreased resolution.
-
Solution: Reduce the flow rate. This generally allows for more interaction between the analytes and the CSP, improving separation, but be mindful that excessively low flow rates can lead to band broadening.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
-
Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
-
Solution: While less common for neutral compounds like this compound, the addition of a small amount of a modifier to the mobile phase can sometimes help. Ensure the column is properly conditioned.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
-
Peak Fronting:
-
Column Overload: This is a common cause of peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
-
Split Peaks:
-
Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can cause peak splitting.
-
Solution: Try back-flushing the column according to the manufacturer's instructions. Using a guard column is highly recommended to protect the analytical column.
-
-
Sample Preparation Issues: Incomplete dissolution of the sample or the presence of particulates can lead to split peaks.
-
Solution: Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection.
-
-
Data Presentation
Table 1: Comparative Data for Chiral Separation of Lactone Enantiomers
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Analyte | Retention Time (tR) (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| GC-MS | Hydrodex β-3P (Cyclodextrin) | Helium | (±)-δ-Decalactone | (R)-29.7, (S)-30.4 | 1.02 | 1.84 | [5] |
| GC-MS | Rt-βDEXcst (Cyclodextrin) | Hydrogen | γ- and δ-Lactones | Not Specified | Not Specified | Good Resolution | [7] |
| HPLC | Chiralpak® IA (Amylose derivative) | n-hexane/isopropanol (90/10, v/v) | Hydroxyflavanone | Not Specified | 1.24 | 5.66 | [1] |
| HPLC | Chiralpak® IA (Amylose derivative) | Methanol/Isopropanol (20/80, v/v) | Flavanones | Not Specified | 1.15 - 1.40 | 1.15 - 4.18 | [8] |
| SFC | Chiralpak® IC (Cellulose derivative) | CO2/Methanol (96/4, v/v) with 25mM IBA | Compound 9 (lactone-containing) | ~3.5 and ~4.0 | Not Specified | Baseline | [9] |
| SFC | Amylose-SA (Amylose derivative) | CO2/Ethanol (80/20, v/v) | trans-β-Lactam Ureas | Not Specified | >1.2 | >1.5 | [10] |
Note: Data for this compound is limited in publicly available literature. The table includes data for structurally similar lactones to provide representative separation parameters.
Experimental Protocols
Protocol 1: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) of Lactones
This protocol is adapted from a method for the quantitative analysis of lactone enantiomers in food matrices.[11]
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
For solid samples, a solvent extraction (e.g., Soxhlet) may be necessary.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Dissolve the residue in a known volume of an appropriate solvent (e.g., hexane) for GC analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Chiral Column: Rt-βDEXcst (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 2°C/min.
-
Ramp 2: Increase to 230°C at 10°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) of Lactones
This protocol is a general starting point for the method development of lactone enantiomer separation on a polysaccharide-based CSP.
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Chiral Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). This ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Vary the percentage of isopropanol in the mobile phase from 5% to 20% to find the optimal balance between resolution and analysis time.
-
Evaluate the effect of temperature by analyzing samples at 15°C, 25°C, and 40°C.
-
If resolution is still insufficient, screen other polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® IB.
-
Mandatory Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Troubleshooting Logic for Poor Chiral Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. HPLC and SFC enantioseparation of (±)-Corey lactone diol: Impact of the amylose tris-(3,5-dimethylphenylcarbamate) coating amount on chiral preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Evaluation of novel amylose and cellulose-based chiral stationary phases for the stereoisomer separation of flavanones by means of nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC [mdpi.com]
- 11. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation products of massoia lactone under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products of massoia lactone under various stress conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under hydrolytic conditions?
Under both acidic and alkaline conditions, this compound undergoes hydrolysis, which involves the opening of the δ-lactone ring. This reaction results in the formation of a single primary degradation product: (R)-5-hydroxy-2-decenoic acid.
Q2: What are the expected degradation products of this compound under oxidative stress?
While specific studies on the forced oxidation of this compound are limited, the presence of a double bond in its structure suggests that it is susceptible to oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, could potentially lead to the formation of epoxides at the double bond or other oxidative cleavage products. Researchers should be aware of the potential for multiple degradation products under these conditions.
Q3: How does this compound behave under thermal stress?
Q4: Is this compound susceptible to photolytic degradation?
As an α,β-unsaturated lactone, this compound contains a chromophore that can absorb UV radiation, making it potentially susceptible to photolytic degradation. Possible degradation pathways could involve isomerization of the double bond or cycloaddition reactions. The specific degradation products will depend on the wavelength of light and the solvent system used.
Troubleshooting Guides
Problem: Unexpected peaks are observed during HPLC analysis of a this compound sample subjected to acidic or alkaline stress.
-
Possible Cause: The primary degradation product, (R)-5-hydroxy-2-decenoic acid, has been formed.
-
Troubleshooting Steps:
-
Confirm the identity of the new peak by comparing its retention time with a standard of (R)-5-hydroxy-2-decenoic acid, if available.
-
Use LC-MS to determine the mass of the unexpected peak. The molecular weight of (R)-5-hydroxy-2-decenoic acid is 186.25 g/mol , which is 18.02 g/mol higher than that of this compound (168.23 g/mol ) due to the addition of a water molecule.
-
Adjust the HPLC method (e.g., gradient, mobile phase composition) to ensure adequate separation of this compound and its degradation product. A reversed-phase C18 column with a methanol-water gradient is often effective.[2]
-
Problem: Multiple degradation peaks appear after exposing this compound to an oxidizing agent.
-
Possible Cause: The double bond in the this compound structure is susceptible to oxidation, leading to various degradation products.
-
Troubleshooting Steps:
-
Employ a mass spectrometer (LC-MS) to identify the molecular weights of the various degradation products. This can provide clues about the nature of the oxidative modifications (e.g., addition of one or more oxygen atoms).
-
Consider using a milder oxidizing agent or reducing the reaction time and temperature to control the extent of degradation and simplify the resulting chromatogram.
-
Utilize a gradient HPLC method with a high-resolution column to achieve the best possible separation of the complex mixture of degradation products.
-
Problem: Loss of this compound is observed in a formulation stored at elevated temperatures, but no distinct degradation peaks are apparent.
-
Possible Cause: Thermal degradation may lead to volatile products or products that are not well-retained on the HPLC column under the current analytical method. Decarboxylation of the hydrolyzed form could produce gaseous CO2.
-
Troubleshooting Steps:
-
Employ a mass balance analysis to determine if the loss of the parent compound can be accounted for by observed and unobserved products.
-
Consider using a different analytical technique, such as gas chromatography (GC), to detect potential volatile degradation products.
-
Analyze the headspace of the thermally stressed sample using GC-MS to identify any volatile compounds that may have formed.
-
Data Presentation
Table 1: Summary of this compound Degradation Products under Stress Conditions
| Stress Condition | Primary Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Acidic Hydrolysis | (R)-5-hydroxy-2-decenoic acid | C₁₀H₁₈O₃ | 186.25 |
| Alkaline Hydrolysis | (R)-5-hydroxy-2-decenoic acid | C₁₀H₁₈O₃ | 186.25 |
| Oxidative (inferred) | Epoxides, cleavage products | Varies | Varies |
| Thermal (inferred) | Decarboxylation products | Varies | Vies |
| Photolytic (inferred) | Isomers, cycloadducts | Varies | Varies |
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidation of this compound
-
Prepare a solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for forced degradation studies of this compound.
References
Technical Support Center: Optimization of Culture Media for Massoia Lactone Producing Fungi
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of culture media for Massoia lactone-producing fungi, primarily focusing on Aureobasidium species.
Data Presentation: Optimizing Culture Conditions
The following tables summarize quantitative data on the influence of various culture parameters on the production of this compound and its precursors.
Table 1: Effect of Carbon Source on this compound Production by Aureobasidium melanogenum W5-2
| Carbon Source | Concentration (g/L) | Relative Yield (%) | Reference |
| Glucose | Not Specified | 100 | [1][2] |
| Mannose | Not Specified | ~100 | [1][2] |
| Xylose | Not Specified | ~80 | [1][2] |
| Glycerol | Not Specified | Lower than Xylose | [1][2] |
Table 2: Effect of pH on Liamocin (this compound Precursor) Production by Aureobasidium melanogenum
| pH Condition | Liamocin Yield (g/L) | Cultivation Time (h) | Reference |
| Constant pH 3.0 | < 10 | 168 | [3] |
| Constant pH 7.0 | ~20 | 168 | [3] |
| Two-stage: pH 7.0 (48h) then pH 3.0 | 36.51 ± 0.55 | 168 | [3] |
| Two-stage: pH 7.0 (48h) then pH 3.0 (Engineered Strain) | 70.86 ± 2.04 | 168 | [3] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Aureobasidium melanogenum for this compound Production
This protocol is based on methodologies reported for high-yield production of this compound precursors.[1][4]
1. Media Preparation:
-
Prepare the basal medium with the following components per liter of distilled water:
-
Carbon Source (e.g., Glucose): 60 g
-
Nitrogen Source (e.g., Urea): 2 g
-
KH₂PO₄: Varies (High phosphate is beneficial)
-
Na₂HPO₄: Varies (High phosphate is beneficial)
-
(NH₄)₂SO₄: Varies
-
MgSO₄·7H₂O: 0.8 g
-
CaCl₂·2H₂O: Varies (Presence can inhibit this compound production in favor of polymalic acid)[4][5]
-
Trace Element Solution: 1 mL (containing Fe²⁺, Cu²⁺, Zn²⁺, MoO₄²⁻)[5]
-
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Inoculate a seed culture flask containing a suitable growth medium (e.g., YPD broth) with a pure culture of A. melanogenum.
-
Incubate at 28-32°C on a rotary shaker at 150-200 rpm for 48-72 hours.[1]
3. Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-32°C for 7-10 days.[1]
-
Maintain aeration and agitation to ensure sufficient oxygen supply.
4. Extraction and Purification of this compound:
-
After fermentation, acidify the culture broth to a low pH to facilitate the conversion of liamocins to this compound.
-
Extract the acidified broth with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic phase under reduced pressure to obtain the crude extract.
-
Purify this compound from the crude extract using column chromatography or other suitable techniques.
Visualizations
Caption: A simplified workflow for the production and analysis of this compound.
Caption: Key signaling pathways in Aureobasidium regulating secondary metabolism.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fungal Growth | - Inadequate nutrient composition in the medium.- Suboptimal pH or temperature.- Poor quality inoculum. | - Review and optimize the concentrations of carbon and nitrogen sources.[7]- Ensure the pH is within the optimal range (around 6.0) and the temperature is maintained between 28-32°C.[1]- Use a fresh and actively growing seed culture for inoculation. |
| Good Growth but Low this compound Yield | - Presence of inhibitory substances (e.g., high calcium levels promoting polymalic acid).[4][5]- Suboptimal pH for secondary metabolite production (may differ from optimal growth pH).- Inadequate aeration, leading to oxygen limitation. | - If not essential for growth, consider reducing or eliminating calcium from the medium.[4][5]- Implement a two-stage pH strategy: an initial phase for biomass accumulation (e.g., pH 7.0) followed by a shift to a pH favoring production (e.g., pH 3.0).[3]- Increase agitation and/or aeration rate to ensure sufficient dissolved oxygen. |
| Inconsistent Batch-to-Batch Results | - Variability in media components (e.g., complex nitrogen sources like peptone or yeast extract).- Inconsistent inoculum size or age.- Fluctuations in fermentation parameters (pH, temperature). | - Use defined media components where possible to reduce variability.[7]- Standardize the inoculum preparation protocol, ensuring consistent cell density and physiological state.- Implement strict monitoring and control of pH and temperature throughout the fermentation process. |
| Foaming during Fermentation | - High protein content in the medium (e.g., from yeast extract or peptone).- High agitation rates. | - Add a sterile antifoaming agent at the beginning of the fermentation or as needed.- Optimize the agitation speed to balance oxygen transfer and foaming. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the culture medium for maximizing this compound production?
A1: While multiple factors are important, maintaining the optimal pH is crucial. For Aureobasidium melanogenum, a two-stage pH control, with an initial growth phase at a higher pH (e.g., 7.0) followed by a production phase at a lower pH (e.g., 3.0), has been shown to significantly increase the yield of liamocins, the precursors to this compound.[3]
Q2: Which carbon sources are most effective for this compound production?
A2: Glucose and mannose have been found to be highly effective carbon sources for this compound production in Aureobasidium melanogenum.[1][2] Xylose can also be utilized, though it may result in a slightly lower yield.[1][2]
Q3: How does the nitrogen source impact the yield?
A3: The choice and concentration of the nitrogen source are important. Urea has been successfully used as a nitrogen source in optimized media.[1][2] The optimal concentration should be determined experimentally for the specific fungal strain and other media components.
Q4: Is the presence of calcium in the medium beneficial for this compound production?
A4: No, for some Aureobasidium species, the presence of calcium can be detrimental to this compound production. It has been reported that in the presence of calcium, the fungus may shift its metabolism towards producing polymalic acid instead of the glycolipids that are precursors to this compound.[4][5] Therefore, a calcium-deficient medium is often preferred.
Q5: What is the typical fermentation time to achieve maximum yield?
A5: The optimal fermentation time can vary depending on the fungal strain and culture conditions. However, for Aureobasidium melanogenum, peak production is often observed between 7 to 10 days of cultivation.[1]
Q6: What are the ideal temperature and aeration conditions?
A6: A temperature range of 28°C to 32°C is generally optimal for the growth and production of this compound by Aureobasidium species.[1] Adequate aeration and agitation are necessary to maintain sufficient dissolved oxygen levels, which is critical for aerobic fungal metabolism and secondary metabolite synthesis.
Q7: How can I troubleshoot low yields despite seemingly optimal conditions?
A7: If you are experiencing low yields, consider the following:
-
Strain Viability: Ensure your fungal strain has not lost its productivity through repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks.
-
Trace Elements: The presence of trace elements like Fe²⁺, Cu²⁺, Zn²⁺, and MoO₄²⁻ can be critical.[5] Ensure they are included in your medium at appropriate concentrations.
-
Oxygen Transfer: In bioreactors, insufficient oxygen transfer can be a limiting factor. Evaluate and optimize your agitation and aeration rates.
-
Product Degradation: It's possible the product is degrading over time. Conduct a time-course study to identify the peak production day and harvest accordingly.
References
- 1. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 2. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 5. US20230365915A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]
- 6. The signaling pathways involved in metabolic regulation and stress responses of the yeast-like fungi Aureobasidium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DoE-based medium optimization for improved biosurfactant production with Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Massoia Lactone and Other Natural Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel and effective therapeutic agents. Natural products, with their vast structural diversity and varied mechanisms of action, represent a promising reservoir for the discovery of new antifungal leads. This guide provides an objective comparison of massoia lactone, a naturally occurring compound with potent antifungal properties, against other well-established natural antifungal agents: tea tree oil (and its active component, terpinen-4-ol), eugenol, and thymol. This analysis is supported by experimental data from peer-reviewed studies, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Efficacy of Natural Antifungal Agents
The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC values for this compound and other selected natural antifungal agents against various fungal species. It is important to note that direct comparisons of MIC values across different studies should be made with caution, as variations in experimental conditions (e.g., fungal strain, inoculum size, growth medium, and incubation time) can influence the results.
| Antifungal Agent | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| This compound | Candida albicans | 0.167 (IC50) | - | [1] |
| Candida albicans | 25 (MBIC50) | - | [2] | |
| Metschnikowia bicuspidate | 150 | 340 | [3] | |
| Aspergillus flavus | 100 | - | [4] | |
| Fusarium graminearum | 100 (complete inhibition) | - | [5][6] | |
| Tea Tree Oil | Candida albicans | 600 - 5000 | 1250 - 5000 | [2] |
| Trichophyton rubrum | 300 | 300 | [7] | |
| Trichophyton schoenleinii | 4000 | 4000 | [7] | |
| Terpinen-4-ol | Candida albicans | 2500 | 5000 | [8] |
| Eugenol | Candida albicans | 80 - 640 | - | [9] |
| Candida tropicalis | 400 - 800 | - | [10] | |
| Candida krusei | 200 - 400 | - | [10] | |
| Trichophyton rubrum | 64 - 512 | - | [11] | |
| Thymol | Candida albicans | 39 | - | [12][13] |
| Candida tropicalis | 78 | - | [12][13] | |
| Candida krusei | 39 | - | [12][13] |
IC50: Half maximal inhibitory concentration; MBIC50: Half maximal biofilm inhibitory concentration. Values have been converted to µg/mL for comparison where possible.
Mechanisms of Antifungal Action
This compound and the other compared natural agents exert their antifungal effects through various mechanisms, primarily targeting the fungal cell membrane and essential cellular processes.
This compound: The primary mechanism of action for this compound involves the disruption of the fungal cell membrane.[3][14][15] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[3][14][15] Studies have also shown that this compound can inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane, and induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3][14][15]
Tea Tree Oil (Terpinen-4-ol): The antifungal activity of tea tree oil is largely attributed to its main component, terpinen-4-ol.[7] Its mechanism involves altering the permeability of fungal cell membranes and inhibiting respiration.[16] This disruption of membrane integrity leads to the loss of essential intracellular materials and a failure to maintain cellular homeostasis.[16]
Eugenol: Eugenol, a phenolic compound, also targets the fungal cell membrane.[9][11] It is believed to inhibit the biosynthesis of ergosterol, leading to a compromised cell membrane structure and function.[9][11] Furthermore, eugenol can induce oxidative stress within fungal cells, contributing to its antifungal activity.[17]
Thymol: Thymol, another phenolic monoterpene, exerts its antifungal effect by binding to ergosterol in the fungal cell membrane.[13] This interaction disrupts the membrane's integrity, leading to increased permeability and cell death.[13]
Experimental Protocols
The determination of antifungal activity is conducted using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using RPMI-1640 medium (buffered with MOPS) to achieve a range of desired concentrations.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast. For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Include a positive control well (inoculum without the antifungal agent) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% or 90% reduction in turbidity) compared to the positive control. The endpoint can also be read spectrophotometrically.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a key antifungal signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified ergosterol biosynthesis pathway and points of inhibition by natural antifungals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - ProQuest [proquest.com]
- 16. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
A Comparative Analysis of Massoia Lactone Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary methods for producing Massoia lactone, a naturally occurring compound with significant applications in the flavor, fragrance, and pharmaceutical industries. The analysis covers traditional extraction, modern biotechnological approaches, and chemical synthesis, offering a detailed examination of their respective yields, purities, and scalability. Experimental protocols for key methodologies are provided, alongside visual representations of chemical and biological pathways to aid in understanding the intricacies of each production route.
At a Glance: Comparing Production Methods
The selection of a production method for this compound is a critical decision influenced by factors such as desired yield, purity requirements, cost constraints, and sustainability considerations. The following table summarizes the key quantitative and qualitative aspects of each major production route.
| Production Method | Yield | Purity of C-10 this compound | Key Advantages | Key Disadvantages |
| Natural Extraction | Variable; essential oil from bark can contain 48.16% to >70% C-10 lactone[1] | Up to 96% after purification[1] | "Natural" label, well-established process | Sustainability concerns (over-harvesting), geographical dependence, fluctuating yield and quality[1] |
| Fungal Fermentation | Cordyceps sinensis: 2.98–3.77 mg/g mycelium[1]. Aureobasidium melanogenum (engineered): Can produce high titers of a precursor that is then converted to this compound. | High, can be purified to >95% | Sustainable, potential for high scalability, environmentally friendly[1] | Lower yields in some cases, process optimization can be complex |
| Chemical Synthesis | High; a 5-step synthesis reports high yields at each step (e.g., 82%, 85%, 95%, 92%)[2] | High, enantiomerically pure forms can be synthesized | High scalability, reproducibility, and control over stereochemistry[1] | Use of costly and hazardous reagents, potential for undesirable byproducts, may not be considered "natural"[1] |
In-Depth Analysis of Production Methods
Natural Extraction from Cryptocarya massoia
The traditional method of obtaining this compound is through the extraction of essential oil from the bark of the Cryptocarya massoia tree, native to Indonesia.[3] This method is valued for producing a "natural" product, which is highly sought after in the food and fragrance industries.
Experimental Protocol: Supercritical CO₂ Extraction and Fractional Distillation
A modern and environmentally friendly extraction technique involves the use of supercritical CO₂.[4]
-
Preparation of Bark: The bark of Cryptocarya massoia is harvested, dried, and ground into a fine powder to increase the surface area for extraction.
-
Supercritical CO₂ Extraction: The powdered bark is placed in an extraction vessel. Supercritical carbon dioxide (CO₂ at a temperature and pressure above its critical point) is then passed through the vessel. The supercritical CO₂ acts as a solvent, dissolving the this compound and other volatile compounds from the bark.
-
Separation: The resulting solution of supercritical CO₂ and extracted compounds is depressurized in a separator. This causes the CO₂ to return to its gaseous state, leaving behind the crude Massoia bark oil. The CO₂ can be recycled for further extractions.
-
Fractional Distillation: The crude oil is then subjected to fractional distillation to separate the different lactone homologs. This process separates compounds based on their different boiling points, allowing for the concentration of C-10 this compound to purities of up to 95%.[4]
Biotechnological Production via Fungal Fermentation
Biotechnological production of this compound offers a sustainable and scalable alternative to natural extraction. This method typically involves the fermentation of specific fungal strains that naturally produce the compound or its precursors.
Experimental Protocol: Submerged Fermentation of Aureobasidium pullulans
Aureobasidium pullulans is a fungus that has been shown to produce this compound.[5]
-
Inoculum Preparation: A pure culture of Aureobasidium pullulans is grown in a suitable liquid medium to generate a sufficient biomass for inoculation.
-
Fermentation Medium: A sterile fermentation medium is prepared in a bioreactor. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Fermentation Conditions: The bioreactor is inoculated with the prepared fungal culture. The fermentation is carried out under controlled conditions of temperature (e.g., 25-30°C), pH, and aeration for a specific duration (e.g., 7-10 days).
-
Extraction of this compound: After fermentation, the fungal biomass is separated from the culture broth by centrifugation or filtration. The this compound can be extracted from the culture broth and/or the biomass using a suitable solvent (e.g., ethyl acetate).
-
Purification: The extracted crude product is then purified using techniques such as chromatography to obtain high-purity this compound.
Chemical Synthesis
Chemical synthesis provides a reliable and highly scalable method for producing this compound, with the added advantage of being able to control the stereochemistry of the final product.
Experimental Protocol: A Five-Step Synthesis Route
The following is a five-step synthesis of this compound starting from hexanoic acid and ethyl acetoacetate.[2]
-
Synthesis of Hexanoyl Ethyl Acetate: Hexanoic acid is first converted to hexanoyl chloride. In a separate reaction, ethyl acetoacetate is treated with magnesium ethoxide, followed by reaction with the prepared hexanoyl chloride to yield 2-acetyl-3-oxononanoic acid ethyl ester. This intermediate is then subjected to alkaline hydrolysis to produce hexanoyl ethyl acetate. The reported yield for this step is 82%.[2]
-
Pyrocondensation to form 3-Hexanoyl-6-pentyl-2H-pyran-2,4(3H)-dione: The hexanoyl ethyl acetate is heated in the presence of sodium bicarbonate under a nitrogen atmosphere to induce pyrocondensation, resulting in the formation of the pyran-dione intermediate. The reported yield is 85%.[2]
-
Decarboxylation to 6-Pentyl-2H-pyran-2,4(3H)-dione: The pyran-dione intermediate from the previous step is heated in the presence of a catalyst to induce decarboxylation, yielding 6-pentyl-2H-pyran-2,4(3H)-dione.
-
Reduction to 3-Hydroxy-decan-5-olide: The resulting dione is then reduced using a suitable reducing agent to form the corresponding hydroxy lactone. A reported method uses a catalyst and results in a 95% yield.[2]
-
Dehydration to this compound: The final step involves the dehydration of the hydroxy lactone using an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene, with removal of water to drive the reaction to completion. This step yields this compound with a reported yield of 92%.[2]
Visualizing the Pathways
To further elucidate the production processes, the following diagrams illustrate the key pathways and workflows.
Caption: A simplified chemical synthesis pathway for this compound.
Caption: A general workflow for the biotechnological production of this compound.
References
- 1. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
A Comparative Guide to Analytical Methods for Massoia Lactone Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, GC-MS, and HPTLC Methods for the Quantification of Massoia Lactone, Supported by Experimental Data.
The accurate and precise quantification of this compound, a naturally occurring chiral compound with applications in the food, fragrance, and pharmaceutical industries, is critical for quality control, formulation development, and pharmacokinetic studies. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of this compound, presenting available performance data and detailed experimental protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. While HPLC offers versatility for a broad range of compounds, GC-MS is particularly well-suited for volatile compounds like this compound.[1] HPTLC provides a high-throughput and cost-effective alternative for routine analysis.
The following table summarizes the quantitative performance of HPLC and GC-MS for the analysis of various lactones. It is important to note that these values are compiled from different studies and do not represent a direct head-to-head comparison for this compound. However, they provide a valuable benchmark for evaluating the potential performance of these techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.998[2][3] | ≥ 0.9950[4] |
| Accuracy (% Recovery) | 92 to 101%[5] | 70% - 120%[4] |
| Precision (RSD) | <9% (Intra-day), <13% (Inter-day)[5] | < 20%[4] |
| Limit of Detection (LOD) | 0.02 ng/mL to 0.58 ng/mL (for various lactones)[2][3] | 0.28–2.00 μg/kg[4] |
| Limit of Quantification (LOQ) | 1 ng/mL (for various lactones)[2][3] | 0.94–6.65 μg/kg[4] |
In-Depth Look at Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[1] A reported ultra-high-performance liquid chromatography (UHPLC) method has demonstrated the rapid analysis of Massoia lactones, significantly reducing run times compared to traditional GC-MS methods.[6]
Experimental Protocol: HPLC for Lactone Analysis
This protocol provides a general framework for the analysis of lactones using HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
If necessary, perform solid-phase extraction (SPE) for sample clean-up.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound.[1] It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.
Experimental Protocol: GC-MS for this compound Analysis
The following protocol is representative for the quantification of this compound.
-
Sample Preparation:
-
For liquid samples, a specific volume can be directly used. For solid samples, extraction with a suitable solvent (e.g., ethyl acetate) is required.
-
An internal standard may be added for improved accuracy.
-
The sample is then introduced into the GC-MS system.
-
-
Chromatographic Conditions:
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of components.
-
Injector Temperature: Typically set at 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification.
-
-
Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte compared to a standard. Quantification is performed using a calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC)
Experimental Protocol: General HPTLC Method Development
A typical HPTLC method development and validation would involve the following steps:
-
Sample and Standard Preparation:
-
Prepare solutions of the sample and this compound standard in a suitable solvent.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents is optimized to achieve good separation. For example, a mixture of n-hexane and ethyl acetate could be explored.[8]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a wavelength where this compound shows maximum absorption.
-
-
Method Validation:
-
The method would then be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
Workflow and Method Comparison Diagrams
To visualize the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Development and Performance Evaluation of an Analytical Method for Resorcylic Acid Lactones in Bovine Urine for Monitoring Japanese Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Massoia Lactone Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Massoia lactone and its homologs, focusing on their antifungal, anticancer, and anti-inflammatory activities. While research has primarily centered on the C-10 homolog due to its prevalence in nature, this document summarizes the available quantitative data and outlines detailed experimental protocols to facilitate further comparative studies on its longer-chain counterparts, the C-12 and C-14 homologs.
Data Presentation: A Comparative Analysis of Biological Activities
Quantitative data comparing the efficacy of this compound homologs is currently limited in publicly available research. The majority of studies have focused on C-10 this compound, the most abundant form. The following table summarizes the available data for C-10 this compound and indicates the areas where further research on C-12 and C-14 homologs is needed.
| Biological Activity | Homolog | Test Organism/Cell Line | Metric | Value | Reference |
| Antifungal | C-10 | Aspergillus flavus | MIC | 0.1 mg/mL | [1][2][3][4] |
| C-10 | Fusarium graminearum | MIC | 100 mg/L | [5] | |
| C-12 | - | - | Data not available | ||
| C-14 | - | - | Data not available | ||
| Anticancer | C-10 | - | IC50 | Data not available | |
| C-12 | - | - | Data not available | ||
| C-14 | - | - | Data not available | ||
| Anti-inflammatory | C-10 | - | IC50 | Data not available | |
| C-12 | - | - | Data not available | ||
| C-14 | - | - | Data not available |
Note: The lack of data for C-12 and C-14 this compound homologs highlights a significant knowledge gap and an opportunity for further investigation into the structure-activity relationship of these compounds. One study noted that C-12 and C-14 homologs were not commercially available for individual testing[6].
Mandatory Visualization
Experimental Workflow for Comparative Efficacy Testing
The following diagram outlines a comprehensive workflow for the comparative evaluation of this compound homologs.
Caption: Workflow for comparing the biological efficacy of this compound homologs.
Putative Antifungal Mechanism of Action
This diagram illustrates a potential signaling pathway for the antifungal activity of this compound, involving the disruption of the fungal cell membrane.
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
Spores are harvested and suspended in sterile saline containing 0.05% Tween 80.
-
The spore suspension is adjusted to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL.
2. Preparation of this compound Homologs:
-
Stock solutions of each homolog (C-10, C-12, C-14) are prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations should typically range from 0.1 to 1000 µg/mL.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
In Vitro Anticancer Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the this compound homologs. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48-72 hours.
4. MTT Assay:
-
After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. IC50 Determination:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the this compound homologs for 1 hour before being stimulated with LPS (1 µg/mL).
3. Incubation:
-
The plates are incubated for 24 hours.
4. Measurement of Nitrite (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated for 10 minutes at room temperature.
-
The absorbance is measured at 540 nm.
5. Calculation of NO Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.
References
- 1. Antifungal and Antiaflatoxigenic Activities of Massoia Essential Oil and C10 this compound against Aflatoxin-Producing Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal and Antiaflatoxigenic Activities of Massoia Essential Oil and C10 this compound against Aflatoxin-Producing Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Massoia Lactone and Synthetic Fungicides: Bioactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of fungal resistance to conventional synthetic fungicides has catalyzed the search for effective, naturally derived alternatives. Massoia lactone, a naturally occurring α,β-unsaturated lactone, has emerged as a promising bio-fungicide. This guide provides an objective comparison of the bioactivity of this compound against that of widely used synthetic fungicides, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Bioactivity Comparison
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of antifungal activity for this compound and representative synthetic fungicides against various fungal pathogens.
| Fungal Species | This compound | Synthetic Fungicide | Concentration | Assay Type | Source |
| Fusarium graminearum | Complete inhibition at 100 mg/L | Azoxystrobin | Did not completely inhibit at 100 mg/L | Agar Dilution | [1][2] |
| Fusarium graminearum | Inhibition zone present at 2.5 mg/mL | Azoxystrobin | Inhibition zone present at 0.5 mg/mL | Disc Diffusion | [1][2] |
| Aspergillus flavus | Antifungal activity at 0.1 mg/mL | Azoxystrobin | Antifungal activity at 0.1 mg/mL | Agar Dilution | [3] |
| Aspergillus flavus | Antifungal activity at 2.5 mg/mL | Azoxystrobin | Antifungal activity at 1 mg/mL | Disc Diffusion | [4][5] |
| Candida tropicalis | 84.21% inhibition | Nystatin | 87.55% inhibition | Microdilution | [6] |
| Pathogenic Yeast (LIAO) | MIC: 0.15 mg/mL | - | - | Liquid Culture | [7] |
| Pathogenic Yeast (LIAO) | MFC: 0.34 mg/mL | - | - | Liquid Culture | [7] |
MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration
Mechanisms of Antifungal Action
This compound and synthetic fungicides employ distinct mechanisms to inhibit fungal growth.
This compound: This natural compound exhibits a multi-target mode of action.[1][8] It disrupts the fungal cell membrane, leading to pore formation and leakage of intracellular components.[1][8] Furthermore, it reduces the ergosterol content, a vital component of the fungal cell membrane, and induces a rise in intracellular reactive oxygen species (ROS) levels, ultimately causing cellular necrosis and cell death.[1][8]
Synthetic Fungicides:
-
Azoles (e.g., Fluconazole): This class of fungicides specifically inhibits the enzyme lanosterol 14-alpha-demethylase (CYP51).[9][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol in the ergosterol biosynthesis pathway.[9][10][11] Inhibition of this step disrupts membrane integrity and function.[9][10][11]
-
Strobilurins (e.g., Azoxystrobin): These fungicides act by inhibiting mitochondrial respiration.[12][13] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer and preventing ATP synthesis.[12][13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound and the two major classes of synthetic fungicides.
Experimental Protocols
Standardized methods are crucial for the accurate assessment of antifungal activity. The following are outlines of commonly used experimental protocols.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15][16]
Detailed Steps:
-
Fungal Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).[17]
-
Antifungal Agent Dilution: The test compound (this compound or synthetic fungicide) is serially diluted in the broth medium in a 96-well microtiter plate.[18]
-
Inoculation: Each well is inoculated with the fungal suspension.[18]
-
Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.[14]
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[17][19][20]
Detailed Steps:
-
Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is poured into Petri dishes.[17]
-
Inoculation: The surface of the agar is evenly inoculated with a standardized fungal suspension.[21][22]
-
Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.[20][21]
-
Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the antifungal agent.[21]
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters.[20]
Conclusion
This compound demonstrates significant antifungal activity against a range of fungal pathogens, with a multi-target mechanism of action that differs from conventional synthetic fungicides. While direct comparisons with a broad spectrum of synthetic fungicides under identical conditions are still emerging, the available data suggests that this compound holds considerable potential as a bio-fungicide. Its unique mode of action may also offer advantages in managing the development of fungal resistance. Further research, including in vivo studies and formulation development, is warranted to fully elucidate its therapeutic and agricultural applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-management.mq.edu.au [research-management.mq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 13. pomais.com [pomais.com]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asm.org [asm.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Massoia Lactone
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Massoia lactone, a naturally occurring compound with applications in the fragrance, food, and pharmaceutical industries, is paramount for quality control, research, and developmental studies.[1][2] This guide provides a comprehensive cross-validation of the two primary analytical techniques employed for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). By presenting a detailed comparison of their performance characteristics and experimental protocols, this document aims to assist researchers in selecting the most suitable methodology for their specific analytical needs.
Overview of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly effective for identifying and quantifying this compound in complex matrices such as essential oils and fungal extracts.[4][5]
High-Performance Liquid Chromatography (HPLC) is another robust analytical technique suitable for the quantification of this compound.[1][6] HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Coupled with a suitable detector, such as a UV or mass spectrometry detector, HPLC offers a versatile platform for the analysis of a wide range of compounds, including lactones that may not be sufficiently volatile for GC analysis.[7]
Comparative Analysis of Method Validation Parameters
The cross-validation of analytical methods involves the systematic evaluation of key performance parameters to ensure the reliability, accuracy, and consistency of results.[8] The following table summarizes the typical validation parameters for GC-MS and HPLC methods for the analysis of this compound, based on available literature.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations for this compound Analysis |
| Specificity/Selectivity | High. Mass spectral data provides definitive identification. | Moderate to High. Dependent on chromatographic resolution and detector type. | GC-MS offers superior specificity due to the unique fragmentation pattern of this compound. HPLC selectivity can be enhanced by using a mass spectrometer detector (LC-MS). |
| Linearity | Typically exhibits a wide linear range. | Good linearity over a defined concentration range. | Both methods can provide excellent linearity for quantification. The choice may depend on the expected concentration range of this compound in the samples. |
| Accuracy (% Recovery) | Generally high, often in the range of 95-105%. | Typically high, with recovery values between 98-102% being common.[9] | Both methods demonstrate acceptable accuracy for quantitative analysis.[10] |
| Precision (%RSD) | High precision, with Relative Standard Deviation (RSD) values typically below 5%. | High precision, with RSD values for intra-day and inter-day analysis generally below 5%.[10] | Both techniques offer good precision, ensuring the reproducibility of the measurements. |
| Limit of Detection (LOD) | Very low, capable of detecting trace amounts. | Low, but may be slightly higher than GC-MS depending on the detector. | For analyses requiring very high sensitivity, such as in biological matrices, GC-MS might be the preferred method. |
| Limit of Quantitation (LOQ) | Low, allowing for accurate quantification of small concentrations. | Low, suitable for most quantitative applications. | The required LOQ will depend on the specific application and regulatory requirements. |
| Robustness | Generally robust, but sensitive to changes in temperature and gas flow. | Considered robust, with performance less affected by minor variations in mobile phase composition and flow rate. | HPLC methods may offer slightly better robustness for routine quality control applications. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using GC-MS and HPLC.
This protocol is based on methodologies frequently employed for the analysis of this compound in natural extracts.[5][11]
-
Sample Preparation:
-
Dilute the sample containing this compound in a suitable organic solvent (e.g., ethyl acetate, methanol).
-
For solid samples, perform an extraction using an appropriate solvent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Selective Detector: Agilent 5973 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C.
-
Ramp to 250 °C at a rate of 5 °C/min.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-550.
-
-
This protocol is a representative method for the quantitative analysis of lactones.[12]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
Injection Volume: 10-20 µL.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, depict the general workflows for analytical method cross-validation and the specific workflows for GC-MS and HPLC analysis of this compound.
Conclusion
Both GC-MS and HPLC are highly effective and reliable methods for the analysis of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.
-
GC-MS is the preferred method when high specificity and sensitivity are required, particularly for the identification and quantification of this compound in complex natural product extracts.
-
HPLC offers a robust and versatile alternative, especially for routine quality control applications where high throughput and slightly less instrument complexity are desired.
Ultimately, a thorough cross-validation, as outlined in this guide, is essential to ensure that the selected analytical method is fit for its intended purpose and provides accurate, reliable, and consistent data for researchers, scientists, and drug development professionals.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of massoia lactone from different natural sources
A Comparative Guide to Massoia Lactone from Diverse Natural Origins
For researchers, scientists, and drug development professionals, understanding the nuances of bioactive compounds from various natural sources is paramount. This compound, a naturally occurring α,β-unsaturated δ-lactone, is a compound of significant interest due to its characteristic coconut-like, creamy aroma and its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide provides a comparative analysis of this compound derived from different natural sources, supported by quantitative data and detailed experimental protocols.
The C-10 homolog, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is the most common and odor-active variant.[1] While traditionally extracted from the bark of the Indonesian tree Cryptocarya massoy, emerging research has identified several other biological sources, offering potential for more sustainable production.[1][3]
Comparative Analysis of Natural Sources
The concentration and composition of this compound homologs (C-10, C-12, and C-14) vary significantly depending on the natural source and the specific part of the organism used for extraction. The bark and heartwood of C. massoy are the most potent sources of the commercially valuable C-10 this compound.[4][5]
Table 1: Quantitative Comparison of this compound from Various Natural Sources
| Natural Source | Part/Strain | C-10 this compound (%) | C-12 this compound (%) | C-14 this compound (%) | Other Major Components (%) | Reference(s) |
| Cryptocarya massoy | Bark Oil | 48.16 - 64.8% | 17.4% | Not Detected | Benzyl benzoate (13.4%) | [1][4] |
| Cryptocarya massoy | Heartwood Oil | 68.4% | 27.7% | 1.4% | δ-decalactone (2.5%) | [4][5] |
| Cryptocarya massoy | Fruit Oil | 1.4% | 0.2% | Not Detected | Benzyl benzoate (68.3%) | [4][5] |
| Cryptocarya cunninghamii | Leaf Oil | 11 - 15% | Not Reported | Main Component | Bicyclogermacrene (3-26%), Spathulenol (16-47%) | [4][6] |
| Endophytic Fungus (Kabatiella caulivora) | Ethyl Acetate Extract | Identified | Not Quantified | Not Quantified | 3,5-dihydroxydecanoic acid-δ-lactone | [1][7] |
| Fermented Mycelium (Cordyceps sinensis Cs-4) | Volatile Oil | 70-80% of volatiles (2.98-3.77 mg/g) | Not Reported | Not Reported | Not Reported | [8] |
| Formicine Ants (Camponotus genus) | Glandular Secretion | Predominant Component | Not Reported | Not Reported | Not Reported | [1][4] |
Physicochemical Properties
This compound is a clear, pale yellow liquid with distinct physical and chemical characteristics.[9][10]
Table 2: Physicochemical Properties of C-10 this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-pentyl-2,3-dihydropyran-6-one | [9] |
| Molecular Formula | C₁₀H₁₆O₂ | [10][11] |
| Molecular Weight | 168.23 g/mol | [9][11] |
| Appearance | Clear, pale yellow liquid | [9][10] |
| Odor Profile | Sweet, coconut, creamy, lactonic | [1][10][11] |
| Solubility | Soluble in alcohol and fat; insoluble in water | [9][11] |
| Density | 0.947 - 0.992 g/mL at 20°C | [9][10] |
| Refractive Index | 1.462 - 1.482 at 20°C | [9] |
| Boiling Point | ~112°C at 1.4 mmHg | [12] |
Experimental Protocols
Accurate extraction, purification, and quantification are critical for the comparative study of this compound. The following are generalized protocols based on established methodologies.
Protocol 1: Extraction from Plant Material (Cryptocarya massoy)
This protocol is based on the hydro-distillation method, which is effective for extracting volatile compounds like lactones from plant matrices.[4][6]
-
Sample Preparation : Air-dry the plant material (bark, heartwood, or fruit) and grind it into a coarse powder.
-
Hydro-distillation : Place 500 g of the powdered material into a 5 L round-bottom flask and add 2.5 L of deionized water.
-
Apparatus Setup : Connect the flask to a Clevenger-type apparatus for oil distillation.
-
Extraction : Heat the flask to boiling and maintain for 6-8 hours, collecting the volatile oil.
-
Oil Recovery : Separate the pale yellow essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate.
-
Storage : Store the extracted oil in a sealed, amber glass vial at 4°C until analysis. The yield is typically calculated on a weight/weight basis.[5]
Protocol 2: Purification by Preparative Chromatography
To isolate high-purity this compound homologs from the crude essential oil, preparative hydrostatic countercurrent chromatography is a highly efficient method.[1][13]
-
Solvent System Preparation : Prepare a biphasic solvent system of n-hexane–methanol–water at a ratio of 10:9:1 (v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
-
Chromatograph Setup : Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Sample Loading : Dissolve 5 g of crude Massoia bark oil in 10 mL of the mobile phase and inject it into the chromatography column.
-
Elution : Elute the sample with the mobile phase at a flow rate of 5 mL/min.
-
Fraction Collection : Collect fractions based on UV detection or time intervals. The C-10, C-12, and C-14 homologs will elute at different times.
-
Purity Analysis : Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of the isolated lactones, which can exceed 96%.[13]
Protocol 3: Analysis and Quantification by GC-MS
GC-MS is the gold standard for identifying and quantifying the components of essential oils.
-
Sample Preparation : Dilute the essential oil or purified fraction (e.g., 1 µL in 1 mL of hexane) for analysis.
-
GC Conditions :
-
Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program : Start at 60°C, hold for 2 min, then ramp to 280°C at 4°C/min, and hold for 5 min.
-
Injector : Splitless mode at 250°C.
-
-
MS Conditions :
-
Ionization : Electron Impact (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 550.
-
Source Temperature : 230°C.
-
-
Compound Identification : Identify compounds by comparing their mass spectra and retention indices with reference libraries (e.g., NIST, Wiley) and authentic standards.
-
Quantification : Determine the relative percentage of each component by peak area normalization.
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow
The general process for isolating and analyzing this compound from its primary plant source involves several key stages, from sample collection to final chemical identification.
Bioactivity and Putative Signaling Pathways
The biological activity of this compound is primarily attributed to its α,β-unsaturated δ-lactone moiety. This electrophilic group can interact with nucleophilic residues (e.g., cysteine) on proteins, thereby modulating key cellular signaling pathways involved in inflammation and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Massoia (Massoia aromatica Becc.) Bark on the Phagocytic Activity of Wistar Rat Macrophages [ouci.dntb.gov.ua]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Holdings: Immunomodulatory Effect of Massoia Bark Extract and the Cytotoxicity Activity Against Fibroblast and Vero Cells in Vitro [aunilo.uum.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Action of Massoia Lactone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of massoia lactone's mechanism of action, offering a comparative analysis with alternative compounds, supported by experimental data and detailed protocols. This document aims to be a critical resource for evaluating the therapeutic potential of this natural compound.
This compound, a naturally occurring δ-lactone primarily derived from the bark of the Cryptocarya massoia tree, has garnered significant interest for its diverse biological activities. This guide delves into the scientific evidence validating its primary mechanisms of action, including its potent antifungal, anti-biofilm, and immunomodulatory properties. Through a comparative lens, we will assess its performance against other natural and conventional agents, providing a clear perspective on its potential applications in drug development.
Antifungal Mechanism of Action: Disrupting Fungal Integrity
This compound exhibits robust antifungal activity against a range of pathogenic fungi. Its primary mechanism involves the disruption of fungal cell membrane integrity. This leads to a cascade of detrimental effects, ultimately resulting in cell death.
Key Mechanistic Actions:
-
Pore Formation in the Cell Membrane: this compound treatment leads to the formation of pores in the fungal cell membrane[1].
-
Reduction of Ergosterol Content: It interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane, compromising its structure and function[1].
-
Increased Intracellular Reactive Oxygen Species (ROS): The compound induces a rise in intracellular ROS levels, leading to oxidative stress and damage to cellular components[1].
-
Leakage of Intracellular Components: The compromised cell membrane results in the leakage of essential intracellular components, leading to cellular necrosis[1].
Comparative Performance with Antifungal Agents
To contextualize its efficacy, this compound's antifungal activity is compared with conventional antifungal drugs like nystatin and fluconazole, as well as other natural essential oils.
| Compound/Agent | Target Organism | MIC/IC50 | Reference |
| C-10 this compound | Candida tropicalis | 84.21% inhibition at 1% w/v | [2] |
| Nystatin | Candida tropicalis | 87.55% inhibition at 1% w/v | [2] |
| Massoia Essential Oil | Aspergillus flavus | Complete inhibition at 1 mg/mL | [3] |
| C-10 this compound | Aspergillus flavus | Complete inhibition at 1 mg/mL | [3] |
| Azoxystrobin (fungicide) | Aspergillus flavus | Significant inhibition at 1 mg/mL | [3] |
| Massoia Essential Oil | Fusarium graminearum | Complete inhibition at 100 mg/L | [4][5] |
| C-10 this compound | Fusarium graminearum | Complete inhibition at 100 mg/L | [4][5] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antifungal Agent: Dissolve this compound or the comparative agent in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Incubation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a growth control (no antifungal agent) and a sterility control (no inoculum). Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. For polyenes like nystatin, the MIC is often defined as 90% growth inhibition[6].
References
- 1. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and Antiaflatoxigenic Activities of Massoia Essential Oil and C10 this compound against Aflatoxin-Producing Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Antifungal and Inhibitory Effects of Massoia Essential Oil and C10 this compound on Mycotoxin Production in Fusarium graminearum KACC 41047 [ideas.repec.org]
- 6. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Massoia Lactone and Commercial Food Preservatives
For Immediate Release
In the ongoing pursuit of effective and consumer-friendly food preservation methods, the scientific community is increasingly turning its attention to natural alternatives to conventional synthetic preservatives. This guide provides a detailed comparison of the efficacy of massoia lactone, a naturally occurring compound, against established commercial food preservatives such as potassium sorbate and sodium benzoate. This document is intended for researchers, scientists, and professionals in the food and drug development sectors, offering a synthesis of available quantitative data, experimental methodologies, and a look into the mechanisms of action.
This compound, specifically the C10 homolog, is a delta-lactone found in the bark oil of the Cryptocarya massoy tree.[1][2] It is recognized for its sweet, coconut-like aroma and has been designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), highlighting its potential for use in food products.[2][3] Its antimicrobial and antifungal properties have been the subject of various studies, positioning it as a promising natural preservative.[3][4]
Quantitative Comparison of Antimicrobial and Antifungal Efficacy
The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound, potassium sorbate, and sodium benzoate against a range of food spoilage microorganisms. It is crucial to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as microbial strains, pH, and temperature.
Table 1: Antifungal Efficacy (MIC in mg/mL)
| Antifungal Agent | Aspergillus flavus | Aspergillus niger | Penicillium sp. | Candida albicans | Fusarium oxysporum | Fusarium graminearum | Metschnikowia bicuspidate LIAO |
| This compound (C10) | >1 | - | - | - | - | >0.1 | 0.15 |
| Potassium Sorbate | - | - | - | - | 3.25 | - | - |
| Sodium Benzoate | >50 | - | - | 2.5 | - | - | - |
Note: A lower MIC value indicates higher efficacy. "-" indicates data not available in the reviewed sources.
Table 2: Antibacterial Efficacy (MIC in mg/mL)
| Antibacterial Agent | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Salmonella enteritidis |
| This compound (C10) | - | - | - | - |
| Potassium Sorbate | 800 | 400 | 400 | No effect |
| Sodium Benzoate | 400 | 400 | 400 | No effect |
| Sodium Bisulfite | 3.125 | 6.25 | 1.56 | 3.125 |
Note: A lower MIC value indicates higher efficacy. "-" indicates data not available in the reviewed sources.
Experimental Protocols
The determination of antimicrobial efficacy typically follows standardized methods. The most common protocols cited in the reviewed literature are the broth microdilution method and the agar diffusion method.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a preservative that inhibits the visible growth of a microorganism.
-
Preparation of Preservative Solutions: A series of dilutions of the preservative (e.g., this compound, potassium sorbate, sodium benzoate) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The target microorganism is cultured to a specific concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted preservative is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the preservative at which no turbidity (i.e., no microbial growth) is observed.
Agar Well Diffusion Method
This method assesses the antimicrobial activity by measuring the zone of growth inhibition on an agar plate.
-
Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Preservative: A specific volume of the preservative solution at a known concentration is added to each well.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The preservative action of these compounds stems from their ability to disrupt essential cellular functions in microorganisms.
This compound: Studies suggest that this compound's antifungal mechanism involves the disruption of the fungal cell membrane.[5] This can lead to the leakage of intracellular components and ultimately cell death. It has also been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that are often resistant to antimicrobial agents.[6]
Potassium Sorbate and Sodium Benzoate: These weak acid preservatives are most effective in their undissociated form, which predominates at low pH. The undissociated acid can passively diffuse across the microbial cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This intracellular pH drop inhibits metabolic enzymes and disrupts cellular transport processes, thereby preventing microbial growth.
Conclusion
This compound demonstrates significant potential as a natural food preservative, with reported antifungal activity that, in some instances, appears promising when compared to commercial preservatives.[1] However, a direct, comprehensive comparison is hampered by the lack of standardized testing across different studies. The data suggests that this compound is particularly effective against certain fungi.
In contrast, potassium sorbate and sodium benzoate have a long history of use and a broader documented spectrum of activity, particularly against bacteria in acidic conditions. Their efficacy is well-established and supported by extensive research.
For researchers and developers, this compound represents a viable area for further investigation, particularly in optimizing its application for specific food matrices and against a wider range of spoilage organisms. Future studies employing direct comparative methodologies with existing commercial preservatives under standardized conditions are essential to fully elucidate its efficacy and potential role in the future of food preservation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bridging the Gap: Validating In Vitro Antifungal Efficacy in Preclinical In Vivo Models
A Comparative Guide for Researchers in Antifungal Drug Development
The successful translation of a promising in vitro antifungal candidate to a clinical therapeutic hinges on rigorous preclinical validation in relevant in vivo models. This guide provides a comparative overview of standard methodologies, presenting key data and detailed protocols to aid researchers, scientists, and drug development professionals in designing and interpreting studies that effectively bridge the gap between in vitro activity and in vivo efficacy.
In Vitro vs. In Vivo Efficacy: A Comparative Data Summary
A critical step in antifungal drug development is determining the correlation between in vitro susceptibility, often measured as the Minimum Inhibitory Concentration (MIC), and the in vivo therapeutic response. The following table summarizes representative data for common antifungal agents against key fungal pathogens, highlighting the relationship between in vitro metrics and in vivo outcomes in murine models of disseminated candidiasis.
| Antifungal Agent | Fungal Species | In Vitro MIC (µg/mL) | In Vivo Model | In Vivo Outcome (Endpoint) | Correlation |
| Fluconazole | Candida albicans (susceptible) | 0.25 - 1.0 | Murine Disseminated Candidiasis | Increased survival, reduced kidney fungal burden (CFU/g)[1][2] | Strong positive correlation[1][2][3] |
| Candida albicans (resistant) | >64 | Murine Disseminated Candidiasis | No significant increase in survival or reduction in fungal burden[1][2] | In vitro resistance predictive of in vivo failure[1][2] | |
| Amphotericin B | Candida albicans | 0.125 - 0.5 | Murine Disseminated Candidiasis | Significantly prolonged survival and reduced tissue fungal counts[1][2] | Good correlation observed[1][2] |
| Caspofungin | Candida albicans | 0.06 - 0.25 | Murine Disseminated Candidiasis | Dose-dependent reduction in kidney CFU/g | Good correlation |
| Itraconazole | Aspergillus fumigatus (susceptible) | 0.12 - 1.0 | Neutropenic Murine Invasive Aspergillosis | Increased survival rates and reduced organ burdens[4] | Good correlation with optimized testing conditions[4] |
| Aspergillus fumigatus (resistant) | ≥16 | Neutropenic Murine Invasive Aspergillosis | Treatment failure in the animal model[4] | In vitro resistance predictive of in vivo failure[4] |
Experimental Workflow for Antifungal Drug Validation
The progression from identifying a potential antifungal compound to validating its efficacy in an animal model follows a structured workflow. This process ensures that only the most promising candidates, with demonstrated in vitro activity, advance to more complex and resource-intensive in vivo studies.
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparability of data across different studies. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution (CLSI/EUCAST)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.[4][5]
1. Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) to ensure purity and viability.
-
Prepare a standardized inoculum suspension in sterile saline or phosphate-buffered saline (PBS) to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
2. Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.[4][5] Reading can be done visually or with a spectrophotometer.[4]
In Vivo Efficacy Model: Murine Disseminated Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida infections.[6][7][8][9][10][11][12]
1. Fungal Inoculum Preparation:
-
Grow Candida albicans in a suitable broth (e.g., YPD) overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash them with sterile PBS, and resuspend them to the desired concentration (e.g., 1 x 10⁶ CFU/mL) as determined by hemocytometer counting and confirmed by plating serial dilutions.
2. Animal Model and Infection:
-
Use immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6, 6-8 weeks old). Immunosuppression can be induced with agents like cyclophosphamide or corticosteroids if required for the specific research question.[6]
-
Infect the mice via intravenous injection (lateral tail vein) with a standardized inoculum of C. albicans (typically 100-200 µL, resulting in a dose of 1 x 10⁵ to 5 x 10⁵ CFU per mouse).
3. Antifungal Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the antifungal agent at various doses via a relevant route (e.g., intraperitoneal, oral gavage). Include a vehicle control group.
4. Endpoint Evaluation:
-
Survival: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality. Survival data can be analyzed using Kaplan-Meier survival curves.[1][2][7]
-
Fungal Burden: At a predetermined time point (e.g., 48-72 hours post-infection), humanely euthanize a subset of mice.[1][7][8] Aseptically remove target organs (typically kidneys), weigh them, and homogenize them in sterile PBS.[1][7] Plate serial dilutions of the homogenates onto appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[1][7]
Fungal Cell Wall Integrity Pathway: A Key Antifungal Target
Many antifungal agents, such as the echinocandins, target the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[3][9] Understanding the signaling pathways that regulate cell wall integrity is crucial for developing new drugs and overcoming resistance. The Protein Kinase C (PKC) pathway is a central regulator of this process in Candida albicans.
This guide serves as a foundational resource for the preclinical validation of antifungal compounds. By employing standardized protocols and understanding the correlation between in vitro and in vivo data, researchers can more effectively identify and advance promising new therapies to combat invasive fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signal transduction pathways and cell-wall construction in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Murine Model of Disseminated Candidiasis [bio-protocol.org]
- 8. Murine model for disseminated Candidiasis [bio-protocol.org]
- 9. geneticsmr.org [geneticsmr.org]
- 10. jmilabs.com [jmilabs.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
side-by-side comparison of massoia lactone extraction techniques
A Comparative Guide to Massoia Lactone Extraction Techniques
This compound, a naturally occurring organic compound, is a valuable ingredient in the flavor and fragrance industries, prized for its characteristic sweet, coconut-like aroma. Predominantly sourced from the bark of the Cryptocarya massoy tree, native to Indonesia, the efficiency of its extraction is a critical factor for both commercial production and research applications. This guide provides a side-by-side comparison of various extraction techniques for this compound, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Extraction Techniques
The selection of an appropriate extraction method for this compound depends on several factors, including the desired yield and purity of the final product, processing time, cost, and environmental impact. The following table summarizes the quantitative data available for different extraction techniques.
| Extraction Technique | Raw Material | Yield | Purity of C10-Massoia Lactone | Extraction Time | Key Solvents/Media | Reference |
| Hydrodistillation | Cryptocarya massoy bark | 0.7% (essential oil) | ~65% in essential oil | 8 hours | Water | [1] |
| Supercritical CO₂ Extraction | Cryptocarya massoy bark | Data not available | Up to 95% (after fractional distillation) | Data not available | Carbon Dioxide | [2] |
| Solvent Extraction (Soxhlet) | Camponotus ants | Data not available | Predominant volatile component | Data not available | Light Petroleum | [3] |
| Ultrasound-Assisted Extraction (UAE) | General Plant Material | Method dependent | Method dependent | Shorter than conventional methods | Various organic solvents | [4] |
| Microwave-Assisted Extraction (MAE) | General Plant Material | Method dependent | Method dependent | Shorter than conventional methods | Various organic solvents | [5] |
Experimental Protocols
Hydrodistillation
Hydrodistillation is a conventional method for extracting essential oils from plant materials. It involves the co-distillation of the plant material with water.
Experimental Protocol (Adapted from Rali et al., 2007)[1]:
-
Material Preparation: Freshly collected bark of Cryptocarya massoy is milled into a fine, homogeneous powder.
-
Apparatus Setup: A standard all-glass distillation apparatus is used.
-
Extraction Process: The milled bark is placed in the distillation flask with a sufficient amount of water. The mixture is heated to boiling.
-
Distillation: The steam and volatile components, including this compound, are condensed in a condenser. The process is carried out for a period of 8 hours.
-
Separation: The collected distillate separates into an aqueous layer and an essential oil layer. The pale yellow-colored essential oil is separated from the aqueous phase.
-
Drying: The collected oil is dried over anhydrous magnesium sulfate to remove any residual water.
-
Analysis: The composition of the essential oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green technology that offers high selectivity and preserves thermolabile compounds.
General Experimental Protocol:
-
Material Preparation: Dried and ground Cryptocarya massoy bark is loaded into the extraction vessel.
-
System Pressurization and Heating: Carbon dioxide is pumped into the system and brought to a supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).
-
Extraction: The supercritical CO₂ passes through the packed bed of plant material, where it dissolves the this compound and other soluble compounds.
-
Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to its gaseous state and release the extracted compounds.
-
Collection: The extracted oil, rich in this compound, is collected from the separator.
-
Purification (Optional): The crude extract can be further purified by fractional distillation to isolate and concentrate the C10 and C12 massoia lactones to purities of up to 95% and 85%, respectively[2].
Solvent Extraction (Soxhlet)
Soxhlet extraction is a classical method for continuous solid-liquid extraction.
General Experimental Protocol (Adapted for C. massoy bark):
-
Material Preparation: Dried and finely powdered Cryptocarya massoy bark is placed in a thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is connected to a flask containing the extraction solvent (e.g., hexane or ethanol) and a condenser.
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back onto the thimble containing the bark powder. The solvent fills the thimble and, once the siphon arm is filled, the solvent and extracted compounds are siphoned back into the boiling flask. This cycle is repeated for several hours.
-
Solvent Evaporation: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract containing this compound.
-
Purification: Further purification steps, such as chromatography, may be necessary to isolate this compound from the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process by disrupting cell walls and enhancing mass transfer.
General Experimental Protocol:
-
Material and Solvent: A known quantity of powdered Cryptocarya massoy bark is mixed with a suitable solvent (e.g., ethanol, methanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).
-
Temperature Control: The temperature of the extraction mixture is typically controlled to prevent degradation of the target compounds.
-
Separation: After extraction, the mixture is filtered or centrifuged to separate the solid plant material from the liquid extract.
-
Solvent Removal: The solvent is evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
General Experimental Protocol:
-
Material and Solvent: The powdered bark of Cryptocarya massoy is mixed with a polar solvent (e.g., ethanol, water) in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated with microwaves at a set power (e.g., 300-800 W) for a short duration (e.g., 5-30 minutes).
-
Temperature and Pressure Control: The temperature and pressure inside the vessel are monitored and controlled to optimize extraction and ensure safety.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is separated from the solid residue by filtration.
-
Solvent Removal: The solvent is removed from the filtrate to yield the crude extract.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Hydrodistillation of this compound.
Caption: Workflow for Supercritical CO₂ Extraction.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is understood to originate from fatty acid metabolism. While the precise enzymatic steps in Cryptocarya massoy are not fully elucidated, a plausible pathway involves the conversion of linoleic acid through the lipoxygenase (LOX) pathway to form a hydroxy fatty acid, which subsequently undergoes β-oxidation and lactonization.
Caption: Proposed Biosynthetic Pathway of this compound.
References
- 1. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptmitraayu.com [ptmitraayu.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. [PDF] Ultrasound-Assisted Extraction and Characterization of Pectic Polysaccharide from Oriental Tobacco Leaves | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
A Comparative Guide to Massoia Lactone Synthesis: Efficiency and Methodology
For researchers, scientists, and drug development professionals, the synthesis of massoia lactone, a valuable chiral flavor and fragrance compound, can be approached through various chemical and biotechnological routes. This guide provides an objective comparison of the most prominent methods, focusing on their efficiency, scalability, and stereoselectivity. The information presented is supported by experimental data from peer-reviewed literature and patent filings to aid in the selection of the most suitable synthesis strategy for specific research and development needs.
Performance Comparison of this compound Synthesis Routes
The following table summarizes key performance indicators for different this compound synthesis routes, offering a clear comparison of their respective efficiencies.
| Synthesis Route | Key Starting Materials | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Grignard-Based Chemical Synthesis | n-Hexanal, Allyl Chloride | 46% | Racemic (Enantiopure possible with resolution) | Cost-effective starting materials, straightforward steps | Use of hazardous reagents, moderate yield |
| Acetoacetic Ester-Based Chemical Synthesis | Hexanoic Acid, Acetoacetic Ester | High (stepwise yields >80%) | Racemic | Suitable for industrial scale, high individual step yields | Multi-step process, use of strong acids and high temperatures |
| Asymmetric Synthesis via Ring-Closing Metathesis (RCM) | Varies (e.g., aldehydes) | Moderate | Up to >99% | High enantioselectivity | Use of expensive catalysts (e.g., Grubbs') |
| Biocatalytic Synthesis (Fermentation) | Glucose, Yeast Extract | Titer: 10.268 g/L | (R)-enantiomer | "Green" and sustainable, high enantioselectivity | Longer reaction times (days), complex downstream processing |
Detailed Experimental Protocols
Grignard-Based Chemical Synthesis of Racemic this compound[1]
This four-step synthesis provides racemic this compound with an overall yield of 46%.
Step 1: Synthesis of (±)-1-Nonen-4-ol
-
To a stirred mixture of magnesium turnings in dry THF, a solution of n-hexanal and allyl chloride in dry THF is added dropwise.
-
The reaction mixture is stirred and then poured into cooled 2.0 M HCl aq.
-
The product is extracted with toluene, washed, dried, and distilled to give (±)-1-nonen-4-ol.
Step 2: Epoxidation of (±)-1-Nonen-4-ol
-
To a stirred mixture of (±)-1-nonen-4-ol and sodium acetate in toluene, 40% peracetic acid is added dropwise at 40°C.
-
The mixture is stirred, and the resulting epoxy alcohol is obtained after workup.
Step 3: Cyanation of the Epoxy Alcohol
-
The epoxy alcohol is reacted with sodium cyanide and acetic acid in aqueous ethanol to yield the corresponding dihydroxy cyanide.
Step 4: Lactonization to (±)-Massoia Lactone
-
The dihydroxy cyanide is heated with concentrated HCl at 90-95°C for 3 hours.
-
The cooled mixture is diluted with water and extracted with toluene.
-
The extract is washed, dried, concentrated, and the residue is distilled to give (±)-massoia lactone (67% yield for this step).
Acetoacetic Ester-Based Chemical Synthesis of this compound[2][3]
This five-step industrial route provides high yields in each step.
Step 1: Synthesis of Hexanoyl Ethyl Acetate (Yield: 82%)
-
Methyl acetoacetate is reacted with magnesium ethylate in toluene, followed by the dropwise addition of caproyl chloride.
-
After cooling, the mixture is washed, and then reacted with 25% aqueous ammonia at room temperature for 2 hours.
-
After separation and washing, the toluene is reclaimed, and the product is obtained by vacuum distillation.
Step 2: Pyrocondensation (Yield: 85%)
-
Hexanoyl ethyl acetate is heated with sodium bicarbonate at 220°C for 3 hours under a nitrogen stream.
-
The cooled residue is filtered and washed with methanol to obtain 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione.
Step 3: De-caproylation
-
The product from the previous step is heated with sulfuric acid at 80°C for 30 minutes.
-
The mixture is cooled, poured into ice, and extracted with diethyl ether to obtain 6-amyl-2H-pyran-2,4(3H)-dione.
Step 4: High-Pressure Hydrogenation (Yield: 95%)
-
The dione from the previous step is subjected to high-pressure hydrogenation in an autoclave with Raney's nickel as a catalyst in ethyl acetate.
-
After filtration and solvent removal, 3-hydroxy-decan-5-olide is obtained.
Step 5: Dehydration to this compound (Yield: 92%)
-
The 3-hydroxy-decan-5-olide is refluxed in benzene with p-toluenesulfonic acid for approximately 5 hours, with water removal using a water trap.
-
After removal of benzene, this compound is obtained by vacuum distillation.
Asymmetric Synthesis of (R)-Massoia Lactone via Ring-Closing Metathesis (RCM)[4][5]
This route provides high enantioselectivity.
Key Steps:
-
Asymmetric Allylboration: An appropriate aldehyde is reacted with B-allyldiisopinocampheylborane to produce a homoallylic alcohol with high enantiomeric excess (92-97% ee).
-
Esterification: The resulting homoallylic alcohol is esterified with an appropriate acid chloride.
-
Ring-Closing Metathesis: The diene formed in the previous step is subjected to RCM using Grubbs' catalyst (10 mol%) in refluxing dichloromethane to yield (R)-(-)-massoia lactone.
Another variation involves asymmetric hydrogenation of a β-keto ester using a ruthenium-SYNPHOS® catalyst to establish the hydroxyl stereocenter (>99% ee), followed by RCM with Grubbs' catalyst to form the lactone ring.[1]
Biocatalytic Synthesis of (R)-Massoia Lactone by Fermentation
This method utilizes the fungus Aureobasidium melanogenum W5-2 for the production of (R)-massoia lactone.
Fermentation Protocol:
-
Inoculum: A culture of A. melanogenum W5-2 is prepared in a suitable growth medium.
-
Fermentation Medium: A production medium containing glucose, yeast extract, peptone, and specific salts (KH2PO4, Na2HPO4, (NH4)2SO4, MgSO4·7H2O, CaCl2·2H2O) and trace elements is used.
-
Fermentation Conditions: The fermentation is carried out in a bioreactor at a controlled pH (around 5.5-6.0) and temperature for 7 days.
-
Extraction: this compound is extracted from the fermentation broth using an organic solvent (e.g., ethyl acetate). The crude extract can be further purified. A peak yield of 10.268 g/L has been reported.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows of the described synthesis routes.
Caption: Grignard-based synthesis workflow.
Caption: Acetoacetic ester-based synthesis workflow.
Caption: Asymmetric synthesis via RCM workflow.
Caption: Biocatalytic synthesis via fermentation workflow.
References
Safety Operating Guide
Proper Disposal Procedures for Massoia Lactone
The following guide provides essential safety and logistical information for the proper disposal of Massoia Lactone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety Considerations
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1][2][3] Some classifications also indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear suitable, chemically resistant, impervious gloves.[1][5]
-
Body Protection: Use long-sleeved, impervious clothing to protect against skin contact.[1][5]
-
Respiratory Protection: In case of insufficient ventilation or when vapor/mist is generated, wear a suitable respirator.[1][4]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below. This information is crucial for understanding its behavior and for safe handling during disposal procedures.
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₂ |
| Molar Mass | 168.23 - 168.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.975 - 0.992 g/cm³ (at 20°C) |
| Boiling Point | 286–287 °C (547–549 °F) |
| Flash Point | > 93 °C (> 200 °F) |
| Vapor Pressure | 0.0006 kPa (at 25 °C) |
Disposal and Spill Management Protocols
Disposal of this compound and its contaminated materials must be treated as hazardous waste and conducted in strict accordance with all local, regional, and national environmental regulations.[1][2]
Protocol for Disposal of Unused this compound
-
Do Not Dispose Down the Drain: Never discharge this compound into sewers or waterways, as it is toxic to aquatic life.[4][9]
-
Consult Regulations: Refer to local, state, and federal regulations for chemical waste disposal.
-
Use a Licensed Waste Disposal Contractor: Dispose of the chemical and its container through an approved and licensed waste disposal company.[1][4][5] The material must be properly labeled for transport and disposal.
-
Container Disposal: Do not reuse empty containers.[1] They should be triple-rinsed (if appropriate for the container type and subsequent disposal method) and disposed of through the same hazardous waste stream as the chemical.
Experimental Protocol for Small Spill Cleanup
This protocol details the methodology for managing a small laboratory spill of this compound.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Remove all sources of ignition as the substance is a combustible liquid.[2][5][9]
-
Wear Full PPE: Don the appropriate PPE as described above (goggles, gloves, protective clothing).
-
Containment: Prevent the spill from spreading further or entering drains.[2][5]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry clay, sand, vermiculite, or commercial sorbents.[2]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the sealed container, contaminated gloves, and any other cleanup materials as hazardous waste through an approved disposal plant.[5]
Experimental Protocol for Large Spill Management
-
Evacuate and Secure: Immediately evacuate personnel to a safe area, keeping people upwind of the spill.[1] Secure the area and prevent entry.
-
Contact Emergency Services: Notify your institution's environmental health and safety (EHS) department and, if necessary, local emergency services.
-
Containment: If it can be done without risk, stop the flow of the material. Dike the spilled material to prevent it from spreading or entering drains.[2] A plastic sheet can be used to cover the spill to prevent spreading.[2]
-
Cleanup: Cleanup should only be performed by trained personnel equipped with the appropriate PPE and respiratory protection. The same absorption and collection methods as for small spills apply, but on a larger scale.
-
Disposal: All collected waste and contaminated materials must be disposed of in accordance with regulations for hazardous waste.[2]
Logical Workflow for Disposal and Spill Response
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste and spills.
Caption: Disposal and Spill Response Workflow for this compound.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. vigon.com [vigon.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. This compound|54814-64-1|MSDS [dcchemicals.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. acsint.biz [acsint.biz]
- 8. De Monchy Aromatics this compound natural [demonchyaromatics.com]
- 9. prodasynth.com [prodasynth.com]
Personal protective equipment for handling Massoia Lactone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Massoia Lactone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Safety and Hazard Information
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1][2][3] It is also considered a combustible liquid.[2]
Summary of Hazards:
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A / Category 2 | Causes serious eye irritation.[1][2][4] |
| Skin Sensitization | Category 1 / Category 1B | May cause an allergic skin reaction.[1][3] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[4][5] |
| Aquatic Toxicity (Acute) | Category 1 | Very toxic to aquatic life.[5] |
| Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[5] |
| Flammability | Combustible Liquid | - |
Occupational Exposure Limits: There are no established occupational exposure limits for this compound.[1][5]
Personal Protective Equipment (PPE) Protocol
Engineering controls such as showers, eyewash stations, and adequate ventilation systems should be readily available.[1] Personal protective equipment must be worn when handling this compound.
Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles.[1][5][6][7] | Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6] A face shield is also recommended.[2] |
| Hands | Suitable, chemically resistant, impervious gloves.[1][2][3][5][6] | Due to the lack of specific tests, it is recommended to check the resistance to chemicals with the glove supplier.[3][7] Use proper glove removal technique to avoid skin contact.[6] |
| Body | Wear suitable protective clothing, including long-sleeved clothing and an impervious apron.[1][2][5] | The resistance of the protective clothing to chemicals should be confirmed with the supplier.[6] |
| Respiratory | Generally not required with adequate ventilation. | If ventilation is insufficient or irritation is experienced, a suitable respirator may be necessary.[1][3][5][6] |
Standard Operating Procedure for Handling this compound
Handle this compound in accordance with good industrial hygiene and safety practices.[1]
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
-
Post-Handling:
Caption: Standard Operating Procedure for this compound.
Emergency and Disposal Procedures
Accidental Release Measures:
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][6]
-
Containment:
-
Clean-up:
-
Post-Clean-up:
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. vigon.com [vigon.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. prodasynth.com [prodasynth.com]
- 5. This compound|54814-64-1|MSDS [dcchemicals.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. axxence.de [axxence.de]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
